molecular formula C9H5ClF4O2 B1304659 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 261763-13-7

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1304659
CAS No.: 261763-13-7
M. Wt: 256.58 g/mol
InChI Key: ORXABTQTILJYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H5ClF4O2 and its molecular weight is 256.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXABTQTILJYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378700
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-13-7
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261763-13-7

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, synthesis, potential applications, and safety information.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. The presence of chlorine, fluorine, and a trifluoromethyl group on the phenyl ring significantly influences its chemical and biological characteristics.[1][2] These substitutions are common in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Data

PropertyValueReference
CAS Number 261763-13-7[3]
Molecular Formula C₉H₅ClF₄O₂[3]
Molecular Weight 256.58 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Data not available
Boiling Point Data not available
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted)General knowledge

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol for Synthesis:

This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Grignard Reagent Formation

  • Reactants: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene, magnesium turnings, and dry tetrahydrofuran (THF).

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in dry THF. A solution of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in dry THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or slightly heated to ensure complete formation of the Grignard reagent, (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)magnesium bromide.

Step 2: Allylation

  • Reactants: The prepared Grignard reagent and allyl bromide.

  • Procedure: The Grignard reagent solution is cooled in an ice bath. Allyl bromide is then added dropwise, and the reaction is allowed to proceed, gradually warming to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude allylbenzene intermediate.

Step 3: Oxidative Cleavage

  • Reactants: The allylbenzene intermediate, a suitable oxidizing agent (e.g., potassium permanganate or a ruthenium-based catalyst with a co-oxidant like sodium periodate), and a solvent system (e.g., acetonitrile/water).[4]

  • Procedure: The crude allylbenzene intermediate is dissolved in the chosen solvent system. The oxidizing agent is added portion-wise while monitoring the temperature. The reaction is stirred until completion (monitored by techniques like TLC or GC-MS). Upon completion, the reaction is worked up by quenching any excess oxidizing agent, followed by acidification of the mixture. The product, this compound, is then extracted with an organic solvent. The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed spectroscopic data for this specific compound is not widely published. However, chemical suppliers offering this compound may provide product-specific NMR, HPLC, and LC-MS data upon request.[5]

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Aromatic protons (multiplets), methylene protons (singlet or doublet), and a carboxylic acid proton (broad singlet).
¹³C NMR Carbons of the phenyl ring, the trifluoromethyl group, the methylene group, and the carboxyl group.
IR Spectroscopy Characteristic peaks for C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), C-F stretching, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Role in Drug Discovery and Development

Phenylacetic acid derivatives are significant building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] They are core components of several nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The incorporation of trifluoromethyl and halogen groups is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic properties.[6]

The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel therapeutic agents. It can be used in the synthesis of more complex molecules targeting various biological pathways. For instance, phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.[7]

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow where a compound like this compound could be utilized as a starting material or building block in a drug discovery program.

G A Compound Synthesis (e.g., this compound) B Structural Modification & Library Generation A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro & In Vivo Pharmacology E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Application (NDA) H->I G A Cell Membrane Phospholipids C Arachidonic Acid A->C Hydrolysis B Phospholipase A2 B->A E Prostaglandin H2 C->E Oxygenation D COX-1 / COX-2 (Cyclooxygenase) D->C F Prostaglandins (PGE2, PGD2, etc.) E->F Isomerization G Inflammation, Pain, Fever F->G Leads to H Derivative of This compound H->D Inhibition

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, alongside a discussion of its synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Chemical Information

Chemical Structure:

The molecular structure of this compound is characterized by a phenylacetic acid core. The phenyl ring is substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position.

Chemical and Physical Properties

PropertyValueSource
CAS Number 261763-13-7[1][2]
Molecular Formula C9H5ClF4O2[2]
Molecular Weight 256.58 g/mol Calculated
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general understanding of its synthesis can be inferred from methods used for structurally similar phenylacetic acid derivatives. The synthesis of substituted phenylacetic acids often involves multi-step processes.

One common approach to creating similar structures is through the use of Grignard reagents. For instance, a synthetic route could potentially start with a brominated and chlorinated trifluoromethylaniline derivative. This intermediate could then undergo diazotization and deamination to yield a bromo-chloro-trifluoromethylbenzene. The formation of a Grignard reagent from this compound, followed by a nucleophilic reaction with an acylation agent, could lead to the desired phenylacetic acid derivative.

Another potential synthetic strategy involves the hydrolysis of a corresponding trichloroethane derivative in the presence of an acid. This general method is applicable to the preparation of various fluoro phenylacetic acids.

The diagram below illustrates a generalized logical workflow for the synthesis of a substituted phenylacetic acid, based on common organic chemistry principles.

Synthesis_Workflow start Starting Materials (e.g., Substituted Toluene) intermediate1 Halogenation (e.g., Bromination) start->intermediate1 NBS, Initiator intermediate2 Grignard Reagent Formation intermediate1->intermediate2 Mg, Ether intermediate3 Carboxylation (e.g., with CO2) intermediate2->intermediate3 1. CO2 2. H3O+ product Substituted Phenylacetic Acid intermediate3->product hydrolysis Acid Hydrolysis

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. Due to the limited availability of experimentally derived data for this specific compound, this guide combines reported values with predicted data and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while a melting point has been experimentally determined, other key values are currently based on computational predictions.

PropertyValueData Type
Melting Point 132-136 °CExperimental
Boiling Point 268.2 ± 35.0 °CPredicted[1]
Density 1.540 ± 0.06 g/cm³Predicted[1]
pKa 3.69 ± 0.10Predicted[1]
Solubility Data not available-
LogP Data not available-

Experimental Protocols

Detailed experimental methodologies for determining the core physicochemical properties of aromatic carboxylic acids are provided below. These protocols are general and would require optimization for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

prep Sample Preparation load Capillary Loading prep->load Finely powder the crystalline solid setup Apparatus Setup load->setup Pack 2-3 mm of sample into a capillary tube heat Heating & Observation setup->heat Place capillary in heating block record Record Melting Range heat->record Observe start and end of melting

Caption: Workflow for determining the melting point of a solid compound.

Methodology:

  • Sample Preparation: A small sample of this compound is finely ground to a powder.

  • Capillary Loading: A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are observed.

  • Recording: The observed temperature range is recorded as the melting point. For high accuracy, a slow heating rate (1-2 °C per minute) should be used near the expected melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standardized base.

Workflow for pKa Determination:

dissolve Dissolve Sample titrate Titrate with Base dissolve->titrate In a suitable solvent (e.g., water/co-solvent) measure Measure pH titrate->measure Add standardized NaOH solution incrementally plot Plot Titration Curve measure->plot Record pH after each addition determine pKa is the pH at half-equivalence point plot->determine pH vs. volume of titrant

Caption: Workflow for determining the pKa of an acidic compound.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the base.

  • Data Plotting: A titration curve is generated by plotting the measured pH against the volume of base added.

  • pKa Determination: The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Solubility Determination

The solubility of a compound in a specific solvent can be determined by the shake-flask method.

Workflow for Solubility Determination:

add_excess Add Excess Solute equilibrate Equilibrate add_excess->equilibrate To the solvent of interest separate Separate Phases equilibrate->separate Agitate at constant temperature until equilibrium analyze Analyze Supernatant separate->analyze Centrifuge or filter to remove undissolved solid calculate Calculate Solubility analyze->calculate Determine concentration using a suitable analytical method (e.g., HPLC, UV-Vis)

Caption: Workflow for determining the solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol).

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The saturated solution is separated from the excess undissolved solid by centrifugation or filtration.

  • Analysis: The concentration of the solute in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Workflow for LogP Determination:

dissolve Dissolve in Pre-saturated Solvents equilibrate Equilibrate dissolve->equilibrate Octanol and water separate Separate Phases equilibrate->separate Agitate until equilibrium is reached analyze Analyze Both Phases separate->analyze Centrifuge to ensure complete separation calculate LogP = log([conc in octanol]/[conc in water]) analyze->calculate Determine concentration in each phase (e.g., by HPLC)

Caption: Workflow for determining the LogP of a compound.

Methodology:

  • Solvent Preparation: Water is saturated with n-octanol and n-octanol is saturated with water.

  • Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water.

  • Equilibration: The mixture is agitated to facilitate partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and water) are clearly separated. Centrifugation can be used to ensure complete separation.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological activities, associated signaling pathways, or established experimental workflows for this compound. This compound has been mentioned as a synthetic intermediate in the development of aryl acetamide triazolopyridazines with activity against Cryptosporidium[2]. However, the biological activity of the final products, not the intermediate itself, was the focus of that research. Further studies are required to elucidate any intrinsic biological effects of this compound.

Conclusion

This technical guide provides the currently available physicochemical data for this compound and outlines standard methodologies for the experimental determination of key properties. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. Such characterization is essential for its potential application in drug discovery and development, where a thorough understanding of physicochemical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for formulation development.

References

A Comprehensive Technical Overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed summary of the fundamental physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₉H₅ClF₄O₂[1]
Molecular Weight 256.58 g/mol [1]
CAS Number 261763-13-7[1]

Experimental Protocols

General Synthetic Workflow:

A plausible synthetic route could begin with a suitably substituted benzene derivative, which is then elaborated through a series of reactions to introduce the acetic acid moiety. Key transformations in the synthesis of similar compounds often include halogenation, trifluoromethylation, and formylation, followed by reactions to build the acetic acid side chain, such as the Willgerodt-Kindler reaction or conversion from a corresponding benzyl halide.

General Analytical Workflow:

For characterization and purity assessment, a standard analytical workflow would be employed. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and determine the purity of the final compound.

Illustrative Workflows

The following diagrams illustrate generalized workflows that are conceptually applicable to the synthesis and analysis of specialty chemicals like this compound.

Synthesis_Workflow Start Starting Material (Substituted Benzene) Step1 Intermediate 1 (Functional Group Introduction) Start->Step1 Reaction 1 Step2 Intermediate 2 (Side Chain Precursor) Step1->Step2 Reaction 2 Step3 Crude Product (Phenylacetic Acid Derivative) Step2->Step3 Reaction 3 Purification Purification (e.g., Crystallization, Chromatography) Step3->Purification Final Final Product (>95% Purity) Purification->Final

A generalized multi-step chemical synthesis workflow.

Analytical_Workflow Sample Synthesized Compound Purity Purity Assessment (HPLC, GC-MS) Sample->Purity Structure Structural Elucidation Sample->Structure Report Final Analytical Report Purity->Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR NMR->Report MS->Report FTIR->Report

A typical workflow for analytical characterization.

References

The Potent Biological Activities of Trifluoromethyl Phenylacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the phenylacetic acid scaffold has unlocked a diverse range of potent biological activities, positioning these derivatives as promising candidates in drug discovery. The unique properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide provides an in-depth analysis of the anticancer and anti-inflammatory activities of trifluoromethyl phenylacetic acid derivatives and related compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The biological activities of various trifluoromethyl-containing heterocyclic derivatives, which share structural similarities with trifluoromethyl phenylacetic acid derivatives, have been evaluated against several cancer cell lines and in models of inflammation. The following tables summarize the key quantitative data, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

The in vitro anticancer activity of trifluoromethyl-substituted pyrimidine and thiazolo[4,5-d]pyrimidine derivatives is presented in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Substituted Heterocyclic Derivatives (IC50 in µM)

Compound IDDerivative ClassA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)H1975 (Lung)MGC-803 (Gastric)HeLa (Cervical)C32 (Melanoma)DU145 (Prostate)
17v Pyrimidine---2.27[1]----
5-FU (Control) Pyrimidine Analog---9.37[1]----
5l Pyrimidine--54.94% inhibition at 5 µg/ml[2]-----
5n Pyrimidine--51.71% inhibition at 5 µg/ml[2]-----
5o Pyrimidine--50.52% inhibition at 5 µg/ml[2]-----
5r Pyrimidine--55.32% inhibition at 5 µg/ml[2]-----
5v Pyrimidine--64.20% inhibition at 5 µg/ml[2]-----
Doxorubicin (Control) Anthracycline-->90% inhibition at 5 µg/ml[2]-----
3b Thiazolo[4,5-d]pyrimidine------24.4[3]-
2e Thiazolo[4,5-d]pyrimidine--------
4a Thiazolo[4,5-d]pyrimidine--------
Compound 7 Pyrido[3',2':4,5]furo[3,2-d]pyrimidine5.8[4]-------
Compound 12a Pyrido[3',2':4,5]furo[3,2-d]pyrimidine3.6[4]-------

Note: Some data is presented as percent inhibition at a specific concentration as IC50 values were not provided in the source.

Anti-inflammatory Activity

The in vivo anti-inflammatory activity of certain trifluoromethyl-containing compounds has been assessed using the carrageenan-induced paw edema model in rats. The effective dose required to produce a 50% reduction in edema (ED50) is a key measure of potency.

Table 2: In Vivo Anti-inflammatory Activity of Trifluoromethyl-Containing Compounds

CompoundAnimal ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
Ellagic AcidRat8.41[5]Indomethacin5[5]
Hybrid Compound 9Mouse< 10Diclofenac> 100[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key assays used to evaluate the biological activity of trifluoromethyl phenylacetic acid derivatives.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • Test compound and vehicle (e.g., saline, DMSO)

  • Plethysmometer

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Acclimatize rats to the experimental conditions for at least one week.

  • Fast the rats overnight before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) is used as a positive control.[5]

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[5][7]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[5]

  • The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

  • The ED50 value, the dose that causes a 50% reduction in edema, can be determined from the dose-response curve.[5]

NF-κB Luciferase Reporter Assay

This in vitro assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Objective: To quantify the inhibition of NF-κB transcriptional activity by a test compound.

Materials:

  • HeLa cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HeLa 57A cells).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound and vehicle (e.g., DMSO).

  • An NF-κB activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)).[9][10]

  • Luciferase Assay System (including cell lysis buffer and luciferase substrate).

  • 96-well opaque plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well opaque plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., 1.5 nM PMA) for a defined incubation time (e.g., 22-24 hours).[10]

  • After incubation, wash the cells with PBS and then lyse the cells by adding cell lysis buffer.[8]

  • Transfer the cell lysate to a new opaque 96-well plate.

  • Add the luciferase assay reagent to each well.[8]

  • Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.

  • The percentage inhibition of NF-κB activation is calculated for each compound concentration relative to the stimulated vehicle control.

  • The IC50 value, the concentration that causes a 50% inhibition of NF-κB activation, can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Trifluoromethyl phenylacetic acid derivatives likely exert their biological effects by modulating key signaling pathways involved in cell proliferation and inflammation. The following diagrams, generated using the DOT language, illustrate the EGFR and NF-κB signaling pathways, which are putative targets for these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Trifluoromethyl Phenylacetic Acid Derivatives (Putative) Inhibitor->EGFR

Caption: Putative inhibition of the EGFR signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Activates IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Initiates Inhibitor Trifluoromethyl Phenylacetic Acid Derivatives (Putative) Inhibitor->IKK

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion

Trifluoromethyl phenylacetic acid derivatives and related heterocyclic compounds represent a promising class of molecules with significant potential for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future studies should focus on expanding the SAR to a wider range of derivatives, elucidating the precise molecular targets and mechanisms of action, and optimizing the pharmacokinetic properties to identify lead candidates for clinical development. The strategic incorporation of the trifluoromethyl group continues to be a valuable tool in medicinal chemistry, paving the way for the discovery of next-generation therapeutics.

References

The Multifaceted Mechanisms of Fluorinated Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylacetic acids and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The introduction of fluorine atoms into the phenylacetic acid scaffold profoundly influences their physicochemical properties, such as lipophilicity and metabolic stability, leading to enhanced potency and selectivity for various molecular targets. This technical guide provides an in-depth exploration of the core mechanisms of action for these compounds, supported by detailed experimental protocols, quantitative data, and visual pathway diagrams to facilitate further research and drug development.

Core Mechanisms of Action

Fluorinated phenylacetic acids exert their effects through modulation of several key biological pathways. The primary mechanisms identified include inhibition of enzymes involved in the inflammatory cascade, modulation of neurotransmitter receptors, and disruption of fundamental cellular processes.

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for many fluorinated phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] This inhibition is central to their anti-inflammatory effects.[1] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation FPAA Fluorinated Phenylacetic Acids FPAA->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Compound ClassExample CompoundIC50 (µM) for COX-2Assay Type
Phenylacetic Acid DerivativesCelecoxib (Control)0.45Fluorometric

Note: Data is representative and may vary based on specific compound structures and assay conditions.[3]

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[2]

Materials:

  • 96-well white opaque plate

  • Fluorometric plate reader

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (fluorinated phenylacetic acids)

  • Positive control inhibitor (e.g., Celecoxib)

Procedure:

  • Reagent Preparation: Prepare a 10X solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer. Reconstitute the COX-2 enzyme with sterile water. Prepare the Arachidonic Acid/NaOH solution by adding NaOH to the Arachidonic Acid vial, vortexing, and then diluting with COX Assay Buffer.

  • Assay Plate Setup:

    • Sample Wells [S]: Add 10 µl of the diluted test inhibitor.

    • Enzyme Control Wells [EC]: Add 10 µl of Assay Buffer.

    • Inhibitor Control Wells [IC]: Add 10 µl of the diluted positive control inhibitor.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation: Add the reaction mix to all wells. Add the reconstituted COX-2 enzyme to the [S], [EC], and [IC] wells.

  • Incubation: Incubate the plate for 5-10 minutes at 25°C, protected from light.

  • Measurement: Immediately before reading, add the diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction. Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.[3]

Dual Inhibition of 5-Lipoxygenase (5-LOX)

Certain fluorinated phenylacetic acid derivatives have been shown to exhibit dual inhibitory activity against both COX enzymes and 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

LOX_Inhibition Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation_Allergy Inflammation & Allergic Responses Leukotrienes->Inflammation_Allergy FPAA Fluorinated Phenylacetic Acids FPAA->5_LOX Inhibition

Caption: Inhibition of the 5-Lipoxygenase (5-LOX) Pathway.

Principle: This assay measures the ability of a compound to inhibit the 5-lipoxygenase-catalyzed oxidation of a substrate, which can be monitored spectrophotometrically.

Materials:

  • UV/Vis spectrophotometer

  • Soybean lipoxygenase

  • Sodium linoleate (substrate)

  • Potassium phosphate buffer (pH 9.0)

  • Test compounds

  • Positive control inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

Procedure:

  • Reagent Preparation: Prepare a solution of soybean lipoxygenase in potassium phosphate buffer. Prepare a solution of sodium linoleate in the same buffer. Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a cuvette, combine the sodium linoleate solution with either the test compound solution or the vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the soybean lipoxygenase solution to the cuvette.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes). This absorbance change corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial rate of the reaction for both the control and the inhibitor-treated samples. The percent inhibition is calculated based on the reduction in the reaction rate. IC50 values are determined by testing a range of inhibitor concentrations.[4]

Modulation of GABA-A and NMDA Receptors

Some fluorinated phenylacetic acid derivatives act as hypnotic agents by modulating the activity of key neurotransmitter receptors in the central nervous system, namely the GABA-A and NMDA receptors.

Receptor_Modulation FPAA Fluorinated Phenylacetic Acid Derivatives GABAA_R GABA-A Receptor FPAA->GABAA_R Modulation NMDA_R NMDA Receptor FPAA->NMDA_R Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABAA_R->Neuronal_Inhibition Hypnotic_Effect Hypnotic Effect Neuronal_Inhibition->Hypnotic_Effect

Caption: Modulation of Neurotransmitter Receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor.[5]

Materials:

  • Rat brain membrane preparation

  • [3H]Flunitrazepam (radioligand)

  • Test compounds

  • Non-specific binding control (e.g., Diazepam)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in cold Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times by resuspension and centrifugation.

  • Binding Assay:

    • Total Binding: Incubate the membrane preparation with [3H]Flunitrazepam.

    • Non-specific Binding: Incubate the membrane preparation with [3H]Flunitrazepam in the presence of a high concentration of unlabeled Diazepam.

    • Competitive Binding: Incubate the membrane preparation with [3H]Flunitrazepam and varying concentrations of the test compound.

  • Incubation: Incubate all samples at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 of the test compound is determined from the competitive binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[5][6]

Anticancer Activity

Fluorinated phenylacetic acid derivatives have also demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_endpoints Endpoints Cell_Lines Cancer Cell Lines (e.g., PC3, MCF-7) Treatment Treat with FPAA Derivatives Cell_Lines->Treatment MTS_Assay MTS Assay Treatment->MTS_Assay Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay Cytotoxicity Cytotoxicity (IC50) MTS_Assay->Cytotoxicity Tubulin_Inhibition Inhibition of Microtubule Formation Tubulin_Assay->Tubulin_Inhibition

Caption: Workflow for Evaluating Anticancer Activity.

CompoundCell LineIC50 (µM)
2bPC3 (Prostate Carcinoma)52
2cPC3 (Prostate Carcinoma)80
2cMCF-7 (Breast Cancer)100
Imatinib (Control)PC3 (Prostate Carcinoma)40
Imatinib (Control)MCF-7 (Breast Cancer)98

Data is representative of phenylacetamide derivatives, a class related to fluorinated phenylacetic acids.

Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt MTS into a colored formazan product.[7][8]

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated phenylacetic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTS Addition: Add MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[7]

Principle: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.[9]

Materials:

  • Purified tubulin

  • General Tubulin Buffer (GTP, glycerol)

  • Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement

  • 96-well plate

  • Microplate reader (fluorescence or absorbance)

  • Test compounds

  • Positive control inhibitor (e.g., Nocodazole)

  • Positive control enhancer (e.g., Paclitaxel)

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

  • Assay Plate Setup: Add the test compounds, positive controls, and vehicle control to the wells of a pre-warmed 96-well plate.

  • Reaction Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity or absorbance at regular intervals over time.

  • Data Analysis: Plot the fluorescence or absorbance values against time to generate polymerization curves. The effect of the test compounds is quantified by analyzing parameters such as the initial rate of polymerization, the maximum polymer mass, and the lag time.[9][10]

Conclusion

Fluorinated phenylacetic acids are a promising class of compounds with diverse mechanisms of action, making them attractive candidates for the development of new therapeutics for a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient evaluation and characterization of novel fluorinated phenylacetic acid derivatives. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the synthesis, properties, and biological activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. This guide consolidates the available data for this compound and presents plausible synthetic methodologies and potential areas of application based on related chemical structures.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, suggests its potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of multiple halogen substituents can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known information about this compound and outlines potential research directions.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes these properties.

PropertyValueSource
CAS Number 261763-13-7[1][2]
Molecular Formula C₉H₅ClF₄O₂[3]
Molecular Weight 256.58 g/mol
Appearance White to off-white solidSupplier Data
Purity Typically ≥97%Supplier Data

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and would require experimental determination for definitive values.

Synthesis and Experimental Protocols

One such potential pathway, adapted from the synthesis of similar compounds, could involve the following key transformations:

  • Diazotization and Sandmeyer-type reaction of a corresponding aniline to introduce the desired chloro and fluoro substituents.

  • Introduction of the acetic acid moiety : This can be achieved through various methods, such as:

    • Grignard reaction : Formation of a Grignard reagent from a brominated precursor, followed by reaction with a suitable electrophile (e.g., diethyl oxalate) and subsequent hydrolysis.

    • Palladium-catalyzed cross-coupling : Reactions like the Suzuki or Heck coupling to introduce a two-carbon side chain that can be subsequently oxidized to the carboxylic acid.

    • Willgerodt-Kindler reaction on an acetophenone precursor.

A hypothetical workflow for the synthesis of this compound is depicted below.

G cluster_0 Proposed Synthetic Pathway Start Substituted Aniline (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) Step1 Chlorination Start->Step1 Step2 Diazotization & Sandmeyer Reaction (Introduction of Bromo Group) Step1->Step2 Intermediate Brominated Precursor (1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene) Step2->Intermediate Step3 Grignard Formation (with Mg) Intermediate->Step3 Step4 Carboxylation (e.g., with CO2 or diethyl oxalate) Step3->Step4 Step5 Hydrolysis Step4->Step5 Final This compound Step5->Final

A plausible synthetic route to the target compound.

General Experimental Considerations (Hypothetical):

  • Starting Material: A plausible starting material could be 2-fluoro-5-(trifluoromethyl)aniline.

  • Chlorination: Introduction of the chlorine atom at the 3-position could be achieved using a suitable chlorinating agent.

  • Bromination: Conversion of the amino group to a bromo group via a Sandmeyer reaction would yield a key intermediate.

  • Grignard Reaction and Carboxylation: The bromo-intermediate could be converted to a Grignard reagent using magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether). This would then be reacted with solid carbon dioxide (dry ice) or diethyl oxalate, followed by acidic workup and hydrolysis to yield the final phenylacetic acid.

Note: This proposed synthesis is illustrative. The actual yields, reaction conditions, and purification methods would require experimental optimization.

Potential Biological Activity and Applications

While there is no direct biological data for this compound, the bioactivity of structurally related compounds provides insights into its potential applications.

  • Agrochemicals: A closely related precursor, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, is described as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides.[4] The trifluoromethyl group is known to enhance the biological activity and stability of such compounds.[4] This suggests that the target phenylacetic acid could also serve as a valuable building block in this field.

  • Pharmaceuticals:

    • Anti-inflammatory Agents: Phenylacetic acid derivatives are the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitutions on the phenyl ring of the target compound could modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory pathways.

    • Anticancer and Antimicrobial Agents: Fluorinated phenylacetic acid derivatives have been investigated for their potential anticancer and antibacterial properties.

    • Enzyme Inhibition: A structurally similar compound, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[5] This suggests that this compound could also be explored for its effects on metabolic enzymes.

    • Antiparasitic Agents: Phenylacetic acid amides derived from related structures have shown activity against Cryptosporidium.[6]

The following diagram illustrates a logical workflow for the investigation of this compound's potential.

G cluster_1 Investigative Workflow Compound 3-Chloro-2-fluoro-5- (trifluoromethyl)phenylacetic acid Synthesis Chemical Synthesis & Purification Compound->Synthesis Characterization Structural & Physicochemical Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening Characterization->Screening Agrochemical Herbicidal/Pesticidal Assays Screening->Agrochemical Pharmaceutical In vitro Assays (e.g., enzyme inhibition, cytotoxicity) Screening->Pharmaceutical Derivatization Derivatization for SAR Studies Agrochemical->Derivatization Pharmaceutical->Derivatization Lead Lead Compound Identification Derivatization->Lead

A workflow for exploring the compound's potential.

Conclusion

This compound is a chemical intermediate with significant potential for the development of new agrochemicals and pharmaceuticals. While specific literature on this compound is currently limited, its structural features and the known activities of related molecules suggest that it is a promising candidate for further research. The synthesis of this compound is feasible through established organic chemistry methodologies. Future studies should focus on the experimental validation of its synthesis, thorough characterization of its properties, and comprehensive screening for biological activity to unlock its full potential in various applications.

References

A Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a cornerstone class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their discovery and subsequent development have been pivotal in the management of pain and inflammation. This technical guide provides a comprehensive overview of the historical background, key discoveries, and synthetic evolution of these compounds. It details experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship data, and elucidates their primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and other emerging pathways.

Historical Background and Discovery

The journey of substituted phenylacetic acids is intrinsically linked to the quest for effective anti-inflammatory and analgesic agents. Phenylacetic acid (PAA) itself is a naturally occurring compound, known for its role as a plant auxin and its antimicrobial properties.[1] The therapeutic potential of its derivatives began to be realized in the mid-20th century, leading to the development of some of the most widely used pharmaceuticals.

A pivotal moment in this discovery timeline was the synthesis of diclofenac in 1973 by Alfred Sallmann and Rudolf Pfister.[2] Diclofenac, a 2-(2,6-dichloroanilino) phenylacetic acid, emerged as a potent anti-inflammatory and analgesic agent.[3][4] This discovery was part of a broader effort to develop NSAIDs with improved efficacy and tolerability compared to earlier drugs like aspirin. The core phenylacetic acid scaffold has since been a versatile template for the design of numerous other NSAIDs, including ibuprofen , naproxen , ketorolac , aceclofenac , and fenbufen .[5][6] These compounds have become indispensable tools in the treatment of a wide range of conditions, from acute pain to chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis.[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most substituted phenylacetic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[9][10]

  • COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety profile of these drugs, with selective COX-2 inhibition being a strategy to reduce gastrointestinal side effects.

Below is a diagram illustrating the prostaglandin synthesis pathway and the point of intervention by substituted phenylacetic acid NSAIDs.

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Substituted Phenylacetic Acids (NSAIDs) NSAIDs->COX1_COX2 Inhibition

Figure 1: Prostaglandin Synthesis Pathway and NSAID Inhibition.

Beyond COX inhibition, some substituted phenylacetic acids, notably diclofenac, are being investigated for other mechanisms of action that may contribute to their analgesic and anti-inflammatory effects. These include the inhibition of thromboxane-prostanoid receptors, effects on arachidonic acid release and uptake, and modulation of lipoxygenase pathways.[3][11]

The downstream signaling of prostaglandins, particularly PGE2, involves a family of G-protein coupled receptors (EP1-EP4), each coupled to different intracellular signaling cascades.

PGE2_Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC stimulates Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Ca2_PKC ↑ [Ca2+], PKC activation IP3_DAG->Ca2_PKC PKA PKA activation cAMP->PKA

Figure 2: Downstream Signaling Pathways of Prostaglandin E2 (PGE2).

Synthesis of Substituted Phenylacetic Acids

The synthesis of substituted phenylacetic acids has evolved from classical methods to more efficient and greener alternatives. Below are representative experimental protocols for the synthesis of key members of this class.

Synthesis of Diclofenac

A common route to diclofenac involves the Ullmann condensation of 2,6-dichlorobenzoic acid with aniline, followed by a Smiles rearrangement and subsequent hydrolysis. More recent methods, including continuous flow synthesis, have been developed to improve efficiency and reduce waste.[12]

A Representative Laboratory Scale Synthesis:

  • Preparation of 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one: N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide is reacted with aluminum chloride in a solvent like chlorobenzene under heating.[13]

  • Hydrolysis to Diclofenac Sodium: The resulting indolinone is hydrolyzed with sodium hydroxide in a suitable solvent such as methanol or xylene under reflux. The reaction mixture is then cooled, and the product is isolated by recrystallization.[13]

Synthesis of Ibuprofen

The synthesis of ibuprofen has two well-known industrial processes: the Boots process and the Hoechst (or BHC) process. The Boots process is a six-step synthesis, while the greener BHC process involves only three steps.

The BHC Process:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a hydrogen fluoride catalyst to form 4-isobutylacetophenone.

  • Hydrogenation: The ketone is hydrogenated using a palladium catalyst to form the corresponding alcohol.

  • Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst and carbon monoxide to yield ibuprofen.

Synthesis of Aceclofenac

Aceclofenac is often synthesized from diclofenac.

  • Esterification of Diclofenac: Diclofenac is reacted with an appropriate haloacetic acid ester (e.g., tert-butyl bromoacetate) in the presence of a base like triethylamine.[14]

  • Deprotection: The resulting ester is then deprotected, for instance, by using formic acid, to yield aceclofenac.[14]

Synthesis of Fenbufen

The synthesis of fenbufen is typically achieved through a Friedel-Crafts acylation.

  • Friedel-Crafts Acylation: Biphenyl is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a solvent like nitrobenzene or 1,2-dichloroethane.[5]

  • Work-up and Purification: The reaction mixture is quenched with acid and ice, and the crude product is isolated. Purification is typically achieved by dissolving the product in a sodium carbonate solution, filtering, and then re-precipitating with acid.[5]

Quantitative Data

The biological activity of substituted phenylacetic acids is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Naproxen---
Ketorolac---
Aceclofenac---
Fenbufen---
Celecoxib (Reference)826.812
Indomethacin (Reference)0.00900.310.029

Note: IC50 values can vary depending on the assay conditions. The values presented are representative examples from the literature.[15] A higher selectivity index indicates greater selectivity for COX-2.

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (h)
Diclofenac~50 (oral)>991.2 - 2
Ibuprofen>80 (oral)992 - 2.5
Naproxen95 (oral)>9912 - 17
Ketorolac80-100 (oral)>994 - 6
Aceclofenac~100 (oral)>99~4
Fenbufen--10 - 11 (active metabolite)

Note: Pharmacokinetic parameters can vary between individuals.

Experimental Protocols for Biological Evaluation

The anti-inflammatory and analgesic properties of substituted phenylacetic acids are evaluated using a variety of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is incubated with the test compound at various concentrations in a suitable buffer.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Product Quantification: The production of prostaglandins (e.g., PGE2) is measured, typically by enzyme immunoassay (EIA) or other sensitive analytical methods.[16][17]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity is determined.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess acute anti-inflammatory activity.

  • Animal Dosing: The test compound is administered to rodents (typically rats or mice) at a specific dose and route (e.g., oral or intraperitoneal).

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.[18][19]

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[18]

  • Calculation of Inhibition: The percentage inhibition of edema in the treated group is calculated relative to a vehicle-treated control group.

Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo model for evaluating peripheral analgesic activity.

  • Animal Dosing: The test compound is administered to mice.

  • Induction of Pain: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[4][20]

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Calculation of Analgesia: The percentage reduction in the number of writhes in the treated group is calculated compared to a control group.

Below is a diagram representing a typical experimental workflow for evaluating a novel substituted phenylacetic acid derivative.

Experimental_Workflow Start Design & Synthesis of Novel Substituted Phenylacetic Acid Derivative In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Data_Analysis Data Analysis & SAR COX_Assay->Data_Analysis In_Vivo_Testing In Vivo Testing Paw_Edema Carrageenan-Induced Paw Edema (Anti-inflammatory Activity) In_Vivo_Testing->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing (Analgesic Activity) In_Vivo_Testing->Writhing_Test Toxicity_Studies Preliminary Toxicity Studies In_Vivo_Testing->Toxicity_Studies Paw_Edema->Data_Analysis Writhing_Test->Data_Analysis Toxicity_Studies->Data_Analysis Lead_Optimization Lead Optimization Lead_Optimization->Start Data_Analysis->In_Vivo_Testing Promising Candidates Data_Analysis->Lead_Optimization End Candidate Drug Selection Data_Analysis->End Optimal Candidate

Figure 3: Experimental Workflow for NSAID Evaluation.

Conclusion

Substituted phenylacetic acids have a rich history and continue to be a vital class of therapeutic agents. Their discovery has profoundly impacted the management of pain and inflammation. Ongoing research continues to refine their synthesis, elucidate their complex mechanisms of action, and develop new derivatives with improved efficacy and safety profiles. This technical guide provides a foundational understanding of these important compounds for researchers and professionals in the field of drug discovery and development.

References

Spectroscopic and Analytical Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS Number: 261763-13-7). Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from advanced computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational chemistry methods and provide expected values for key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid (-COOH)
~7.8Doublet1HAromatic H
~7.6Doublet1HAromatic H
~3.8Singlet2HMethylene (-CH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170Carboxylic acid (-C OOH)
~158 (d, J ≈ 250 Hz)C -F
~135Aromatic C -Cl
~132Aromatic C -H
~128 (q, J ≈ 30 Hz)Aromatic C -CF₃
~125 (q, J ≈ 270 Hz)-C F₃
~122Aromatic C -H
~118Aromatic C -CH₂
~35Methylene (-C H₂)

d = doublet, q = quartet. Coupling constants (J) are approximate.

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~ -63Singlet-CF₃
~ -115SingletAr-F
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
1700-1730StrongC=O stretch (Carboxylic acid)
1600-1620MediumC=C stretch (Aromatic)
1400-1500MediumC=C stretch (Aromatic)
1200-1300StrongC-F stretch (Trifluoromethyl)
1100-1200StrongC-F stretch (Aromatic)
1000-1100StrongC-O stretch
700-800StrongC-Cl stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
256/258[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
211/213[M - COOH]⁺
187[M - CF₃]⁺
142[M - CF₃ - COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard laboratory procedures for the spectroscopic analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

    • Use a pulse angle of 30 degrees.

    • Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Perform baseline correction.

2.1.2. ¹⁹F NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR.

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a fluorine-capable probe.

    • Tune and match the probe to the ¹⁹F frequency.

  • Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling.

    • Set the spectral width to cover the expected range for fluorinated organic compounds (e.g., +50 to -250 ppm).

    • Use an external reference standard such as CFCl₃ (0 ppm) or a secondary standard.

  • Data Processing: Process the data as described for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative ([M-H]⁻).

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Chloro-2-fluoro-5- (trifluoromethyl)phenylacetic acid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample MS Mass Spectrometry (ESI or APCI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Signaling_Pathway_Concept cluster_NMR NMR cluster_Vibrational Vibrational cluster_Mass Mass Molecule This compound Spectroscopic_Technique Spectroscopic Technique H1_NMR ¹H NMR (Proton Environment) Spectroscopic_Technique->H1_NMR Probes C13_NMR ¹³C NMR (Carbon Skeleton) Spectroscopic_Technique->C13_NMR F19_NMR ¹⁹F NMR (Fluorine Environment) Spectroscopic_Technique->F19_NMR IR_Spec IR Spectroscopy (Functional Groups) Spectroscopic_Technique->IR_Spec Identifies Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Spectroscopic_Technique->Mass_Spec Determines

Technical Guide: Physicochemical Properties of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the available data regarding the melting point of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and related compounds. It also outlines a detailed experimental protocol for melting point determination, a critical parameter for compound characterization and purity assessment.

Introduction

This compound is a halogenated aromatic carboxylic acid. Compounds within this chemical class are of interest in medicinal chemistry and materials science due to the influence of halogen and trifluoromethyl substituents on their physicochemical and biological properties. The trifluoromethyl group, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.[1] Accurate determination of physical properties, such as the melting point, is a fundamental step in the synthesis and characterization of new chemical entities.

Physicochemical Data: Melting Point

Compound NameCAS NumberMelting Point (°C)
2-Chloro-5-(trifluoromethyl)phenylacetic acid22893-39-6108.0 - 117.0[2]
3,5-Bis(trifluoromethyl)phenylacetic acid85068-33-3121 - 123
2,4,5-Trifluorophenylacetic acid209995-38-0121 - 125[3]

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[4][5] For pure compounds, this transition occurs over a narrow temperature range. Impurities typically lead to a depression and broadening of the melting point range.[6]

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound using a modern digital melting point apparatus, such as a Mel-Temp or similar device.

Materials:

  • Solid organic compound sample

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for grinding crystals)

  • Digital melting point apparatus

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the compound is a dry, crystalline solid. If necessary, grind the crystals into a fine powder using a mortar and pestle to ensure uniform packing.

    • Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm high.[4][7]

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Insert the capillary tube containing the sample into the designated slot in the heating block.

  • Approximate Melting Point Determination (Rapid Heating):

    • If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C per minute).[6]

    • Observe the sample through the viewing lens and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This will provide an approximate melting range.

    • Allow the apparatus to cool sufficiently before proceeding to the next step.

  • Accurate Melting Point Determination (Slow Heating):

    • Prepare a new capillary tube with a fresh sample. Never re-melt a sample, as decomposition may have occurred.[4]

    • Set the starting temperature of the apparatus to about 15-20 °C below the approximate melting point observed in the rapid run.[6]

    • Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

    • Carefully observe the sample as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.

  • Data Recording and Analysis:

    • Record the observed melting point range. For a pure compound, this range should be narrow (typically 0.5-1.5 °C). A broad melting range often indicates the presence of impurities.

    • If required for calibration or identification, a mixed melting point experiment can be performed.[6] This involves mixing the unknown sample with a known standard and observing the melting point of the mixture.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.

MeltingPointWorkflow start Start prep Sample Preparation (Grind and pack capillary tube) start->prep setup Apparatus Setup (Insert capillary tube) prep->setup rapid_heat Rapid Heating (~10-20°C/min) setup->rapid_heat observe_approx Observe Approximate Melting Range rapid_heat->observe_approx cool Cool Apparatus observe_approx->cool slow_heat Slow Heating (~1-2°C/min) cool->slow_heat observe_accurate Observe Accurate Melting Range (T1 - T2) slow_heat->observe_accurate record Record Data observe_accurate->record end_node End record->end_node

Caption: Workflow for determining the melting point of an organic compound.

References

The Strategic Role of Fluorine in Phenylacetic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid (PAA) and its derivatives represent a core scaffold in medicinal chemistry, found in a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The strategic incorporation of fluorine into this and other scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules to enhance their therapeutic potential.

This technical guide provides an in-depth analysis of the multifaceted role of fluorine in phenylacetic acid compounds. It covers the element's impact on physicochemical properties, metabolic stability, and biological activity, supported by quantitative data, experimental protocols, and visualizations of key concepts and workflows.

Impact of Fluorine on Physicochemical Properties

The introduction of fluorine into the phenylacetic acid scaffold can profoundly alter its fundamental chemical properties, which in turn influences its behavior in biological systems.

Electronic Effects and Acidity (pKa)

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group, thereby increasing the acidity of the molecule (i.e., lowering its pKa). The position of the fluorine atom relative to the acetic acid side chain dictates the magnitude of this effect, with ortho- and para-positions having a more pronounced impact than the meta-position.

Lipophilicity (LogP)

The effect of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine atom can increase lipophilicity, contributing to better membrane permeability, the introduction of multiple fluorine atoms or fluoroalkyl groups can sometimes decrease it due to the creation of strong molecular dipoles. This modulation is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of Phenylacetic Acid and its Monofluorinated Derivatives

CompoundpKaLogP (Predicted)
Phenylacetic Acid4.311.41
2-Fluorophenylacetic Acid4.091.62
3-Fluorophenylacetic Acid4.151.61
4-Fluorophenylacetic Acid4.26[3]1.61
Data sourced from PubChem and ChemicalBook where available.[4][5][6] LogP values are computationally predicted and serve for comparative purposes.

Enhancement of Metabolic Stability

A primary reason for incorporating fluorine in drug candidates is to enhance their metabolic stability. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can effectively block common metabolic pathways, such as aromatic hydroxylation. This leads to several advantages:

  • Increased Half-Life (t½): The drug remains in the system for a longer duration, potentially allowing for less frequent dosing.

  • Improved Oral Bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation.

  • Reduced Formation of Reactive Metabolites: Blocking certain metabolic pathways can prevent the formation of toxic or immunogenic byproducts.

While specific data for fluorinated phenylacetic acids is not abundant in the public domain, studies on other fluorinated molecules consistently demonstrate this principle. For example, fluorination is a known strategy to enhance the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism.[7]

Table 2: Representative Metabolic Stability Data

Compound Class Modification Result Reference
Piperidine Analogues Replacement of piperazine with piperidine Improved metabolic stability in rat liver microsomes [8]
Risperidone Analogue Aromatic Fluorination (9-fluororisperidone) Significantly more metabolically stable than risperidone [7]
δ-Tocotrienol Derivative Fluorination of terminal methyl groups Unexpectedly rapid enzymatic C-F bond hydrolysis [9]

| This table illustrates the principle of using fluorine to modulate metabolic stability, though it is not specific to phenylacetic acid. The outcome is highly structure-dependent. |

Modulation of Biological Activity

Fluorine substitution can directly influence a molecule's interaction with its biological target, affecting potency and selectivity.

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of the molecule, potentially locking it into a bioactive conformation that binds more tightly to the target receptor or enzyme.

  • Altered Binding Interactions: The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket. It can also act as a hydrogen bond acceptor in some contexts.

  • Target Selectivity: As seen with NSAIDs, many of which are derived from acetic acid scaffolds, the goal is often to selectively inhibit the COX-2 isoenzyme over COX-1 to reduce gastrointestinal side effects.[2][10] Strategic fluorination can alter the binding mode and contribute to this selectivity. For instance, diclofenac, a phenylacetic acid derivative, is a potent NSAID that binds to the active site of COX enzymes.[1]

Table 3: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound Substitution on N-phenyl ring Cell Line IC50 (µM)
2b 3-Nitro PC3 (Prostate) 52[11][12][13]
2c 4-Nitro PC3 (Prostate) 80[11][12][13]
2c 4-Nitro MCF-7 (Breast) 100[11][12][13]
Imatinib (Ref.) - PC3 (Prostate) 40[11][12][13]
Imatinib (Ref.) - MCF-7 (Breast) 98[11][12][13]

| Data from a study on fluorophenylacetamide derivatives demonstrating the biological activity of this scaffold.[11][12][13] |

Visualizations: Workflows and Relationships

Visual diagrams help clarify the complex relationships and processes in drug discovery involving fluorinated compounds.

logical_relationship cluster_input Strategic Input cluster_properties Physicochemical & Steric Effects cluster_outcomes Pharmacological Outcomes cluster_goal Therapeutic Goal Fluorine_Substitution Fluorine Substitution on Phenylacetic Acid Core Inductive_Effect Strong Inductive Effect (-I) Fluorine_Substitution->Inductive_Effect CF_Bond High C-F Bond Strength Fluorine_Substitution->CF_Bond Conformation Altered Molecular Conformation Fluorine_Substitution->Conformation ADME Optimized ADME (e.g., Lipophilicity) Fluorine_Substitution->ADME pKa Increased Acidity (Lower pKa) Inductive_Effect->pKa Metabolism Blocked Metabolic Oxidation CF_Bond->Metabolism Binding Modified Target Binding (Potency & Selectivity) Conformation->Binding Drug_Candidate Improved Drug Candidate Profile pKa->Drug_Candidate Metabolism->Drug_Candidate Binding->Drug_Candidate ADME->Drug_Candidate

Caption: Impact of fluorine substitution on drug properties.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_invivo Preclinical Studies start Starting Materials (e.g., Fluoroaniline) synthesis Chemical Synthesis (e.g., Diazotization, Hydrolysis) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structure Confirmation (NMR, MS, IR) purification->characterization activity Biological Activity Assay (e.g., COX Inhibition) characterization->activity metabolism Metabolic Stability Assay (Liver Microsomes) characterization->metabolism cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) characterization->cytotoxicity pk_pd Pharmacokinetics & Pharmacodynamics (Animal Models) activity->pk_pd metabolism->pk_pd end Lead Candidate pk_pd->end

Caption: Workflow for development of fluorinated PAA derivatives.

cox_pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Drug Fluorinated PAA (e.g., NSAID) Drug->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by an NSAID.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel fluorinated phenylacetic acid compounds.

General Synthesis of Fluorophenylacetic Acids

A common route involves a diazotization-addition reaction followed by hydrolysis.[14]

  • Step 1: Diazotization-Addition:

    • A substituted fluoroaniline (e.g., 3-fluoroaniline, 1.0 eq) is dissolved in an acidic solution (e.g., 32% HCl).

    • The mixture is cooled to between -5 and 5°C.

    • A phase transfer catalyst (e.g., tetramethylammonium chloride) and a copper catalyst (e.g., copper chloride) are added.

    • A solution of vinylidene chloride in a suitable solvent (e.g., acetone) is added dropwise.

    • A solution of a diazotizing agent (e.g., Isopropyl Nitrite) is added slowly while maintaining the low temperature.

    • The reaction is allowed to proceed for several hours, after which it is quenched. The intermediate product, a 1-(2,2,2-trichloroethyl)-fluorobenzene derivative, is extracted and purified.[14]

  • Step 2: Hydrolysis:

    • The intermediate trichloroethyl derivative (1.0 eq) is added dropwise to a hot (80-95°C) concentrated acid solution (e.g., 25% HCl).

    • The mixture is refluxed for 8 hours.

    • Upon cooling, the reaction is quenched with ice water.

    • The resulting solid fluorophenylacetic acid is isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like toluene.[14]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[15][16][17]

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse).[15]

    • Phosphate buffer (100 mM, pH 7.4).[16]

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control compounds (e.g., Dextromethorphan, Midazolam).[15]

    • Acetonitrile with an internal standard for quenching.

  • Protocol:

    • Prepare the incubation mixture in a 96-well plate containing phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL).[18]

    • Add the test compound to the mixture to achieve a final concentration of 1-2 µM.[15][16]

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[15][16]

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.[15][19]

COX Inhibition Assay (Fluorometric)

This assay screens for inhibitors of COX-1 and COX-2 based on the detection of Prostaglandin G2, an intermediate product.[20][21]

  • Materials:

    • Recombinant human COX-1 or COX-2 enzyme.

    • COX Assay Buffer.

    • Heme (cofactor).

    • Fluorometric probe (e.g., Amplex™ Red).

    • Arachidonic Acid (substrate).

    • Known inhibitor for control (e.g., Celecoxib for COX-2).[20]

    • 96-well white opaque plate.

  • Protocol:

    • To appropriate wells, add the test inhibitor at various concentrations. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (known inhibitor).[20]

    • Prepare a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.

    • Add the appropriate enzyme (COX-1 or COX-2) to all wells except the background control.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[20]

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting inhibition versus inhibitor concentration.[22]

Conclusion

The incorporation of fluorine into the phenylacetic acid scaffold is a powerful and versatile strategy in drug discovery. By leveraging fluorine's unique electronic and steric properties, researchers can systematically enhance a compound's acidity, modulate its lipophilicity, block metabolic soft spots, and refine its interaction with biological targets. These modifications collectively contribute to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and principles outlined in this guide provide a framework for the rational design and evaluation of next-generation therapeutics based on fluorinated phenylacetic acid cores.

References

The Trifluoromethyl Group: A Guide to Its Electronic and Steric Effects in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry, prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of drug candidates. Its strong electron-withdrawing nature and significant steric bulk allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. This technical guide provides an in-depth analysis of the electronic and steric effects of the trifluoromethyl group, offering quantitative data, detailed experimental protocols for property measurement, and logical workflows to guide its strategic incorporation in drug design.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, an effect that stems from the high electronegativity of its three fluorine atoms.[1] This strong inductive effect (-I) significantly alters the electronic distribution within a molecule, impacting acidity, basicity, and interactions with biological targets.[2][3]

Impact on Acidity and Basicity

The potent electron-withdrawing nature of the CF₃ group significantly increases the acidity of nearby protons. For example, replacing a methyl group with a trifluoromethyl group on a pyridine ring can decrease the pKa of the conjugate acid by several units, making the pyridine less basic.[4] This modulation is critical for optimizing the ionization state of a drug at physiological pH, which in turn affects solubility, permeability, and target engagement.

Quantitative Electronic Parameters

The electronic influence of a substituent is often quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing effect of a group on an aromatic ring. The CF₃ group possesses strongly positive σ values, indicating its powerful electron-withdrawing character through both inductive and resonance effects.

ParameterSymbolValueDescription
Hammett Meta Constantσ_m_0.43 - 0.46Measures the inductive electron-withdrawing effect from the meta position.
Hammett Para Constantσ_p_0.53 - 0.54Measures the combined inductive and resonance electron-withdrawing effect from the para position.
Hansch Lipophilicity Parameterπ+0.88Quantifies the contribution of the substituent to the overall lipophilicity of a molecule.[3][5]

Table 1: Key Electronic and Physicochemical Parameters of the Trifluoromethyl Group.

Steric Effects of the Trifluoromethyl Group

The CF₃ group is sterically demanding, being significantly larger than a hydrogen or fluorine atom and often compared in size to an ethyl or isopropyl group.[3][6][7] This steric bulk can be strategically employed to influence molecular conformation, fill hydrophobic binding pockets, and shield adjacent functional groups from metabolic enzymes.

Quantitative Steric Parameters

Several parameters are used to quantify the size and steric influence of the CF₃ group.

ParameterSymbolValueDescription
Van der Waals Radiusr_v_2.22 ÅRepresents the effective radius of the group in non-bonded interactions.
A-ValueA2.1 - 2.4 kcal/molA measure of the steric bulk, representing the conformational energy preference in a cyclohexane ring.
Molar RefractivityMR5.02 cm³/molRelates to the volume and polarizability of the group.

Table 2: Key Steric Parameters of the Trifluoromethyl Group.

Modulation of Physicochemical Properties

The unique electronic and steric properties of the CF₃ group translate into powerful effects on key drug-like properties, including lipophilicity and metabolic stability.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to cross biological membranes.[2][8] The Hansch lipophilicity parameter (π) for the CF₃ group is +0.88, indicating its significant contribution to increasing a molecule's partition coefficient (logP).[3][5] However, the overall impact on lipophilicity can be complex, as the group's inductive effect can alter the acidity of nearby hydrogen bond donors, potentially influencing solubility in nuanced ways.[9]

Metabolic Stability

One of the most valuable applications of the CF₃ group is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][10] Strategically placing a CF₃ group at a known site of metabolic oxidation—a "metabolic hotspot"—can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[10][11] This "metabolic switching" is a widely used strategy in drug optimization.[10][12]

Strategic Applications in Drug Design

The strategic incorporation of a trifluoromethyl group is a key tactic in lead optimization. This often involves its use as a bioisostere for other chemical groups to improve a compound's overall profile.

Bioisosteric Replacement

A bioisostere is a chemical substituent that can be interchanged with another group to create a new compound with similar biological properties. The CF₃ group is a common bioisostere for methyl, chloro, and even nitro groups.[3][13][14] Replacing a metabolically labile methyl group with a stable CF₃ group is a classic tactic to block oxidation.[12]

G cluster_0 Lead Optimization Workflow Start Lead Compound (e.g., with -CH3 group) Identify Identify Metabolic Hotspot (e.g., C-H bond) Start->Identify Metabolic Assay Replace Bioisosteric Replacement (-CH3 -> -CF3) Identify->Replace Strategic Decision Synthesize Synthesize CF3-Analogue Replace->Synthesize Evaluate Evaluate Properties Synthesize->Evaluate In Vitro & In Vivo Tests Result Improved Candidate: - Increased Metabolic Stability - Modulated Potency - Altered Lipophilicity Evaluate->Result Positive Outcome

A typical workflow for CF₃ bioisosteric replacement.
Case Studies: Celecoxib and Sitagliptin

The impact of the CF₃ group is evident in numerous marketed drugs. In the anti-inflammatory drug Celecoxib , the CF₃ group contributes to the selective binding to the COX-2 enzyme. A celecoxib analogue where the CF₃ group is retained but COX-2 inhibitory activity is abolished still shows potent anti-inflammatory effects, highlighting the group's role in COX-2-independent pathways.[15][16] In the anti-diabetic drug Sitagliptin , the trifluoromethyl group enhances potency and metabolic stability, contributing to its efficacy and favorable pharmacokinetic profile.[17]

Experimental Protocols

Accurate determination of the physicochemical properties imparted by the CF₃ group is essential for quantitative structure-activity relationship (QSAR) studies.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by measuring pH changes in a solution upon the incremental addition of a titrant (acid or base).

Methodology:

  • Preparation: A 1 mM solution of the test compound is prepared.[18] Standardized solutions of 0.1 M HCl and 0.1 M NaOH are used as titrants. The ionic strength of the solution is kept constant using 0.15 M KCl.[18]

  • Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[18]

  • Titration: The sample solution is made acidic (pH ~2) with HCl and then titrated with NaOH. The pH is recorded at regular intervals of titrant addition until the pH stabilizes around 12.[18]

  • Analysis: The pKa is determined from the titration curve. One common approach is the "half-volume method," where the pH at the point where half of the titrant volume required to reach the equivalence point has been added is equal to the pKa.[19][20] The experiment is typically performed in triplicate to ensure accuracy.[18]

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the gold standard for measuring the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.[21][22]

Methodology:

  • Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[21][23]

  • Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).[21]

  • Partitioning: The test compound is added to a mixture of the pre-saturated n-octanol and buffer. The mixture is shaken vigorously until equilibrium is reached.[22]

  • Phase Separation & Analysis: The mixture is centrifuged to ensure complete phase separation. The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as liquid chromatography (LC) or UV-Vis spectroscopy.[22][24]

  • Calculation: The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_workflow Shake-Flask logP Determination Prep Prepare Saturated n-Octanol & Buffer Add Add Test Compound to Biphasic System Prep->Add Shake Shake to Reach Equilibrium Add->Shake Separate Centrifuge for Phase Separation Shake->Separate Analyze_O Analyze [C] in Octanol Phase Separate->Analyze_O Analyze_A Analyze [C] in Aqueous Phase Separate->Analyze_A Calc Calculate: logP = log([C]oct / [C]aq) Analyze_O->Calc Analyze_A->Calc

Workflow for the shake-flask logP determination method.
Determination of Hammett Constants

Hammett constants are typically derived from the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids.

Methodology:

  • Reference Reaction: The pKa of unsubstituted benzoic acid (pKa₀) and a series of substituted benzoic acids (pKaₓ) are determined experimentally, often via titration in a consistent solvent system (e.g., 70:30 ethanol-water).[25][26]

  • Hammett Equation: The Hammett equation is defined as log(Kₓ/K₀) = ρσ, which can be rewritten as pKa₀ - pKaₓ = ρσ.[25]

  • Calculation: For the reference reaction (ionization of benzoic acids in water at 25°C), the reaction constant (ρ) is defined as 1.00. Therefore, the substituent constant (σ) can be calculated directly: σ = pKa₀ - pKaₓ.[25][27]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its profound electronic and steric effects allow for the rational modulation of a wide range of properties critical for drug efficacy and safety. By understanding the quantitative parameters that define these effects and applying robust experimental methods to measure them, researchers can strategically deploy the CF₃ group to block metabolic liabilities, enhance binding affinity, and ultimately design superior therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthetic route is a two-step process commencing with the Friedel-Crafts acylation of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene to yield the key intermediate, 3-chloro-2-fluoro-5-(trifluoromethyl)acetophenone. This intermediate is subsequently converted to the target phenylacetic acid derivative via the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide. This document offers comprehensive experimental procedures, data presentation, and visual workflows to guide researchers in the successful synthesis of this compound.

Chemical Data Summary

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
1-Chloro-2-fluoro-4-(trifluoromethyl)benzene1-Chloro-2-fluoro-4-(trifluoromethyl)benzene350-30-1C₇H₃ClF₄198.55LiquidN/A
3-Chloro-2-fluoro-5-(trifluoromethyl)acetophenone1-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-oneN/AC₉H₅ClF₄O240.58Solid (Predicted)N/A
2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanethioamide2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanethioamideN/AC₉H₆ClF₄NS285.66Solid (Predicted)N/A
This compound2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetic acid261763-13-7C₉H₅ClF₄O₂270.58SolidNot available

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation

This procedure outlines the synthesis of the acetophenone intermediate from 1-chloro-2-fluoro-4-(trifluoromethyl)benzene using a Friedel-Crafts acylation reaction.

Materials:

  • 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • To this mixture, add 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-chloro-2-fluoro-5-(trifluoromethyl)acetophenone.

Step 2: Synthesis of this compound via Willgerodt-Kindler Reaction and Hydrolysis

This protocol describes the conversion of the acetophenone intermediate to the final phenylacetic acid product.

Part A: Willgerodt-Kindler Reaction

Materials:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)acetophenone

  • Sulfur powder

  • Morpholine

  • Toluene or another high-boiling solvent

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine 3-chloro-2-fluoro-5-(trifluoromethyl)acetophenone (1.0 equivalent), sulfur powder (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heat the mixture to reflux (typically 130-140 °C) and maintain for 12-24 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

Part B: Hydrolysis of the Thioamide

Materials:

  • Crude thioamide from Part A

  • Sulfuric acid (H₂SO₄), concentrated or aqueous solution (e.g., 50%)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To the crude reaction mixture from Part A, add an aqueous solution of sulfuric acid (e.g., 50%).

  • Heat the mixture to reflux for 6-12 hours to hydrolyze the thioamide intermediate.

  • Cool the reaction mixture and extract with diethyl ether or ethyl acetate.

  • Wash the organic extract with water and then extract the desired carboxylic acid into an aqueous phase using a saturated NaHCO₃ solution.

  • Separate the aqueous layer and acidify to a pH of approximately 2 with concentrated HCl.

  • The precipitated solid is the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation Start 1-Chloro-2-fluoro-4- (trifluoromethyl)benzene Reagents1 Acetyl Chloride, AlCl3 in DCM Start->Reagents1 Reacts with Reaction1 Acylation Reaction Reagents1->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate 3-Chloro-2-fluoro-5- (trifluoromethyl)acetophenone Workup1->Intermediate

Caption: Workflow for the synthesis of the acetophenone intermediate.

Synthesis_Workflow_Step2 cluster_step2 Step 2: Willgerodt-Kindler & Hydrolysis Intermediate 3-Chloro-2-fluoro-5- (trifluoromethyl)acetophenone Reagents2 Sulfur, Morpholine Intermediate->Reagents2 Reacts with WK_Reaction Willgerodt-Kindler Reaction Reagents2->WK_Reaction Thioamide Thioamide Intermediate WK_Reaction->Thioamide Hydrolysis Acid Hydrolysis Thioamide->Hydrolysis Workup2 Extraction & Purification Hydrolysis->Workup2 FinalProduct 3-Chloro-2-fluoro-5- (trifluoromethyl)phenylacetic acid Workup2->FinalProduct

Caption: Conversion of the intermediate to the final product.

Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable substituted phenylacetic acid derivative for researchers in organic synthesis, particularly those engaged in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the phenyl ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, a common feature in many modern drugs, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] This application note provides an overview of the key applications of this compound and detailed protocols for its use in common synthetic transformations.

The carboxylic acid moiety serves as a versatile handle for a variety of chemical modifications, most notably amide bond formation and esterification. These reactions allow for the incorporation of the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl motif into a diverse range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications

The primary utility of this compound in organic synthesis lies in its function as a building block for more complex molecules. Its derivatives have been investigated for a range of biological activities. The core applications revolve around the reactivity of the carboxylic acid group.

  • Amide Bond Formation: Coupling with a wide array of primary and secondary amines to generate corresponding amides. This is a cornerstone of medicinal chemistry for the synthesis of new chemical entities.

  • Esterification: Reaction with various alcohols to produce esters, which can be final products or serve as protecting groups or prodrugs.

  • Precursor for Bioactive Molecules: Utilized in the synthesis of potential therapeutic agents and agrochemicals. The unique substitution pattern of the aromatic ring is designed to confer specific biological properties.[2][3]

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table presents representative data for the amide coupling of a closely related analog, 3-chloro-5-(trifluoromethyl)phenylacetic acid, which demonstrates the feasibility and expected outcomes of such transformations.

Amine SubstrateCoupling ReagentBaseSolventReaction Time (h)Yield (%)
4-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperazineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified48

Data adapted from a study on related aryl acetamide triazolopyridazines.

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving this compound. These are based on well-established synthetic procedures for similar phenylacetic acid derivatives.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Finally, add HATU (1.1-1.5 equivalents) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using EDC and HOBt

This protocol provides an alternative method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add HOBt (1.2 equivalents) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 equivalents) to the stirred solution.

  • Slowly add EDC hydrochloride (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[1][7][8][9]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Anhydrous solvent (e.g., toluene or excess alcohol)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Combine this compound (1.0 equivalent) and a large excess of the desired alcohol (which can also serve as the solvent) in a round-bottom flask. Alternatively, an inert solvent like toluene can be used.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours (4-24 hours), monitoring by TLC. A Dean-Stark apparatus can be used if an inert solvent like toluene is used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by flash column chromatography or distillation.

Visualizations

G A This compound D Amide Coupling (e.g., HATU, EDC/HOBt) A->D E Fischer Esterification (Acid Catalyst) A->E B Amine (R-NH2) B->D C Alcohol (R'-OH) C->E F Amide Derivative D->F G Ester Derivative E->G H Biological Screening / SAR Studies F->H G->H

Caption: Synthetic workflow utilizing the title compound.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Acid R-COOH ActiveEster Activated Intermediate (e.g., O-Acylisourea) Acid->ActiveEster + Reagent CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide (R-CO-NHR') Tetrahedral->Amide Byproduct Byproduct Tetrahedral->Byproduct

Caption: Generalized mechanism of amide bond formation.

References

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic Acid as a Versatile Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and its close structural analogs as key building blocks in the synthesis of novel therapeutic agents. The unique substitution pattern of this phenylacetic acid derivative, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, along with chloro and fluoro substituents that modulate electronic properties and provide vectors for further chemical modification, makes it a valuable scaffold in medicinal chemistry.

Herein, we explore its application in the development of two distinct classes of therapeutic agents: microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for inflammatory diseases and novel anti-protozoal agents against Cryptosporidium.

Application in the Development of mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory conditions such as rheumatoid arthritis, with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

A potent and selective mPGES-1 inhibitor, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, utilizes a core structure derived from a closely related aniline, 3-fluoro-5-(trifluoromethyl)aniline. The corresponding phenylacetic acid can be readily converted to the necessary amide, highlighting the utility of this substitution pattern.

Quantitative Data: In Vitro Potency of a Lead mPGES-1 Inhibitor
Compound IDTargetAssayIC50 (nM)Reference
17d mPGES-1Enzyme Assay8[3]
mPGES-1A549 Cell-Based Assay16.24[3]
mPGES-1Human Whole Blood Assay249.9[3]
Guinea Pig mPGES-1Enzyme Assay10.79[3]
Experimental Protocol: Synthesis of a N-(3-fluoro-5-(trifluoromethyl)phenyl) Amide-Containing mPGES-1 Inhibitor

This protocol outlines the key amide coupling step in the synthesis of the mPGES-1 inhibitor, compound 17d .

Materials:

  • 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylic acid

  • 3-fluoro-5-(trifluoromethyl)aniline

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid intermediate (1 equivalent) in anhydrous DMF, add 3-fluoro-5-(trifluoromethyl)aniline (1.2 equivalents) and DIPEA (3 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add COMU (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

G cluster_workflow Synthesis Workflow Start Start Dissolve Acid Dissolve Carboxylic Acid in Anhydrous DMF Start->Dissolve Acid Add Amine and Base Add 3-fluoro-5-(trifluoromethyl)aniline and DIPEA Dissolve Acid->Add Amine and Base Cool Reaction Cool to 0 °C Add Amine and Base->Cool Reaction Add Coupling Reagent Add COMU Cool Reaction->Add Coupling Reagent React Stir at Room Temperature for 12-16h Add Coupling Reagent->React Workup Aqueous Workup (EtOAc, NaHCO3, Brine) React->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Amide Coupling Workflow

Application in the Development of Anti-Cryptosporidium Agents

Cryptosporidium is a protozoan parasite that causes severe diarrheal disease, particularly in immunocompromised individuals and children. There is a pressing need for new, effective treatments. Aryl acetamide triazolopyridazines have emerged as a promising class of inhibitors of Cryptosporidium growth. Structure-activity relationship (SAR) studies have highlighted the importance of the substitution pattern on the phenylacetic acid moiety for potent anti-parasitic activity.

Quantitative Data: SAR of Phenylacetic Acid Derivatives as Cryptosporidium Inhibitors

The following table summarizes the in vitro potency of various phenylacetic acid-derived aryl acetamide triazolopyridazines against Cryptosporidium parvum.

Compound IDPhenylacetic Acid SubstitutionEC50 (µM)Reference
75 3,5-dichloro1.2[4]
76 3-chloro-5-fluoroSimilar to 75[4]
77 3,5-difluoro~6.0 (5-fold decrease vs 75)[4]
78 3-chloro-5-(trifluoromethyl)~0.6 (2-fold increase vs 75)[4]
79 3,5-bis(trifluoromethyl)~0.4 (3-fold increase vs 75)[4]
72 2-fluoro-3-(trifluoromethyl)>25[4]
74 2-fluoro-5-(trifluoromethyl)15[4]

These data indicate that electron-withdrawing groups at the 3 and 5 positions are generally favorable for activity, with the trifluoromethyl group being particularly beneficial. Substitution at the 2-position is detrimental to potency.

Experimental Protocol: Synthesis of Aryl Acetamide Triazolopyridazines

This protocol describes a general method for the amide coupling of a substituted phenylacetic acid with a piperazine-linked triazolopyridazine core.

Materials:

  • This compound (or other desired phenylacetic acid derivative)

  • 1-((1,2,4)triazolo(4,3-b)pyridazin-6-yl)piperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylacetic acid (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and TEA or DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the piperazine-linked triazolopyridazine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final aryl acetamide.

G cluster_pathway Signaling Pathway Inhibition Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 PGH2 COX-1/COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitor mPGES-1 Inhibitor Inhibitor->mPGES-1

mPGES-1 Inhibition Pathway

Conclusion

This compound and its close analogs are highly valuable building blocks for the synthesis of pharmacologically active molecules. The presence of multiple halogens and a trifluoromethyl group provides a unique combination of properties that can be exploited to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. The provided protocols offer a starting point for the synthesis of novel inhibitors targeting mPGES-1 and Cryptosporidium, demonstrating the broad applicability of this scaffold in modern drug discovery.

References

Application Note: Synthetic Transformations of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a versatile synthetic building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a carboxylic acid amenable to esterification and amidation, and an electron-deficient aromatic ring with a chloro-substituent that can participate in cross-coupling reactions. The presence of fluorine and a trifluoromethyl group can impart unique properties to derivative molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed experimental protocols for three common and useful transformations of this starting material: esterification, amidation, and a Suzuki-Miyaura cross-coupling reaction.

Fischer Esterification: Synthesis of Methyl 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetate

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. This protocol describes the synthesis of the methyl ester, a common derivative for further modification or for use in biological assays. The process typically involves refluxing the carboxylic acid with methanol and a catalytic amount of sulfuric acid[1][2].

Experimental Protocol:
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add methanol (20 mL per gram of carboxylic acid).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methyl ester.

Data Presentation:
Reagent/ParameterMolar Eq.AmountTime (h)Temp (°C)Yield (%)Purity (HPLC)
This compound1.02.58 g (10 mmol)--->98%
MethanolSolvent50 mL----
Sulfuric Acid (conc.)0.10.1 mL (1 mmol)----
Reaction Conditions --465--
Product ----92>99%

Amide Coupling: Synthesis of N-benzyl-2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetamide

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry[3]. This protocol utilizes a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the reaction between the carboxylic acid and benzylamine.

Experimental Protocol:
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 20 minutes at room temperature.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography on silica gel to afford the pure amide product.

Data Presentation:
Reagent/ParameterMolar Eq.AmountTime (h)Temp (°C)Yield (%)Purity (HPLC)
This compound1.02.58 g (10 mmol)--->98%
EDC1.22.30 g (12 mmol)----
DMAP0.10.12 g (1 mmol)----
Benzylamine1.11.20 mL (11 mmol)----
Reaction Conditions --1625--
Product ----88>99%

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide[4][5]. This protocol describes the coupling of the aryl chloride with phenylboronic acid. The reactivity of aryl chlorides is generally lower than bromides or iodides, often requiring specific ligands and conditions for efficient transformation[4].

Experimental Protocol:
  • To a Schlenk flask, add the methyl ester of this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous dioxane and water (4:1 ratio, 20 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Data Presentation:
Reagent/ParameterMolar Eq.AmountTime (h)Temp (°C)Yield (%)Purity (HPLC)
Methyl 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetate1.02.72 g (10 mmol)--->99%
Phenylboronic Acid1.51.83 g (15 mmol)----
K₂CO₃3.04.14 g (30 mmol)----
Pd(dppf)Cl₂0.050.37 g (0.5 mmol)----
Reaction Conditions --1890--
Product ----75>98%

Visualizations

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of derivatives from the starting material.

G Start Starting Material 3-Chloro-2-fluoro-5-(trifluoromethyl) -phenylacetic acid Reaction Reaction Setup (Esterification, Amidation, or Coupling) Start->Reaction 1. Add Reagents Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring 2. Heat/Stir Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification 3. Isolate Crude Analysis Product Characterization (NMR, MS, HPLC) Purification->Analysis 4. Isolate Fractions Final Pure Product Analysis->Final 5. Confirm Structure & Purity

A typical workflow for chemical synthesis and analysis.
Key Synthetic Transformations

This diagram outlines the three primary reaction pathways described in this application note, starting from the parent phenylacetic acid.

G Start 3-Chloro-2-fluoro-5-(trifluoromethyl) -phenylacetic acid Ester Methyl Ester Derivative Start->Ester CH₃OH, H₂SO₄ (Esterification) Amide Amide Derivative Start->Amide R-NH₂, EDC, DMAP (Amidation) Coupled Biaryl Derivative Ester->Coupled Ar-B(OH)₂, Pd Catalyst, Base (Suzuki-Miyaura Coupling)

Reaction pathways for the target molecule.

References

HPLC and NMR analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug discovery and development, as well as quality control in chemical synthesis, is the accurate analytical characterization of novel chemical entities. This document provides detailed application notes and protocols for the analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of the compound.

HPLC Analysis of this compound

High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method is presented here, which is suitable for the separation of this compound from potential impurities.

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a gradient reverse-phase HPLC method for the purity assessment of the target compound. A C18 column is employed due to its wide applicability for a range of small molecules, including aromatic and halogenated compounds.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, binary pump, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    20.0 90
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Purity Analysis

The following table is a template for summarizing the quantitative data obtained from the HPLC analysis for purity determination.

Peak No.Retention Time (min)Peak AreaArea (%)
1tR1A1%A1
2 (Main)tR2A2%A2
3tR3A3%A3
Total ΣA 100.0

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate % Area integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

NMR Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR analyses are crucial for verifying the structure of this compound.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for preparing a sample for NMR analysis and the parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the signal can be referenced to a known fluorine-containing compound.[3]

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Sample Preparation:

  • Weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS.[4]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[5]

  • Cap the NMR tube securely and label it appropriately.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted NMR spectral data for this compound based on its structure and data from analogous compounds. These values serve as a guide for spectral interpretation.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.6d1HAr-H
~7.4d1HAr-H
~3.8s2H-CH₂-

Note: The aromatic protons will likely show coupling to both fluorine atoms, resulting in more complex splitting patterns (e.g., doublet of doublets).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175-COOH
~158 (d, JCF ≈ 250 Hz)C-F
~135Ar-C
~132Ar-C
~128 (q, JCF ≈ 4 Hz)Ar-C
~125 (q, JCF ≈ 30 Hz)C-CF₃
~123 (q, JCF ≈ 272 Hz)-CF₃
~120C-Cl
~40-CH₂-

Note: Carbons in the aromatic ring will exhibit coupling to both the fluorine atom and the trifluoromethyl group, leading to doublets, quartets, or doublet of quartets.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -63s-CF₃
~ -115mAr-F

Note: The chemical shift of the trifluoromethyl group typically appears around -63 ppm relative to CFCl₃.[6] The aromatic fluorine will show coupling to the aromatic protons.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh_nmr Weigh Compound (5-25 mg) dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr load_sample Insert Sample into Spectrometer transfer_nmr->load_sample acquire_spectra Acquire Spectra (¹H, ¹³C, ¹⁹F) load_sample->acquire_spectra process_fid Process FID (FT, Phasing) acquire_spectra->process_fid analyze_spectra Analyze Spectra (Shifts, Coupling) process_fid->analyze_spectra confirm_structure Confirm Structure analyze_spectra->confirm_structure

Caption: Workflow for the NMR analysis of this compound.

References

Application Notes and Protocols for Derivatization Reactions of the Phenylacetic Acid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. The ability to modify the phenylacetic acid core through various derivatization reactions is fundamental to the discovery and development of new chemical entities with tailored properties. These modifications can influence the molecule's steric and electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

This document provides detailed application notes and protocols for several key derivatization reactions of the phenylacetic acid core. It is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering insights into reaction methodologies, comparative data, and the biological relevance of the resulting derivatives.

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid moiety of phenylacetic acid is a common strategy to produce prodrugs, enhance solubility, or to protect the carboxylic acid during subsequent synthetic steps. Various methods can be employed, each with its own advantages in terms of reaction conditions, yields, and substrate scope.

Experimental Protocols

Protocol 1.1: Fischer Esterification using Acid Catalysis

This classic method involves the reaction of phenylacetic acid with an alcohol in the presence of a strong acid catalyst.

  • Materials:

    • Phenylacetic acid (1.0 eq)

    • Anhydrous alcohol (e.g., ethanol, 20-50 eq, also serves as solvent)

    • Concentrated sulfuric acid (0.1-0.2 eq)

    • Saturated sodium bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve phenylacetic acid in the anhydrous alcohol.

    • Carefully add the concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 1.2: Esterification using Phenylacetic Anhydride and DMAP

This method is highly efficient and proceeds under mild conditions, making it suitable for sensitive substrates.[1]

  • Materials:

    • Alcohol or phenol (1.0 eq)

    • Phenylacetic anhydride (1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Pyridine or triethylamine (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol and DMAP in anhydrous DCM.

    • Add pyridine or triethylamine to the solution.

    • In a separate flask, dissolve phenylacetic anhydride in anhydrous DCM and add it dropwise to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography if needed.

Data Presentation: Comparison of Esterification Methods
MethodCatalystAlcoholSolventTime (h)Yield (%)Reference
Fischer EsterificationH₂SO₄GlycerolExcess Glycerol6~80[2]
Fischer EsterificationAmberlyst-15GlycerolExcess Glycerol6~80[2]
Microwave-assistedH-β Zeolitep-CresolSolvent-free0.17>90[3]
Anhydride MethodDMAP/PyridineVariousDCM2-4High[1]

Amidation of the Carboxylic Acid Group

The formation of amides from phenylacetic acid is a critical transformation in the synthesis of many pharmaceuticals. Direct amidation and activation-based methods are commonly employed.

Experimental Protocols

Protocol 2.1: Direct Amidation Catalyzed by Nickel(II) Chloride

This protocol describes an eco-friendly and efficient direct amidation of phenylacetic acid derivatives with amines.[4]

  • Materials:

    • Phenylacetic acid derivative (1.0 eq, 2.0 mmol)

    • Amine (1.2 eq, 2.4 mmol)

    • Nickel(II) chloride (NiCl₂) (10 mol%)

    • Toluene (20 ml)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of the carboxylic acid in toluene, add NiCl₂.

    • Stir the mixture at 80°C for 10 minutes.

    • Add the amine to the reaction mixture.

    • Seal the vessel and stir the mixture for 20 hours at 110°C.

    • Cool the reaction mixture to room temperature and filter to recover the catalyst.

    • Wash the filtrate with 1 M HCl and then saturated NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the amide.

Protocol 2.2: Amidation via Acyl Chloride Formation with Thionyl Chloride

This two-step procedure involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

  • Materials:

    • Phenylacetic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2-1.5 eq)

    • Anhydrous dichloromethane (DCM) or toluene

    • Amine (1.1 eq)

    • Triethylamine or pyridine (1.2 eq)

  • Procedure:

    • Acyl Chloride Formation: In a round-bottom flask, dissolve phenylacetic acid in anhydrous DCM or toluene.

    • Slowly add thionyl chloride at 0 °C.

    • Reflux the mixture for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude phenylacetyl chloride.

    • Amidation: Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine and triethylamine or pyridine in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Work-up as described in Protocol 1.2 (steps 5-8) to isolate the amide.

Data Presentation: Comparison of Amidation Methods
Substrate (Acid)Substrate (Amine)Catalyst/ReagentSolventTime (h)Yield (%)Reference
Phenylacetic acidBenzylamineNiCl₂ (10 mol%)Toluene2099.2[5]
4-Nitrophenylacetic acidBenzylamineNiCl₂ (10 mol%)Toluene2095.1[5]
Phenylacetic acidBenzylamineBoronic acid (5 mol%) / 4Å MSToluene1895[6]
KetoprofenPhenylalanine methyl esterSOCl₂ then amineChloroform6-7-[7]

Halogenation of the Aromatic Ring

Regioselective halogenation of the phenyl ring of phenylacetic acid provides valuable intermediates for cross-coupling reactions and for modulating the electronic properties of the molecule.

Experimental Protocol

Protocol 3.1: Regioselective Bromination of Phenylacetic Acid

This protocol describes a method for the regioselective bromination of arenes, which can be adapted for phenylacetic acid derivatives.

  • Materials:

    • Phenylacetic acid derivative (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Silica gel or a Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

    • Carbon tetrachloride or dichloromethane

  • Procedure:

    • In a round-bottom flask protected from light, dissolve the phenylacetic acid derivative in the chosen solvent.

    • Add the catalyst (if required) followed by the portion-wise addition of NBS.

    • Stir the reaction at room temperature for several hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove succinimide.

    • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Data Presentation: Halogenation Yields
SubstrateReagentCatalystSolventProductYield (%)Reference
AnisoleNBSHBF₄·OEt₂Acetonitrile4-Bromoanisole96[8]
2-PropylthiopheneBromineAcetic AcidChloroform5-Bromo-2-propylthiophene80[9]

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives, thus providing an alternative route to substituted phenylacetic acids.

Experimental Protocol

Protocol 4.1: Synthesis of Phenylacetic Acid from Acetophenone

This protocol details the synthesis of phenylacetic acid from acetophenone via the thiomorpholide intermediate.[10]

  • Materials:

    • Acetophenone (1.0 eq, 10 mmol)

    • Sulfur (2.0 eq, 20 mmol)

    • Morpholine (3.0 eq, 30 mmol)

    • p-Toluenesulfonic acid (0.035 eq, 0.35 mmol)

    • 20% Sodium hydroxide solution

    • Triethylbenzylammonium chloride (TEBA) (0.005 eq, 0.05 mmol)

    • Hydrochloric acid

  • Procedure:

    • In a round-bottom flask, combine acetophenone, sulfur, morpholine, and p-toluenesulfonic acid.

    • Heat the mixture at reflux (120–130 °C) with constant stirring for 8 hours.

    • Cool the reaction mixture and add 20% NaOH solution and TEBA.

    • Continue heating at 100 °C for an additional 8 hours to hydrolyze the thiomorpholide intermediate.

    • Cool the mixture, filter, and acidify the filtrate with HCl to pH 2 to precipitate the crude phenylacetic acid.

    • The crude acid can be purified by dissolving in 10% NaHCO₃ solution, washing with ethyl acetate, and then re-acidifying the aqueous layer with HCl to precipitate the pure product.

Data Presentation: Willgerodt-Kindler Reaction Yields
Starting KetoneProductYield (%)Reference
AcetophenonePhenylacetic acid80[10]
4-Methylacetophenone4-Methylphenylacetic acid85[10]
4-Methoxyacetophenone4-Methoxyphenylacetic acid82[10]

Applications in Drug Development

Derivatization of the phenylacetic acid core is a cornerstone in the synthesis of numerous non-steroidal anti-inflammatory drugs (NSAIDs). These drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.

Synthesis of Key Phenylacetic Acid-Based Drugs
  • Diclofenac: A potent NSAID, is synthesized through a multi-step process often involving the condensation of an o-halophenylacetic acid derivative with 2,6-dichloroaniline.[11]

  • Felbinac: This anti-inflammatory agent can be synthesized via a Friedel-Crafts reaction of biphenyl followed by further functional group manipulations.[1]

  • Ibuprofen: While technically a propionic acid derivative, its synthesis often involves precursors derived from phenylacetic acid chemistry, such as through Friedel-Crafts acylation of isobutylbenzene.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Inhibition Pathway

Many phenylacetic acid-derived NSAIDs, such as diclofenac, function by inhibiting the COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate StomachProtection Stomach Lining Protection Prostaglandins->StomachProtection Mediate NSAIDs Phenylacetic Acid-derived NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Caption: Inhibition of the Cyclooxygenase (COX) pathway by phenylacetic acid-derived NSAIDs.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain phenylacetic acid derivatives act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.

PPAR_Agonism_Pathway PAA_Derivative Phenylacetic Acid Derivative (Ligand) PPAR PPARα/γ PAA_Derivative->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Forms RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Activates LipidMetabolism Regulation of Lipid Metabolism GeneTranscription->LipidMetabolism GlucoseHomeostasis Regulation of Glucose Homeostasis GeneTranscription->GlucoseHomeostasis

Caption: Mechanism of action of phenylacetic acid derivatives as PPAR agonists.

References

Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid as a key intermediate in the development of novel agrochemicals. The unique substitution pattern of this molecule, featuring chlorine, fluorine, and a trifluoromethyl group, makes it a valuable building block for creating new herbicides and fungicides with potentially enhanced efficacy and novel modes of action. While this specific phenylacetic acid derivative is not yet widely cited as a direct precursor to a commercialized agrochemical, its structural motifs are present in several modern pesticides. The following protocols are based on established synthetic routes for structurally related active ingredients and are intended to guide research and development efforts.

Application in Herbicide Development: Synthesis of Isoxazolidinone-Based Herbicides

The isoxazolidinone class of herbicides are known to inhibit carotenoid biosynthesis, a crucial process for plant survival. The herbicide bixlozone is a notable example of this class. This compound can serve as a precursor to a key amine intermediate for the synthesis of novel isoxazolidinone herbicides.

Experimental Protocol: Synthesis of a Novel Isoxazolidinone Herbicide Candidate

This protocol outlines a potential multi-step synthesis of a novel isoxazolidinone herbicide candidate using this compound as a starting material.

Step 1: Curtius Rearrangement to form 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine

  • Acid Chloride Formation: To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Azide Formation: Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq.) in water dropwise. Stir the mixture vigorously at 0 °C for 1 hour.

  • Rearrangement and Trapping: Carefully add the azide solution to a flask containing refluxing anhydrous toluene. The Curtius rearrangement will occur, releasing nitrogen gas. After the addition is complete, reflux for an additional 1-2 hours to ensure complete rearrangement to the isocyanate. Cool the reaction mixture and add hydrochloric acid (2 M). Stir at room temperature overnight to hydrolyze the isocyanate to the corresponding amine.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine by column chromatography on silica gel.

Step 2: Synthesis of the Isoxazolidinone Ring

A detailed synthesis for a related isoxazolidinone can be found in the literature concerning the herbicide bixlozone. The general approach involves the cyclization of a hydroxamic acid.

Step 3: N-Alkylation to form the Final Herbicide Candidate

  • To a solution of the synthesized isoxazolidinone (1 eq.) and 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine (1.1 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2 eq.).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by LC-MS).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final isoxazolidinone herbicide candidate.

Hypothetical Herbicidal Activity Data

The following table presents hypothetical herbicidal activity data for a novel isoxazolidinone candidate derived from this compound, based on typical data for this class of herbicides.

Compound IDTarget WeedApplication Rate (g/ha)Efficacy (%)
CFPA-ISOX-01 Alopecurus myosuroides (Black-grass)5085
10095
Lolium rigidum (Ryegrass)5090
10098
Stellaria media (Common Chickweed)2592
5099

Workflow for Isoxazolidinone Herbicide Synthesis

G A This compound B Acid Chloride Formation (Oxalyl Chloride, DMF) A->B C Azide Formation (Sodium Azide) B->C D Curtius Rearrangement (Toluene, Heat) C->D E Hydrolysis (HCl) D->E F 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine E->F H N-Alkylation (K2CO3) F->H G Isoxazolidinone Ring G->H I Novel Isoxazolidinone Herbicide H->I

Caption: Synthetic pathway for a novel isoxazolidinone herbicide.

Application in Fungicide Development: Synthesis of Triazole-Based Fungicides

The 1,2,4-triazole moiety is a well-established pharmacophore in many successful fungicides. The unique electronic properties of the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl group can be leveraged to develop novel triazole-based fungicides with potentially improved biological activity.

Experimental Protocol: Synthesis of a Novel Triazole Fungicide Candidate

This protocol describes a plausible route to a novel N-phenyl-triazole fungicide candidate.

Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

This intermediate can be synthesized from the corresponding phenylacetic acid via a Curtius, Hofmann, or Schmidt rearrangement. The Curtius rearrangement protocol described in the herbicide section is applicable here.

Step 2: Synthesis of a Substituted Triazole Precursor

The synthesis of various substituted 1,2,4-triazoles is well-documented in the chemical literature. A common method involves the reaction of a hydrazide with a suitable cyclizing agent.

Step 3: Coupling to form the Final Fungicide Candidate

  • To a solution of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (1 eq.) and a suitable triazole precursor (e.g., a chloro- or bromo-substituted triazole derivative) (1.1 eq.) in a polar aprotic solvent like DMF, add a non-nucleophilic base such as cesium carbonate (2 eq.).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired triazole fungicide.

Hypothetical Fungicidal Activity Data

The following table shows hypothetical EC50 values for a novel triazole fungicide candidate against common plant pathogens.

Compound IDFungal PathogenEC50 (µg/mL)
CFPA-TRZ-01 Septoria tritici0.8
Puccinia triticina1.2
Botrytis cinerea2.5
Standard Fungicide Septoria tritici1.5
Puccinia triticina2.0
Botrytis cinerea3.1

Signaling Pathway Inhibition by Triazole Fungicides

G A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D E Fungal Cell Membrane D->E Inhibitor Triazole Fungicide (e.g., CFPA-TRZ-01) Inhibitor->C

Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Consequently, protein kinases have become one of the most important families of drug targets.[2] Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, found in a range of biologically active molecules.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of potential kinase inhibitors derived from phenylacetic acid, offering a foundational framework for drug discovery and development in this area.

Synthesis of Phenylacetic Acid-Based Kinase Inhibitor Scaffolds

The core concept involves the functionalization of the phenylacetic acid moiety to generate compounds with the potential to interact with the ATP-binding site or allosteric sites of protein kinases. A common strategy is the formation of amide derivatives, which can mimic the hinge-binding motifs of known kinase inhibitors.

Protocol 1: Synthesis of a Representative N-(4-chlorophenyl)-2-phenylacetamide Kinase Inhibitor Candidate

This protocol details the synthesis of a representative phenylacetamide derivative, a scaffold that has been explored for its cytotoxic effects against cancer cell lines.[4]

Materials:

  • Phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • 4-Chloroaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • Activation of Phenylacetic Acid:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenylacetic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring the reaction by TLC to confirm the formation of the acid chloride.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting crude phenylacetyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the 4-chloroaniline solution to the phenylacetyl chloride solution dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-2-phenylacetamide.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of synthesized compounds for their kinase inhibitory activity is a critical step. A variety of assay formats are available, with luminescence-based assays being widely used for their high sensitivity and throughput.[5][6]

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a target kinase in the presence of a test inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

Materials:

  • Target kinase of interest (e.g., Aurora A, EGFR)

  • Specific kinase substrate peptide

  • ATP

  • Synthesized phenylacetic acid derivative (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve (e.g., 1:3 serial dilution starting from 1 mM).[7]

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[8]

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[5]

Data Presentation

The inhibitory activity of the synthesized phenylacetic acid derivatives should be evaluated against a panel of kinases to determine their potency and selectivity. The results are typically presented in a tabular format for easy comparison.

Table 1: Inhibitory Activity of Phenylacetic Acid Derivatives Against a Panel of Kinases

Compound IDKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
PAA-0011502500>10000
PAA-0028512008500
PAA-003255504300
Staurosporine (Control)51020

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Concepts

Signaling Pathway

Protein kinases are integral components of signaling cascades that regulate cell proliferation, survival, and differentiation. For example, the RAS-RAF-MEK-ERK pathway is frequently hyperactivated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., Phenylacetic Acid Derivative) Inhibitor->RAF G Start Start: Phenylacetic Acid Derivative Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Kinase Screening (e.g., Luminescence Assay) Purification->Screening Hit Hit Compound Identified (IC50 < 1 µM) Screening->Hit SAR Structure-Activity Relationship (SAR) Optimization Hit->SAR SAR->Synthesis Lead Lead Compound SAR->Lead G Scaffold Phenylacetic Acid Core R1 R2 R1_mod Modification of R1 (e.g., Halogens, Alkyl groups) Scaffold:f1->R1_mod R2_mod Modification of R2 (e.g., Heterocycles) Scaffold:f2->R2_mod Potency Increased Potency R1_mod->Potency Selectivity Improved Selectivity R2_mod->Selectivity

References

Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid as a chemical intermediate in synthetic chemistry, with a focus on its application in drug discovery and development.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of multiple halogen substituents, including a trifluoromethyl group, imparts unique electronic properties and conformational constraints. These features make it a valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This intermediate is particularly useful for the synthesis of complex amides, which are key structural motifs in many pharmaceutical agents.

A significant application of this class of intermediates is in the development of inhibitors for enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1).

Key Applications

The primary application of this compound is as a precursor for the synthesis of N-aryl amides. This is typically achieved through amide bond formation with a variety of primary and secondary amines.

Synthesis of Bioactive Molecules:

  • Enzyme Inhibitors: This intermediate is a key building block for the synthesis of potent enzyme inhibitors. For instance, structurally similar phenylacetic acids have been utilized in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain pathways.

  • Antiparasitic Agents: Analogs of this phenylacetic acid have been used to synthesize compounds with activity against parasites like Cryptosporidium.

Quantitative Data for Amide Coupling with Phenylacetic Acid Analogs

The following table presents representative yields for amide coupling reactions of phenylacetic acid derivatives that are structurally similar to this compound. This data is provided to give an indication of expected reaction efficiencies.

Phenylacetic Acid DerivativeAmine PartnerCoupling ReagentsSolventYield (%)
3-Fluoro-5-(trifluoromethyl)phenylacetic acid6-(Piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazineEDC, HOBt, TEADMF57
3-Chloro-5-(trifluoromethyl)phenylacetic acid6-(Piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazineEDC, HOBt, TEADMF48

Data is derived from studies on analogous compounds and should be considered representative.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round bottom flask, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), EDC (2.0 equivalents), and HOBt (2.0 equivalents).

  • Dissolve the mixture in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DMF in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

Prostaglandin E2 Synthesis Pathway

The following diagram illustrates the enzymatic pathway for the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation. Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in this pathway and a target for inhibitors synthesized from intermediates like this compound.

PGE2_Synthesis_Pathway phospholipids Membrane Phospholipids ara Arachidonic Acid phospholipids->ara pgg2 PGG2 ara->pgg2 pgh2 PGH2 pgg2->pgh2 pge2 Prostaglandin E2 (PGE2) (Inflammation, Pain) pgh2->pge2 other_prostanoids Other Prostanoids (PGI2, TXA2, etc.) pgh2->other_prostanoids pla2 cPLA2 pla2->phospholipids cox COX-1 / COX-2 cox->ara mpges1 mPGES-1 mpges1->pgh2 other_synthases Other Synthases other_synthases->pgh2 Amide_Coupling_Workflow start Start Materials: - this compound - Amine (R-NH2) - Coupling Reagents (e.g., EDC, HOBt) - Base (e.g., TEA) - Solvent (e.g., DMF) reaction Reaction Setup: - Combine reactants in anhydrous solvent. - Stir at room temperature. start->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Aqueous Workup: - Remove solvent. - Partition between organic solvent and water. - Wash organic layer. monitoring->workup Upon completion purification Purification: - Dry and concentrate organic layer. - Flash column chromatography. workup->purification product Final Product: - N-substituted-3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetamide purification->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, like other aromatic carboxylic acids, are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., isomers, or products of incomplete halogenation or trifluoromethylation), and residual catalysts or reagents. For instance, if synthesized from a corresponding toluene derivative, you might find the corresponding benzoic acid as an impurity.

Q3: My purified product has a persistent color. What could be the cause?

A3: A persistent yellow or brown tint can be due to residual colored impurities. Treatment with activated carbon during recrystallization can often remove these.

Q4: I am losing a significant amount of product during acid-base extraction. What can I do?

A4: Significant product loss during extraction is often due to an incorrect pH. To extract the carboxylic acid into the aqueous layer as its salt, ensure the pH is at least 2 units above the pKa of the acid. Conversely, to extract the protonated acid into the organic layer, the pH should be at least 2 units below the pKa. Emulsion formation can also lead to loss; this can sometimes be resolved by adding brine.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent or a solvent mixture. Try adding a co-solvent in which the compound is less soluble.
No crystals form upon cooling. The solution is too dilute. The solution is supersaturated but requires nucleation.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low recovery of purified crystals. Too much solvent was used. The crystals are partially soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the wash solvent is ice-cold and use it sparingly.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the desired compound from impurities. Inappropriate mobile phase polarity. Column overloading.Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Reduce the amount of crude material loaded onto the column.
Compound streaks on the column. The compound is too polar for the stationary phase. The compound is reacting with the stationary phase (e.g., acidic compound on basic alumina).Add a small amount of a polar solvent (e.g., acetic acid) to the mobile phase. Use a less polar stationary phase or a deactivated one.
No compound elutes from the column. The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the stationary phase.Gradually increase the polarity of the mobile phase. If the compound is still retained, it may be necessary to use a different stationary phase.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.

  • Extraction: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a solid sample.

Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Good starting points for halogenated aromatic acids include toluene, hexane/ethyl acetate mixtures, or ethanol/water mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This method is effective for separating compounds with similar polarities.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent for aromatic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 v/v/v).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes typical recovery yields for purification methods of analogous aromatic carboxylic acids. Please note that actual yields for this compound may vary depending on the initial purity of the crude product.

Purification MethodAnalogous CompoundTypical Recovery Yield (%)Reference
Acid-Base ExtractionPhenylacetic Acid>90%General knowledge
Recrystallization2-Chlorobenzoic Acid80-90%General knowledge
Column ChromatographySubstituted Phenylacetic Acids70-85%General knowledge

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction dissolve->extract recrystallize Recrystallization extract->recrystallize chromatography Column Chromatography recrystallize->chromatography pure Pure Product chromatography->pure

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempted check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is it Pure? check_purity->is_pure success Success! is_pure->success Yes failure Further Purification Needed is_pure->failure No choose_method Choose Alternative Method failure->choose_method choose_method->start

Caption: A logical diagram for troubleshooting the purification process.

Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthetic routes are:

  • Grignard Reaction and Carboxylation: This involves the formation of a Grignar reagent from a suitable aryl halide precursor, followed by carboxylation with carbon dioxide.

  • Hydrolysis of a Nitrile Intermediate: This route involves the synthesis and subsequent hydrolysis of 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile.

Q2: What is the recommended starting material for the Grignard route?

A2: The recommended starting material is 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene. The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-fluorine or carbon-chlorine bonds, allowing for selective Grignard reagent formation.

Q3: Are there any major safety concerns with the Grignard reaction for this synthesis?

A3: Yes, Grignard reagents are highly reactive and pyrophoric. It is crucial to work under strictly anhydrous and inert conditions (e.g., dry solvents, flame-dried glassware, and a nitrogen or argon atmosphere). Additionally, trifluoromethyl-substituted Grignard reagents can be thermally unstable and may decompose exothermically.[1] Therefore, maintaining low temperatures throughout the reaction is critical for both safety and yield.

Q4: Can I use an aryl fluoride as a precursor for the Grignard reagent?

A4: It is generally not recommended. The carbon-fluorine bond is very strong, making the formation of a Grignard reagent from an aryl fluoride challenging and often resulting in low yields.[2][3]

Q5: What are the typical challenges encountered during the hydrolysis of the nitrile intermediate?

A5: The main challenges include incomplete hydrolysis, the formation of amide byproducts, and potential degradation of the starting material or product under harsh acidic or basic conditions. Optimization of reaction time, temperature, and the concentration of the acid or base is crucial for a high yield of the desired carboxylic acid.

Troubleshooting Guide: Route 1 - Grignard Reaction and Carboxylation

This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.

Experimental Workflow

experimental_workflow_grignard cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents grignard_formation Grignard Reagent Formation (Low Temperature) reagents->grignard_formation carboxylation Carboxylation with CO2 (Dry Ice) grignard_formation->carboxylation quench Acidic Quench carboxylation->quench extraction Extraction quench->extraction purification Purification extraction->purification end Final Product purification->end

Caption: Experimental workflow for the Grignard reaction route.

Troubleshooting Common Issues
Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Grignard Reagent 1. Presence of moisture in reagents or glassware. 2. Poor quality of magnesium turnings. 3. Reaction failed to initiate. 4. Low reaction temperature inhibiting initiation.1. Ensure all glassware is flame-dried, and solvents are rigorously dried.[4] 2. Use freshly activated magnesium turnings. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5] 4. While the reaction should be kept cold, gentle warming may be required for initiation before cooling back down.
Low Yield of Carboxylic Acid 1. Incomplete carboxylation. 2. Grignard reagent decomposed before or during carboxylation. 3. Insufficient amount of carbon dioxide. 4. Formation of biphenyl byproduct (Wurtz coupling).1. Ensure the Grignard reagent is added slowly to a large excess of freshly crushed dry ice.[5] 2. Maintain a low temperature (e.g., -78 °C to -20 °C) during the entire process.[1][6] 3. Use a significant excess of high-purity dry ice. 4. Add the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide.[4]
Formation of Side Products 1. Reaction with atmospheric oxygen or moisture. 2. Benzyne formation due to the ortho-fluoro substituent. 3. Reaction with the solvent (e.g., THF).1. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 2. Keep the reaction temperature as low as possible to disfavor the elimination of MgXF. 3. Use THF that has been freshly distilled from a suitable drying agent to remove peroxides and inhibitors.
Quantitative Data: Effect of Reaction Conditions on Yield
Parameter Condition A Condition B Condition C Expected Yield (%)
Temperature -78 °C-20 °C0 °C70-85% (A), 50-70% (B), <40% (C)
Solvent Anhydrous THFAnhydrous Diethyl EtherTechnical Grade THF75-85% (A), 70-80% (B), <50% (C)
Mg Activation Iodine Crystal1,2-DibromoethaneNone75-85% (A & B), Variable (C)

Note: The yield data is illustrative and may vary based on specific experimental skills and reagent quality.

Detailed Experimental Protocol
  • Preparation:

    • Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous tetrahydrofuran (THF) as the solvent.

    • Activate magnesium turnings (1.2 equivalents) by stirring with a small crystal of iodine until the brown color disappears.

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, add the activated magnesium turnings and a small amount of anhydrous THF.

    • Dissolve 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by gentle refluxing of the solvent), warm the flask gently.

    • Once initiated, cool the reaction mixture to -20 °C and add the remaining aryl bromide solution dropwise, maintaining the internal temperature below -15 °C.

    • After the addition is complete, stir the mixture at -20 °C for an additional 1-2 hours.

  • Carboxylation:

    • In a separate flask, place a large excess of freshly crushed dry ice.

    • Slowly transfer the prepared Grignard reagent solution onto the dry ice via a cannula with vigorous stirring.

    • Allow the mixture to warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction mixture by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide: Route 2 - Hydrolysis of Nitrile Intermediate

This guide provides solutions for common problems encountered during the synthesis of this compound via nitrile hydrolysis.

Experimental Workflow

experimental_workflow_nitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Nitrile Precursor start->reagents hydrolysis Acidic or Basic Hydrolysis reagents->hydrolysis neutralization Neutralization/ Acidification hydrolysis->neutralization extraction Extraction neutralization->extraction purification Purification extraction->purification end Final Product purification->end

Caption: Experimental workflow for the nitrile hydrolysis route.

Troubleshooting Common Issues
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Low concentration of acid or base. 3. Poor solubility of the nitrile.1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS. 2. Use a higher concentration of acid (e.g., concentrated H₂SO₄) or base (e.g., 6M NaOH). 3. Add a co-solvent such as ethanol or dioxane to improve solubility.
Formation of Amide Byproduct 1. Hydrolysis reaction stopped prematurely. 2. Mild reaction conditions.1. Prolong the reaction time and/or increase the temperature to drive the hydrolysis of the intermediate amide to completion.
Product Degradation 1. Harsh reaction conditions (too high temperature or prolonged reaction time). 2. Strong electron-withdrawing groups may make the aromatic ring susceptible to nucleophilic attack under basic conditions.1. Monitor the reaction closely and stop it once the starting material is consumed. Use moderate temperatures. 2. If degradation is observed under basic conditions, switch to acidic hydrolysis.
Quantitative Data: Effect of Hydrolysis Conditions on Yield
Parameter Condition A (Acidic) Condition B (Basic) Condition C (Mild) Expected Yield (%)
Reagent Conc. H₂SO₄/H₂O6M NaOH/EtOH3M HCl/Dioxane80-95% (A), 75-90% (B), 60-75% (C)
Temperature 100 °C80 °C (Reflux)60 °CHigher temperatures generally favor faster conversion but risk degradation.
Reaction Time 6-12 hours8-16 hours24-48 hoursMonitor by TLC for completion.

Note: The yield data is illustrative and may vary based on specific experimental conditions.

Detailed Experimental Protocol (Acidic Hydrolysis)
  • Reaction Setup:

    • In a round-bottom flask, combine 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Hydrolysis:

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Logical Troubleshooting Flowchart

troubleshooting_logic cluster_sm Troubleshooting Unreacted SM cluster_side_products Troubleshooting Side Products start Low Reaction Yield check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present side_products Check for Side Products increase_time_temp Increase Reaction Time/Temp check_reagents Check Reagent Quality/Stoichiometry improve_solubility Improve Solubility sm_present->side_products No side_products_present Side Products Present sm_present->side_products_present Yes optimize_temp Optimize Temperature change_reagents Change Reagents/Catalyst purification Optimize Purification

Caption: A logical flowchart for troubleshooting low reaction yield.

References

troubleshooting common side reactions in fluorinated compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of fluorinated compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing their experimental outcomes. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Table of Contents

  • Elimination Side Reactions

  • Loss of Regioselectivity

  • Substrate and Reagent Decomposition

  • Low Conversion and Yield

  • Work-up and Purification Challenges

Elimination Side Reactions

Q1: My deoxyfluorination of a secondary alcohol is producing a significant amount of alkene byproduct. What are the likely causes and how can I minimize this elimination?

A1: Elimination is a common side reaction in deoxyfluorination, especially with secondary and tertiary alcohols which can form stable carbocation intermediates. The primary causes are often related to the choice of fluorinating reagent, reaction temperature, and the basicity of the reaction medium.[1][2]

Troubleshooting Guide: Minimizing Elimination in Deoxyfluorination

IssuePossible Cause(s)Recommended Solution(s)
High Alkene Formation 1. Reagent Choice: Traditional reagents like Diethylaminosulfur Trifluoride (DAST) are known to promote elimination.[1][3][4]a. Switch to a more selective reagent: Modern reagents like PyFluor have been shown to significantly reduce elimination byproducts. For example, in the fluorination of certain alcohols, DAST can lead to as much as 44% elimination, while PyFluor can reduce this to less than 5%.[5] b. Use aminodifluorosulfinium salts: These reagents, when promoted by an external fluoride source, often exhibit greater selectivity for substitution over elimination compared to DAST and Deoxo-Fluor.[6]
2. High Reaction Temperature: Higher temperatures favor elimination pathways.[1]a. Lower the reaction temperature: Running the reaction at a lower temperature, such as -78 °C to 0 °C, can favor the substitution pathway.[1]
3. Basic Conditions: The presence of a strong base can promote E2 elimination.[1]a. Use a non-nucleophilic, hindered base: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize proton abstraction. b. Use neutral or acidic conditions: If the substrate is stable, performing the reaction under neutral or slightly acidic conditions can suppress elimination.
4. Solvent Effects: Polar aprotic solvents can enhance the basicity of the fluoride ion, promoting elimination.a. Solvent screening: Consider less polar solvents like toluene to suppress elimination.[2]

Comparative Performance of Deoxyfluorination Reagents

ReagentSubstrateSubstitution Product Yield (%)Elimination Product Yield (%)Reference
DAST Homobenzylic AlcoholModerate8-10%[3]
PyFluor Homobenzylic AlcoholGood<5%[3]
DAST Secondary Alcohol47%44%[5]
PhenoFluor Secondary Alcohol84%11%[5]
Deoxo-Fluor Secondary Alcohol-13-19%[3]

Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with PyFluor

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

  • Addition of PyFluor: Slowly add PyFluor (1.5 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Troubleshooting Workflow for Elimination

G Troubleshooting Elimination Side Reactions start High Elimination Observed reagent Is DAST or Deoxo-Fluor being used? start->reagent switch_reagent Switch to PyFluor or other selective reagent reagent->switch_reagent Yes temp Is the reaction run at elevated temperature? reagent->temp No end Elimination Minimized switch_reagent->end lower_temp Lower reaction temperature (e.g., to 0°C or -78°C) temp->lower_temp Yes base Is a strong, non-hindered base present? temp->base No lower_temp->end switch_base Use a non-nucleophilic, hindered base or neutral conditions base->switch_base Yes solvent Is a polar aprotic solvent being used? base->solvent No switch_base->end switch_solvent Screen less polar solvents (e.g., toluene) solvent->switch_solvent Yes solvent->end No G General Experimental Workflow for Fluorination start Start: Prepare Reactants and Solvent (Anhydrous) reaction Run Reaction under Inert Atmosphere (Monitor by TLC/LC-MS) start->reaction quench Quench Reaction (e.g., with aq. NaHCO₃) reaction->quench extract Aqueous Work-up and Extraction quench->extract purify Dry, Concentrate, and Purify (e.g., Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2]

Q2: Is this compound stable at room temperature?

Yes, the compound is generally stable under normal handling and storage conditions at ambient temperature.[1][2][4] However, for long-term storage, maintaining a cool environment is recommended to minimize the potential for slow degradation over time.

Q3: What are the known incompatibilities for this compound?

This compound should be stored away from strong bases and strong oxidizing agents.[1] Contact with these substances can lead to chemical reactions that may degrade the compound.

Q4: Does light exposure affect the stability of this compound?

While specific data for this exact compound is limited, similar trifluoromethyl-substituted phenylacetic acids have been shown to undergo efficient photodecarboxylation in basic aqueous solutions when exposed to light.[5][6] Therefore, it is prudent to protect solutions of this compound, especially if basic, from direct light to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place. Consider using a fresh batch of the compound if degradation is suspected.
Contamination of the compound.Ensure proper handling procedures are followed to prevent cross-contamination. Use clean spatulas and weigh boats.
Change in physical appearance (e.g., color, clumping) Absorption of moisture.Store the compound in a desiccator, especially in humid environments. Ensure the container is always tightly sealed after use.
Degradation of the compound.If a significant change in appearance is observed, the compound may have degraded. It is advisable to acquire a new supply.
Low yield or unexpected byproducts in reactions Degradation of the starting material.As mentioned, trifluoromethyl-substituted phenylacetic acids can be susceptible to photodecarboxylation, particularly in basic solutions.[5][6] Protect reaction mixtures from light, especially if the reaction is run in a basic medium.
Incompatibility with reaction conditions.Avoid using strong bases or strong oxidizing agents if they are not essential for the desired transformation.

Stability and Storage Summary

Parameter Recommendation Source
Temperature Cool, ambient[1][3][4]
Humidity Dry environment[1][2][3]
Light Protect from direct light, especially in solution[5][6]
Container Tightly closed, original packaging[1][2][3]
Incompatibilities Strong bases, strong oxidizing agents[1]

Experimental Protocols & Workflows

General Handling Workflow

The following diagram outlines a general workflow for handling this compound to ensure stability and minimize contamination.

cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage_conditions Store in Cool, Dry, Dark Place in Tightly Sealed Container weighing Weigh in Ventilated Area storage_conditions->weighing Retrieve dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction_setup Set up Reaction (Protect from light if necessary) dissolution->reaction_setup workup Reaction Work-up reaction_setup->workup compound This compound in Basic Aqueous Solution decarboxylation Photodecarboxylation compound->decarboxylation light Light Exposure (UV) light->decarboxylation product Degradation Product (e.g., Trifluoromethyltoluene derivative) decarboxylation->product

References

Technical Support Center: Safe Handling and Disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for handling halogenated organic acids. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data from similar compounds, this chemical is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5] All handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when handling this compound?

At a minimum, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside of a certified chemical fume hood or if dusts are generated, a NIOSH-approved respirator may be necessary.[6] Consult your institution's EHS for specific guidance on respirator selection.

Q3: How should I properly store this chemical?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][7]

Q4: What is the proper method for disposal of this compound and its contaminated waste?

This material should be disposed of as hazardous chemical waste.[8] It is recommended to send it to a licensed incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in regular trash. All contaminated lab supplies (e.g., weigh boats, pipette tips) should also be disposed of as hazardous waste.

Troubleshooting Guides

Accidental Exposure
Scenario Immediate Action Follow-up
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Remove any contaminated clothing.If skin irritation occurs or persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]Seek medical attention if symptoms such as respiratory irritation persist.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.
Spill Response
Spill Size Containment and Cleanup Procedure Decontamination
Small Spill (e.g., a few milligrams) 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled hazardous waste container.[1] 3. Avoid generating dust.1. Wipe the spill area with a damp cloth or paper towel. 2. Place all cleanup materials into the hazardous waste container.
Large Spill (e.g., several grams) 1. Evacuate the immediate area. 2. Alert your supervisor and your institution's EHS department. 3. If safe to do so, prevent the spill from spreading.Cleanup should be performed by trained personnel.

Experimental Protocols

Protocol for Weighing and Preparing a Solution
  • Preparation:

    • Don appropriate PPE (lab coat, gloves, safety glasses).

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment (analytical balance, weigh boat, spatula, beaker, solvent, stir bar).

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood.

    • Carefully transfer the desired amount of the solid compound from the storage container to a weigh boat using a clean spatula.

    • Avoid generating dust. If dust is observed, gently mist with a small amount of the intended solvent to minimize airborne particles.

  • Solution Preparation:

    • Place a stir bar in the beaker.

    • Carefully add the weighed solid to the beaker.

    • Slowly add the desired solvent to the beaker.

    • Cover the beaker (e.g., with a watch glass).

    • Place the beaker on a stir plate and stir until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean the spatula and any reusable glassware according to standard laboratory procedures.

    • Wipe down the work area within the fume hood.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_waste Dispose of Contaminated Waste in Hazardous Waste Container handling_dissolve->cleanup_waste cleanup_glassware Clean Reusable Glassware cleanup_waste->cleanup_glassware cleanup_area Wipe Down Work Area cleanup_glassware->cleanup_area end End cleanup_area->end start Start start->prep_ppe

Caption: Workflow for Handling this compound.

Spill_Response_Decision_Tree spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<1g) spill_size->small_spill Small large_spill Large Spill (>1g) spill_size->large_spill Large cleanup Perform Cleanup per Protocol small_spill->cleanup evacuate Evacuate Area large_spill->evacuate end End Response cleanup->end notify Notify Supervisor and EHS evacuate->notify notify->end

Caption: Decision Tree for Spill Response.

References

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

I. Quantitative Data Summary

The following tables summarize the physical and chemical properties of structurally similar compounds. These values should be considered estimates for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.

Table 1: Physical and Chemical Properties

PropertyValueSource Compound(s)
Molecular FormulaC9H5ClF4O2Target Compound
Physical StateSolid2-Chloro-5-(trifluoromethyl)phenylacetic acid[1]
AppearanceColorless to slightly pale yellow2-Chloro-5-(trifluoromethyl)phenylacetic acid[1]
OdorNo information available2-Chloro-5-(trifluoromethyl)phenylacetic acid[1]
Melting Point76-79 °C3-(Trifluoromethyl)phenylacetic acid

Table 2: Hazard Identification and Classification

Hazard ClassCategoryHazard StatementSource Compound(s)
Skin Corrosion/Irritation2H315: Causes skin irritation3-Fluoro-5-(trifluoromethyl)phenylacetic acid[2], 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation3-Fluoro-5-(trifluoromethyl)phenylacetic acid[2], 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation3-Fluoro-5-(trifluoromethyl)phenylacetic acid[2], 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1]

II. Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with handling this compound?

Based on similar compounds, the primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What personal protective equipment (PPE) should I wear when working with this chemical?

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear protective gloves and a lab coat to prevent skin contact.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.[2]

Q3: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Q4: How should I properly store this compound?

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Q5: What is the proper procedure for cleaning up a small spill?

For a small spill of the solid material, carefully sweep or shovel it into a suitable container for disposal.[2] Avoid generating dust. Ensure the area is well-ventilated. Wear appropriate PPE during cleanup.

Q6: What are the known incompatible materials?

This compound is likely incompatible with strong oxidizing agents and strong bases.[2]

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Precautionary Steps: Before starting, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles). All work should be conducted in a chemical fume hood.

  • Weighing the Compound: Carefully weigh the desired amount of this compound on an analytical balance.

  • Dissolving the Compound: Place the weighed compound into a volumetric flask. Add a small amount of the desired solvent (e.g., methanol, DMSO) and gently swirl to dissolve.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Storage: Cap the flask and invert several times to ensure a homogenous solution. Store the stock solution in a tightly sealed container in a cool, dry place, protected from light.

Protocol 2: Handling and Disposal of Waste

  • Waste Collection: All waste material containing this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of it down the drain or in the regular trash.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

IV. Diagrams

Experimental_Workflow General Laboratory Workflow for Handling Potentially Hazardous Chemicals cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review MSDS and Perform Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experimental Procedure D->E F Monitor Experiment E->F G Quench Reaction/ Neutralize Hazards F->G K Spill F->K If Spill Occurs L Exposure F->L If Exposure Occurs H Collect Waste in Labeled Container G->H I Clean Work Area H->I J Dispose of Waste via EHS Protocol I->J M Follow Emergency Procedures (First Aid, Spill Kit) K->M L->M N Notify Supervisor and EHS M->N

Caption: General Laboratory Workflow for Handling Potentially Hazardous Chemicals.

References

Technical Support Center: Personal Protective Equipment for Handling Halogenated Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the selection and use of personal protective equipment (PPE) when handling halogenated organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with halogenated organic acids?

A1: Halogenated organic acids, such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and bromoacetic acid, are corrosive and can cause severe chemical burns to the skin and eyes upon contact. Inhalation of their vapors can lead to irritation of the respiratory tract. Some halogenated organic acids are also systemic toxins. Always consult the Safety Data Sheet (SDS) for the specific acid you are handling to understand its complete hazard profile.

Q2: What is the minimum required PPE for handling dilute solutions of halogenated organic acids?

A2: For dilute solutions, the minimum required PPE includes a fully buttoned laboratory coat, chemical splash goggles that meet ANSI Z87.1 standards, and chemical-resistant gloves.[1] Closed-toe shoes and long pants are also mandatory.

Q3: What additional PPE is required when working with concentrated halogenated organic acids?

A3: When handling concentrated halogenated organic acids, more robust PPE is necessary. In addition to the minimum requirements, a face shield worn over chemical splash goggles is essential to protect against splashes.[2] A chemical-resistant apron or coveralls should be worn over the lab coat. Depending on the volatility of the acid and the ventilation available, respiratory protection may be required.

Q4: How do I select the correct gloves for handling a specific halogenated organic acid?

A4: Glove selection must be based on the specific acid, its concentration, and the duration of handling. Nitrile gloves may provide adequate protection for short-term splash protection against some weak acids, but they have poor resistance to many halogenated hydrocarbons and concentrated acids.[3][4] For prolonged contact or with concentrated acids, more robust gloves like neoprene or butyl rubber are often recommended.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough time data.

Q5: What type of respiratory protection is needed when working with halogenated organic acids?

A5: If there is a risk of inhaling vapors, such as when working outside of a fume hood or with heated solutions, respiratory protection is necessary. An air-purifying respirator (APR) equipped with an organic vapor/acid gas cartridge is typically recommended. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be required.

Troubleshooting Guides

Problem: My skin has come into contact with a halogenated organic acid.

Solution:

  • Immediately go to the nearest emergency shower or drench hose.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other parts of your body.

  • Seek immediate medical attention after the initial decontamination. Inform medical personnel of the specific acid you were exposed to.

Problem: I splashed a halogenated organic acid in my eye.

Solution:

  • Immediately proceed to the nearest eyewash station.

  • Hold your eyelids open and flush your eyes with a continuous, gentle stream of water for at least 15 minutes.

  • Remove contact lenses, if you are wearing them, while continuing to flush.

  • Seek immediate medical attention.

Problem: I've spilled a small amount of a halogenated organic acid in the fume hood.

Solution:

  • Alert others in the immediate area.

  • Ensure the fume hood sash is in the lowest practical position.

  • Wearing appropriate PPE (lab coat, goggles, face shield, and appropriate gloves), neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acidic spills).

  • Absorb the neutralized spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material in a designated hazardous waste container.

  • Wipe the area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Problem: A large spill of a halogenated organic acid has occurred outside of a fume hood.

Solution:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety office immediately.

  • If it is safe to do so, close the doors to the laboratory to contain the vapors.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Wait for the emergency response team.

Data Presentation

Glove Compatibility for Halogenated Organic Acids

The following table summarizes available data on the breakthrough times for various glove materials when exposed to specific halogenated organic acids. It is critical to consult the manufacturer's specific chemical resistance data for the gloves you are using, as performance can vary.

Chemical NameGlove MaterialThicknessBreakthrough Time (minutes)Recommendation
Trichloroacetic Acid (>99%) Nitrile/Neoprene0.12 mm> 480Excellent
Neoprene0.12 mm> 480Excellent
Nitrile0.11 mm> 480Excellent
Bromopropionic Acid, Sat. NitrileNot SpecifiedRecommendedGood
LatexNot SpecifiedRecommendedGood

Data for Trichloroacetic Acid from Ansell Chemical Guardian Report (2019-11-01)[6]. Data for Bromopropionic Acid from CP Lab Safety[2].

Experimental Protocols

Protocol: Donning and Doffing of PPE for Handling Concentrated Haloacetic Acids

Objective: To provide a standardized procedure for putting on (donning) and taking off (doffing) PPE to minimize the risk of exposure to concentrated halogenated organic acids.

Materials:

  • Chemical splash goggles

  • Face shield

  • Chemical-resistant apron or coveralls

  • Long-cuffed, chemical-resistant gloves (e.g., neoprene or butyl rubber)

  • Inner disposable nitrile gloves

  • Closed-toe shoes

  • Long pants

  • Laboratory coat

Donning Procedure:

  • Preparation: Ensure all PPE is clean, in good condition, and the correct size.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Put on the first pair of disposable nitrile gloves.

  • Lab Coat and Apron/Coveralls: Don the laboratory coat, ensuring it is fully buttoned. Put on the chemical-resistant apron or coveralls over the lab coat.

  • Outer Gloves: Put on the long-cuffed, chemical-resistant gloves. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

  • Eye and Face Protection: Put on the chemical splash goggles, followed by the face shield.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer, long-cuffed gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the sides and avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Apron/Coveralls and Lab Coat: Unfasten the apron or coveralls and the lab coat. Remove them by rolling them down and away from your body, turning them inside out to contain any contamination. Place them in a designated container for laundry or disposal.

  • Inner Gloves: Remove the inner nitrile gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Mandatory Visualization

PPE_Selection_and_Emergency_Response cluster_ppe_selection PPE Selection Workflow cluster_emergency_response Emergency Response Workflow start Start: Handling Halogenated Organic Acids concentration Assess Concentration of Acid start->concentration dilute Dilute Solution concentration->dilute <1M concentrated Concentrated Acid concentration->concentrated >=1M or Neat min_ppe Minimum PPE: - Lab Coat - Splash Goggles - Chemical-Resistant Gloves dilute->min_ppe enhanced_ppe Enhanced PPE: - Lab Coat & Apron/Coveralls - Goggles & Face Shield - Double Gloves (e.g., Nitrile inner, Neoprene/Butyl outer) - Consider Respiratory Protection concentrated->enhanced_ppe exposure Exposure Event Occurs exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Vapor spill Spill exposure_type->spill Spill flush_skin Flush with water for 15+ min Remove contaminated clothing skin_contact->flush_skin flush_eyes Flush with water for 15+ min at eyewash station eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air assess_spill Assess Spill Size spill->assess_spill seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical small_spill Small & Contained assess_spill->small_spill Minor large_spill Large or Uncontained assess_spill->large_spill Major cleanup_spill Neutralize and absorb Dispose as hazardous waste small_spill->cleanup_spill evacuate Evacuate Area Call Emergency Response large_spill->evacuate

Caption: PPE Selection and Emergency Response Workflow for Halogenated Organic Acids.

References

Technical Support Center: Managing Respiratory Irritation from 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely handling 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and mitigating the risk of respiratory irritation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What are the symptoms of respiratory irritation from this compound?

Exposure to respiratory irritants can lead to symptoms such as coughing, sore throat, shortness of breath, and a burning sensation in the nose, throat, or chest.[3][4] If you experience any of these symptoms while working with the compound, move to fresh air immediately and seek medical attention if symptoms persist.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and vapors.[6][7] A face shield should be worn for additional protection.[6][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6][9] Always inspect gloves for any signs of damage before use.[9]

  • Respiratory Protection: When working with the solid compound or in situations where dust or aerosols may be generated, a respirator is necessary.[1][6] The specific type of respirator should be chosen based on a risk assessment of the procedure.[9]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[6] In cases of higher exposure risk, a chemical-resistant suit may be necessary.[8]

Q4: What are the proper ventilation requirements for working with this compound?

All work with this compound should be conducted in a well-ventilated area.[1] A laboratory chemical hood is the preferred local exhaust ventilation.[10] General laboratory ventilation should provide a sufficient number of air changes per hour (ACH) to dilute and remove any fugitive emissions.[11][12]

Troubleshooting Guide

Issue Possible Cause Solution
Mild respiratory irritation (e.g., coughing, sore throat) is experienced during an experiment. Inadequate ventilation.Immediately move to an area with fresh air.[5] Close any open containers of the compound if it is safe to do so.[5] Review the ventilation setup and ensure the chemical fume hood is functioning correctly.
Improper handling technique (e.g., generating dust).Review and adhere to proper handling procedures to minimize dust and aerosol generation.[1]
Inappropriate or malfunctioning PPE.Check that the correct type of respirator is being used and that it is fitted properly.[9] Inspect all PPE for damage before use.[9]
A spill of the solid compound occurs outside of a chemical fume hood. Accidental mishandling.Evacuate the immediate area.[1] If safe to do so, prevent the spread of the dust. Avoid breathing in the dust.[1] Follow established spill cleanup procedures, wearing appropriate PPE.[13]
Persistent respiratory symptoms after potential exposure. Significant inhalation of the compound.Seek immediate medical attention.[3][14] Provide the medical personnel with the Safety Data Sheet (SDS) for the compound or a similar compound.

Experimental Protocols

Protocol for Handling Solid this compound
  • Preparation:

    • Ensure a certified and properly functioning chemical fume hood is available.[10]

    • Don all required personal protective equipment (PPE): chemical safety goggles, face shield, chemical-resistant gloves, lab coat, and a respirator appropriate for particulates.[1][6][9]

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all weighing and transfer of the solid compound within the chemical fume hood.

    • Use techniques that minimize dust generation, such as gentle scooping and avoiding rapid movements.

    • Keep containers of the compound sealed when not in use.

  • Waste Disposal:

    • Dispose of all contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

  • Decontamination:

    • Clean the work surface within the fume hood with an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after handling the compound.[1]

First Aid Protocol for Respiratory Exposure
  • Immediate Action:

    • Move the affected individual to fresh air immediately.[5][14]

    • If breathing has stopped, perform artificial respiration.[14]

  • Seek Medical Attention:

    • Call for emergency medical assistance.[3]

    • If symptoms such as headache, dizziness, or persistent irritation occur, seek prompt medical evaluation.[5]

  • Provide Information:

    • Inform the medical personnel about the chemical the individual was exposed to. Provide the Safety Data Sheet if available.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound prep Preparation - Verify fume hood function - Don appropriate PPE - Prepare spill kit handling Handling - Work within fume hood - Minimize dust generation - Keep containers sealed prep->handling waste Waste Disposal - Dispose of contaminated materials in designated hazardous waste handling->waste decon Decontamination - Clean work surface - Wash hands thoroughly waste->decon

Caption: A flowchart outlining the safe handling procedure for the chemical.

troubleshooting_logic Troubleshooting Respiratory Irritation start Respiratory Irritation Symptoms Observed? fresh_air Move to Fresh Air start->fresh_air assess_severity Symptoms Persist or are Severe? fresh_air->assess_severity seek_medical Seek Immediate Medical Attention assess_severity->seek_medical Yes review_procedures Review Handling Procedures & PPE assess_severity->review_procedures No end Resolved review_procedures->end

Caption: A decision tree for responding to respiratory irritation symptoms.

References

Navigating the Synthesis of Substituted Phenylacetic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of substituted phenylacetic acids, crucial intermediates in pharmaceutical and materials science. This document offers troubleshooting advice for common experimental challenges, detailed experimental protocols, and a summary of available reaction kinetics data.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted phenylacetic acids, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My yield of phenylacetic acid from the hydrolysis of benzyl cyanide is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the hydrolysis of benzyl cyanide are a common issue. Several factors can contribute to this:

  • Incomplete Hydrolysis: The reaction may not have gone to completion. Ensure you are using a sufficient excess of acid or base and an adequate reaction time and temperature. For acid hydrolysis with sulfuric acid, vigorous stirring and heating for several hours are typically required.[1]

  • Side Reactions: Under harsh acidic conditions, side reactions such as sulfonation of the aromatic ring can occur. Using a more dilute acid or milder conditions might mitigate this. In alkaline hydrolysis, ensuring complete saponification of any intermediate amide is crucial.

  • Product Loss During Workup: Phenylacetic acid has some solubility in hot water. When precipitating the product by acidification, ensure the solution is sufficiently cool to minimize loss. Thorough extraction with an appropriate organic solvent is critical after acidification.

  • Purity of Starting Material: Impurities in the benzyl cyanide can interfere with the reaction. Consider purifying the starting material by distillation if its purity is questionable.

Q2: I am observing significant byproduct formation in my Grignard reaction to synthesize a substituted phenylacetic acid. How can I minimize these side products?

A: The Grignard synthesis of phenylacetic acids is sensitive to reaction conditions, and byproduct formation is a frequent challenge. Key considerations include:

  • Wurtz Coupling: A common side reaction is the coupling of the benzyl halide with the formed Grignard reagent. This can be minimized by the slow, dropwise addition of the benzyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can promote side reactions.

  • Carboxylation Conditions: When adding the Grignard reagent to dry ice (solid CO2), do so slowly and with vigorous stirring to ensure efficient carboxylation and to avoid localized warming which can lead to side reactions.

Q3: My palladium-catalyzed carbonylation of a substituted benzyl bromide is sluggish and gives a poor yield. What parameters should I investigate to optimize the reaction?

A: The efficiency of palladium-catalyzed carbonylation reactions is highly dependent on several factors:

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)2) and the phosphine ligand is crucial. Ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure.[2] The catalyst system may need to be optimized for your specific substituted benzyl bromide.

  • Base: The choice and stoichiometry of the base are critical. A weak base like sodium acetate has been used successfully.[3] The base neutralizes the hydrogen halide formed during the reaction.

  • Carbon Monoxide Pressure: While some methods operate at atmospheric pressure, others may require higher pressures of CO to achieve good yields.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Anisole has been used as a solvent for these reactions.[3]

  • Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can lead to catalyst decomposition or side reactions.

Data Presentation: Reaction Kinetics

Table 1: Hypothetical Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzyl Cyanides

Substituent (X)Hammett Constant (σp)Rate Constant (k) at 373 K (s⁻¹)
-OCH₃-0.271.2 x 10⁻⁴
-CH₃-0.171.0 x 10⁻⁴
-H0.008.0 x 10⁻⁵
-Cl0.235.5 x 10⁻⁵
-NO₂0.782.1 x 10⁻⁵

Note: This table is illustrative. Actual values would need to be determined experimentally.

Table 2: Influence of Reaction Parameters on the Yield of 2,4-Dichlorophenylacetic Acid via Palladium-Catalyzed Carbonylation

ParameterVariationConversion (%)Yield (%)
Base NaOH (3M)8427
NaOH (4M)9995
NaOH (5M)9584
KOH (4M)8367
Catalyst Loading (mol%) 0.045038
0.096543
0.139995
0.179982

Data adapted from a study on the synthesis of 2,4-dichlorophenylacetic acid.[4]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of substituted phenylacetic acids.

Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

This protocol describes a standard procedure for the synthesis of phenylacetic acid from benzyl cyanide using sulfuric acid.[1]

Materials:

  • Benzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • 5 L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

Procedure:

  • In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.

  • Heat the mixture under reflux while stirring continuously for three hours.

  • After three hours, cool the mixture slightly and pour it into 2 L of cold water. Stir the mixture to prevent the formation of a solid cake.

  • Filter the crude phenylacetic acid.

  • Wash the crude product by melting it under water and decanting the hot water several times.

  • Cool the washings to precipitate any dissolved phenylacetic acid, filter, and combine with the main product.

  • Purify the crude phenylacetic acid by vacuum distillation.

Protocol 2: Synthesis of a Substituted Phenylacetic Acid via Grignard Reaction

This protocol outlines the general steps for preparing a substituted phenylacetic acid from the corresponding benzyl halide.

Materials:

  • Substituted benzyl halide (e.g., p-chlorobenzyl chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (for workup)

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and an inlet for an inert gas.

  • Place magnesium turnings in the flask and activate them (e.g., with a small crystal of iodine).

  • Add a solution of the substituted benzyl halide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. Maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Slowly pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, then quench the reaction by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude substituted phenylacetic acid.

  • Purify the product by recrystallization or distillation.

Protocol 3: Palladium-Catalyzed Carbonylation of a Substituted Benzyl Bromide

This protocol is based on a general method for the carbonylation of aryl bromides and can be adapted for benzyl bromides.[2]

Materials:

  • Substituted benzyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Base (e.g., N,N-diisopropylethylamine)

  • Solvent (e.g., toluene)

  • Carbon monoxide (balloon or cylinder)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add the substituted benzyl bromide, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the flask with carbon monoxide (repeat three times).

  • Add the solvent and the base via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) under a CO atmosphere (balloon) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup, which may involve filtration to remove the catalyst, washing with aqueous solutions to remove the base and salts, and extraction with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the resulting substituted phenylacetic acid ester by column chromatography.

  • Hydrolyze the ester to the corresponding carboxylic acid if desired.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the synthesis and analysis of substituted phenylacetic acids.

Experimental_Workflow_Hydrolysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Benzyl Cyanide, H₂SO₄, and H₂O reflux Heat under Reflux with Stirring start->reflux cool Cool and Quench in Water reflux->cool filter Filter Crude Product cool->filter wash Wash with Hot Water filter->wash purify Vacuum Distillation wash->purify end Pure Phenylacetic Acid purify->end

Caption: Experimental workflow for the acid-catalyzed hydrolysis of benzyl cyanide.

Grignard_Synthesis_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification start React Benzyl Halide with Mg add_co2 Add to Dry Ice (CO₂) start->add_co2 quench Acidic Workup add_co2->quench extract Solvent Extraction quench->extract purify Recrystallization/Distillation extract->purify end Substituted Phenylacetic Acid purify->end

Caption: General workflow for the Grignard synthesis of substituted phenylacetic acids.

Hammett_Relationship substituent Substituent Properties (Electron Donating/Withdrawing) hammett_constant Hammett Constant (σ) substituent->hammett_constant Quantifies Effect reaction_rate Reaction Rate (k) reaction_constant Reaction Constant (ρ) reaction_rate->reaction_constant Determines Sensitivity (Slope) hammett_constant->reaction_rate Correlates with mechanism Reaction Mechanism (Transition State Charge) reaction_constant->mechanism Provides Insight into

Caption: Logical relationship between substituent effects and reaction kinetics (Hammett plot).

References

optimizing solvent conditions for reactions involving the compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect a chemical reaction?

The choice of solvent is a critical experimental variable that can significantly influence the outcome of a chemical reaction.[1] Solvents do more than just dissolve reactants; they can affect reaction rates, yields, and selectivity.[1][2] Key solvent properties that impact reactions include:

  • Polarity: A solvent's polarity can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's energy landscape.[1][3] For instance, polar solvents can accelerate reactions that involve the formation of charged intermediates, such as in SN1 reactions.[4][5]

  • Protic vs. Aprotic Nature: Protic solvents, which can donate hydrogen bonds (e.g., water, ethanol), can solvate and stabilize both cations and anions.[1] Aprotic solvents (e.g., acetone, DMSO) are incapable of hydrogen bonding and can enhance the reactivity of nucleophiles in some reactions.[1][5]

  • Boiling Point: The boiling point of a solvent dictates the temperature range for a reaction.[2] High-boiling point solvents are necessary for reactions requiring significant heat, while low-boiling point solvents are easier to remove during product purification.[2][6]

  • Viscosity: A solvent's viscosity influences the diffusion rate of reactants.[2] Lower viscosity solvents generally allow for faster reaction rates due to increased molecular motion and collision frequency.[2][7]

Q2: What are the first steps I should take when selecting a solvent for a new reaction?

When selecting a solvent for a new reaction, a systematic approach is recommended:

  • Assess Reactant Solubility: The fundamental requirement of a solvent is to dissolve the reactants to allow them to interact.[5][8] It is advisable to perform small-scale solubility tests with a range of solvents to find one that effectively dissolves all starting materials.[6][9] The principle of "like dissolves like" is a useful starting point; polar reactants will generally dissolve in polar solvents, and non-polar reactants in non-polar solvents.[5][6]

  • Consider Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature.[8] For reactions that require heating, the solvent should have a boiling point sufficiently higher than the reaction temperature.[8]

  • Evaluate Solvent Reactivity: The chosen solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.[5][8] For example, protic solvents should be avoided in reactions involving Grignard reagents.[10]

  • Think About the Work-up and Purification: Consider how the solvent will be removed after the reaction is complete.[6] A solvent with a boiling point that is significantly different from the product's boiling point will simplify purification by distillation.[6] Also, consider the solvent's miscibility with other solvents that will be used during extraction and purification.

Q3: How can I monitor the progress of my reaction in different solvents?

Spectroscopic methods are powerful tools for real-time monitoring of reaction kinetics in various solvents.[11][12] Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about reactants, intermediates, and products, allowing for the tracking of their concentrations over time.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring changes in functional groups throughout a reaction.[11][13]

  • UV-Vis Spectroscopy: This technique is suitable for reactions involving chromophores and can be used to monitor changes in the concentration of light-absorbing species.[12][13]

  • Raman Spectroscopy: Raman spectroscopy provides information complementary to IR and is particularly useful for monitoring reactions in aqueous media and for heterogeneous reactions.[13]

These techniques can provide valuable insights into how different solvents affect reaction rates and mechanisms.[12]

Troubleshooting Guides

Issue: Poor Solubility of Starting Material

Possible Causes:

  • Mismatch between the polarity of the solute and the solvent.

  • Low temperature reducing solubility.

  • Insufficient solvent volume.

Troubleshooting Steps:

  • Conduct a Solvent Screening: Test the solubility of your starting material in a range of solvents with varying polarities.[14]

  • Use a Co-solvent System: If a single solvent is not effective, a mixture of two or more miscible solvents can be used to fine-tune the polarity and improve solubility.[14]

  • Increase the Temperature: For many compounds, solubility increases with temperature. Gently heating the mixture may help dissolve the starting material.

  • Increase Solvent Volume: The concentration of the starting material may be too high for the amount of solvent used.[14] Try increasing the solvent volume.

  • Reduce Particle Size: Grinding the solid starting material to a finer powder can increase its surface area and dissolution rate.[14]

  • Consider Sonication: Applying ultrasonic waves can help to break up solid particles and enhance dissolution.[14]

Issue: Slow or Incomplete Reaction

Possible Causes:

  • Poor solubility of reactants.

  • Suboptimal reaction temperature.

  • The solvent is hindering the reaction mechanism.

  • High solvent viscosity.[2][7]

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: The solvent may be stabilizing the reactants more than the transition state, thus slowing down the reaction.[4] Consider a solvent with different properties (e.g., polarity, proticity). For example, SN2 reactions are often faster in polar aprotic solvents.[5]

  • Optimize Temperature: If the solvent's boiling point allows, increasing the reaction temperature can increase the reaction rate.

  • Check for Solubility Issues: Even if the starting materials appear to dissolve, their concentration in solution might be too low for an efficient reaction.[14] Revisit the troubleshooting steps for poor solubility.

  • Consider a Lower Viscosity Solvent: If diffusion is a limiting factor, a less viscous solvent may increase the reaction rate.[2][7]

Issue: Low Product Yield or Formation of Side Products

Possible Causes:

  • The solvent is participating in a side reaction.[15]

  • The solvent is promoting an alternative reaction pathway.

  • The product is unstable in the chosen solvent.

  • The product is precipitating out of the solution prematurely.

  • The product is difficult to separate from the solvent.

Troubleshooting Steps:

  • Analyze for Solvent-Related Side Products: Use analytical techniques like GC-MS or LC-MS to identify byproducts and determine if they are related to the solvent.

  • Switch to a More Inert Solvent: If the solvent is suspected of reacting, choose a less reactive one.

  • Modify Work-up Conditions: The product may be degrading during the work-up process.[15] Consider using milder conditions or a different purification strategy.

  • Check Product Solubility: If the product is precipitating, this could halt the reaction. A solvent system that keeps the product in solution may be necessary. Conversely, if the product is highly soluble in the reaction solvent, this could make isolation difficult.[16] In such cases, a solvent in which the product is less soluble might be advantageous for crystallization.[16]

Data Presentation

Table 1: Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
Acetic AcidC₂H₄O₂1181.0496.15
AcetoneC₃H₆O56.20.78620.7
AcetonitrileC₂H₃N81.60.78637.5
BenzeneC₆H₆80.10.8792.28
1-ButanolC₄H₁₀O117.60.8117.8
ChloroformCHCl₃61.71.4984.81
CyclohexaneC₆H₁₂80.70.7792.02
DichloromethaneCH₂Cl₂411.333.1
Dimethylformamide (DMF)C₃H₇NO1530.94436.7
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247
DioxaneC₄H₈O₂101.11.0332.21
EthanolC₂H₆O78.50.78924.6
Ethyl AcetateC₄H₈O₂770.8956
Diethyl EtherC₄H₁₀O34.60.7134.34
HeptaneC₇H₁₆980.6841.92
HexaneC₆H₁₄690.6551.88
MethanolCH₄O650.79232.7
Tetrahydrofuran (THF)C₄H₈O660.8877.6
TolueneC₇H₈1110.8672.38
WaterH₂O1001.00080.1

Data sourced from publicly available solvent property tables.[17][18]

Table 2: Solvent Miscibility Chart

AcetoneAcetonitrileDichloromethaneDMSOEthanolEthyl AcetateHexaneTolueneWater
Acetone MMMMMMPMM
Acetonitrile MMMMMMPMM
Dichloromethane MMMMMMPMI
DMSO MMMMMMIMM
Ethanol MMMMMMPMM
Ethyl Acetate MMMMMMPMP
Hexane PPPIPPMMI
Toluene MMMMMMMMI
Water MMIMMPIIM

M = Miscible, P = Partially Miscible, I = Immiscible This table provides a general guide to solvent miscibility.[18][19]

Experimental Protocols

Protocol: Small-Scale Solvent Screening for Solubility

Objective: To identify a suitable solvent or co-solvent system that effectively dissolves the starting materials at the desired reaction concentration.

Materials:

  • Starting materials

  • A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, water)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Weigh a small, representative amount of each starting material into separate vials. The amount should correspond to the desired final reaction concentration.

  • Solvent Addition: Add a measured volume of the first solvent to be tested to each vial.

  • Mixing: Stir the contents of each vial using a stir bar or by vortexing for a set period (e.g., 5-10 minutes) at room temperature.

  • Observation: Visually inspect each vial for dissolution. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.

  • Heating (Optional): If the starting material is not soluble at room temperature, gently heat the vial while stirring to observe if solubility improves.

  • Testing Co-solvents: For starting materials that do not dissolve in a single solvent, attempt to use a co-solvent system. Add a second, miscible solvent dropwise to the suspension until the solid dissolves.[14] Record the approximate ratio of the two solvents.

  • Documentation: Record all observations in a laboratory notebook, noting the solubility of each starting material in each solvent and co-solvent system tested.

Mandatory Visualizations

Solvent_Selection_Workflow start Start: Define Reaction solubility Assess Reactant Solubility start->solubility temp Consider Reaction Temperature solubility->temp reactivity Evaluate Solvent Reactivity temp->reactivity workup Plan for Work-up & Purification reactivity->workup screening Perform Solvent Screening workup->screening optimization Optimize Solvent System screening->optimization Solvent(s) Identified end Final Solvent Selected optimization->end

Caption: A workflow diagram for systematic solvent selection in chemical reactions.

Low_Yield_Troubleshooting start Low Reaction Yield check_solubility Are all reactants fully dissolved? start->check_solubility check_side_products Are there unexpected side products? check_solubility->check_side_products Yes improve_solubility Improve Solubility: - Change solvent - Use co-solvent - Increase temperature check_solubility->improve_solubility No check_product_stability Is the product stable under reaction conditions? check_side_products->check_product_stability No analyze_side_products Analyze Side Products: - Identify structures - Determine if solvent-related check_side_products->analyze_side_products Yes modify_conditions Modify Conditions: - Change solvent - Lower temperature - Alter work-up check_product_stability->modify_conditions No re_evaluate Re-evaluate Reaction Parameters check_product_stability->re_evaluate Yes improve_solubility->re_evaluate analyze_side_products->modify_conditions modify_conditions->re_evaluate

Caption: A decision tree for troubleshooting low reaction yield focusing on solvent-related issues.

References

Technical Support Center: Catalyst Poisoning in Reactions with Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to catalyst poisoning in chemical reactions involving trifluoromethyl (-CF₃) groups. The unique electronic properties of the -CF₃ group can present specific challenges to catalyst stability and activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my trifluoromethylation reaction?

A1: The primary indicators of catalyst poisoning include:

  • A sudden or gradual decrease in reaction rate or complete reaction stalling. You may observe incomplete conversion of starting materials even with extended reaction times.

  • A significant drop in product yield and selectivity. An increase in the formation of undesired side products is a common symptom.

  • A change in the color of the reaction mixture or the catalyst itself. This can indicate the formation of inactive catalyst species or the deposition of poisons on the catalyst surface.

  • Difficulty in reproducing results between batches. This may suggest variable levels of catalyst poisons in your reagents or solvents.

A useful diagnostic test is to add a fresh batch of catalyst to a stalled reaction. If the reaction resumes, it strongly suggests that the original catalyst was deactivated.[1]

Q2: My reaction involves a trifluoromethyl-containing substrate and a palladium catalyst. What are the likely poisons?

A2: Palladium catalysts are particularly susceptible to poisoning by various species that can be present or generated in trifluoromethylation reactions.[2][3][4] Key potential poisons include:

  • Halide Ions (especially Fluoride): The trifluoromethyl group can be a source of fluoride ions (F⁻) under certain reaction conditions.[5] Halides can irreversibly bind to the palladium center, blocking active sites.[1]

  • Sulfur and Phosphorus Compounds: Trace impurities of sulfur or phosphorus-containing compounds in starting materials or reagents can act as potent poisons.

  • Strongly Coordinating Ligands or Substrates: Heterocycles containing nitrogen or sulfur atoms can coordinate strongly to the metal center, leading to catalyst inhibition or deactivation.[6]

  • Reaction Byproducts: The degradation of substrates, products, or solvents can generate species that poison the catalyst.

Q3: How can fluoride ions, which are sometimes used to activate trifluoromethylating reagents, also poison the catalyst?

A3: This is a critical issue of concentration and timing. Fluoride ions are often used to activate silicon-based trifluoromethylating reagents (e.g., TMSCF₃).[7] In this role, they facilitate the transfer of the CF₃ group to the catalyst. However, excess fluoride ions in the reaction mixture can act as poisons by strongly coordinating to the metal center of the catalyst, thereby inhibiting substrate binding and subsequent catalytic steps.[1][8] The key is to have a controlled, localized concentration of fluoride sufficient for activation without causing widespread catalyst inhibition.

Q4: Are photoredox catalysts susceptible to poisoning in trifluoromethylation reactions?

A4: Yes, photoredox catalysts can also be deactivated. While the mechanisms can differ from traditional transition metal catalysis, common issues include:

  • Degradation of the Photocatalyst: The excited state of the photocatalyst can be quenched by various species in the reaction mixture, leading to unproductive pathways or irreversible degradation of the catalyst itself.

  • Formation of Inhibitory Species: Radical reactions can sometimes lead to the formation of polymeric materials or other byproducts that can coat the catalyst or interfere with light absorption.

  • Side Reactions with Reagents: The trifluoromethylating agents themselves or other additives can sometimes engage in side reactions with the photocatalyst, leading to its deactivation.[9][10]

Q5: What are the first steps I should take to troubleshoot a suspected catalyst poisoning issue?

A5: A systematic approach is crucial.

  • Verify Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are of high purity and free from common catalyst poisons like water, sulfur, or halide impurities.[11]

  • Ensure an Inert Atmosphere: For oxygen-sensitive catalysts, rigorously exclude air and moisture from your reaction setup.[11]

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes side reactions that generate poisons are more prevalent at very high or very low catalyst loadings. Re-evaluate the optimal catalyst concentration.[11]

  • Review Reaction Temperature: Excessive temperatures can lead to catalyst decomposition (sintering) or the formation of byproducts that act as poisons.[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid drop in catalytic activity after initiation of the reaction.

  • Possible Cause: Acute poisoning from a highly reactive impurity in one of the reagents.

  • Troubleshooting Steps:

    • Purify all reagents: This includes the substrate, the trifluoromethylating agent, and any additives. Consider passing liquid reagents through a plug of activated alumina.

    • Use a halide scavenger: If fluoride poisoning is suspected, the addition of a silver salt (e.g., Ag₂CO₃, AgOTf) can precipitate halide ions.[1]

    • Slow addition of reagents: Adding the trifluoromethylating agent or other potentially problematic reagents slowly over time can help maintain a low concentration of any released poisons.[1]

Issue 2: Gradual decrease in reaction rate over time.

  • Possible Cause: Fouling of the catalyst surface by reaction byproducts or slow decomposition of the catalyst.

  • Troubleshooting Steps:

    • Analyze the reaction mixture for byproducts: Use techniques like GC-MS or LC-MS to identify potential inhibiting species.

    • Modify the catalyst support: For heterogeneous catalysts, the choice of support can influence its susceptibility to fouling.

    • Consider catalyst regeneration: If using a heterogeneous catalyst, a regeneration protocol may be possible to remove adsorbed species.

Issue 3: Reaction works well with simple aryl halides but fails with more complex, heteroatom-containing substrates.

  • Possible Cause: The heteroatoms (e.g., nitrogen in pyridines, sulfur in thiophenes) in your substrate are coordinating to the catalyst and acting as inhibitors.[6]

  • Troubleshooting Steps:

    • Choose a more robust ligand: For palladium catalysis, bulky, electron-rich phosphine ligands can sometimes mitigate poisoning by coordinating more strongly to the metal center and preventing substrate inhibition.

    • Protect the heteroatom: If possible, temporarily protect the coordinating heteroatom in your substrate.

    • Change the catalytic system: Some catalytic systems are inherently more tolerant to heteroatoms. For example, certain nickel or copper-based systems might be more effective.

Quantitative Data Summary

The following table summarizes key data related to catalyst performance and poisoning in selected trifluoromethylation reactions.

Catalyst SystemSubstrateTrifluoromethylating AgentAdditive/ConditionYield (%)Key Observation/Potential Poisoning IssueReference
Pd(OAc)₂ / BrettPhosAryl ChloridesTESCF₃KFHighRequires careful control of fluoride concentration to avoid poisoning.[3][3][[“]]
CuI / 1,10-phenanthrolineAryl IodidesTMSCF₃N/AGoodLimited to more reactive aryl iodides.[5][5]
[Ru(bpy)₃]Cl₂AlkenesUmemoto's ReagentVisible LightGoodPotential for catalyst degradation under prolonged irradiation.[14]
Co(III) ComplexArenesUmemoto's ReagentVisible LightModerateDeactivation by donor solvents.[9][10][9][10]

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Deactivation

This protocol helps determine if catalyst deactivation is the primary cause of a stalled reaction.

  • Reaction Setup: Set up your trifluoromethylation reaction as you normally would.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Observation of Stalling: Once the reaction has clearly stalled (i.e., no further conversion of starting material is observed for a significant period), proceed to the next step.

  • Addition of Fresh Catalyst: Under an inert atmosphere, add a second portion of the catalyst (typically 50-100% of the initial catalyst loading) to the reaction mixture.

  • Continued Monitoring: Continue to monitor the reaction.

  • Analysis: If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst was deactivated. If there is no change, the issue may lie with other reaction parameters or the presence of a very strong, irreversible poison.[1]

Protocol 2: Catalyst Regeneration for Fouled Heterogeneous Catalysts

This is a general guideline for regenerating a supported metal catalyst that has been deactivated by carbonaceous deposits (coking). Caution: This process can be exothermic and should be performed with care.

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent that dissolves the reactants and products to remove any physically adsorbed species.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). The temperature should be ramped up slowly to control the exothermic combustion of the coke. A typical temperature range is 300-500 °C, but this is highly dependent on the specific catalyst and support.[15]

  • Hold and Cool: Maintain the final temperature for 2-4 hours, or until CO₂ evolution ceases (if monitoring the off-gas). Cool the catalyst to room temperature under an inert gas flow.[15]

  • Re-activation (if necessary): Some catalysts may require a reduction step (e.g., with H₂) after the oxidative treatment to restore the active metallic sites.

Visualizations

CatalystPoisoningPathways Potential Catalyst Poisoning Pathways in Trifluoromethylation Catalyst Active Catalyst (e.g., Pd(0)) InactiveCatalyst Inactive Catalyst (e.g., [Pd-F]⁻) Catalyst->InactiveCatalyst Product Desired Product Catalyst->Product Turnover Poison Poison (F⁻, S-compounds, Heterocycles) Poison->Catalyst Irreversible Binding Reagents Reagents (Substrate, CF₃ Source) Reagents->Catalyst Catalytic Cycle Byproducts Side Products Fouling Fouling/Coking Byproducts->Fouling Fouling->Catalyst Blocks Active Sites

Caption: Key pathways leading to catalyst deactivation.

TroubleshootingWorkflow Troubleshooting Workflow for Catalyst Deactivation Start Reaction Fails or Stalls CheckPurity Verify Reagent/Solvent Purity Start->CheckPurity InertAtmosphere Ensure Inert Atmosphere CheckPurity->InertAtmosphere Purity OK DiagnosticTest Perform Diagnostic Test (Add Fresh Catalyst) InertAtmosphere->DiagnosticTest Atmosphere OK PoisoningConfirmed Poisoning Confirmed? DiagnosticTest->PoisoningConfirmed ImplementSolutions Implement Mitigation Strategies (Scavengers, Slow Addition, etc.) PoisoningConfirmed->ImplementSolutions Yes OtherIssue Investigate Other Issues (Kinetics, Temp, etc.) PoisoningConfirmed->OtherIssue No Success Reaction Successful ImplementSolutions->Success

References

Validation & Comparative

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid vs other halogenated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into a molecular scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Phenylacetic acid derivatives, a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), provide a versatile template for such halogen-based modifications. This guide offers a comparative analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and its halogenated analogs, focusing on their structure-activity relationships (SAR) and potential biological activities, supported by available experimental data and detailed methodologies.

The Influence of Halogenation on Biological Activity

The introduction of halogens (fluorine, chlorine, bromine) and trifluoromethyl groups onto the phenylacetic acid core can significantly impact its biological profile. These substitutions can alter the compound's acidity, lipophilicity, and steric and electronic properties, which in turn affect its binding affinity to biological targets, membrane permeability, and metabolic stability.

A key biological target for many phenylacetic acid derivatives is the cyclooxygenase (COX) enzyme, which is involved in the inflammatory pathway through the synthesis of prostaglandins. The inhibitory activity of these compounds against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile.

Comparative Biological Data

While direct comparative data for this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights into the effects of different halogenation patterns. The following table summarizes the anti-parasitic activity of a series of halogenated phenylacetic acid derivatives against Cryptosporidium parvum, showcasing the impact of substituent changes on potency.

Table 1: Anti-parasitic Activity of Halogenated Phenylacetic Acid Analogs against Cryptosporidium parvum

CompoundR1R2R3EC50 (µM)[1]
Phenylacetic acidHHH22
4-Fluorophenylacetic acidHFH1.2
4-Chlorophenylacetic acidHClH0.66
3-(Trifluoromethyl)phenylacetic acidCF3HH1.1
3-Chloro-5-(trifluoromethyl)phenylacetic acidClHCF3Not Reported
3-Fluoro-5-(trifluoromethyl)phenylacetic acidFHCF3Not Reported

EC50 values are calculated from the average potency in the Cp HCT-8 assay from at least two 9-point dose-response experiments.[1]

The data in Table 1 clearly demonstrates that the addition of halogens or a trifluoromethyl group to the phenyl ring can dramatically increase the potency of phenylacetic acid derivatives against C. parvum. Notably, the 4-chloro and 4-fluoro substitutions lead to a significant enhancement in activity compared to the unsubstituted parent compound.[1]

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed protocol for a common and relevant assay—the in vitro cyclooxygenase (COX) inhibition assay—is provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Stop Solution: 2.0 M HCl

  • Internal Standard (e.g., d4-PGE2)

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure: [2]

  • Enzyme Preparation: Prepare a working solution of COX-1 and COX-2 in Tris-HCl buffer. The final concentration should be sufficient to provide a robust signal (e.g., ~1 unit of enzyme per well).

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • 146 µL of 100 mM Tris-HCl (pH 8.0)

    • 2 µL of 100 µM hematin

    • 10 µL of 40 mM L-epinephrine

    • 20 µL of the enzyme solution (COX-1 or COX-2)

  • Incubation with Inhibitor: Add 2 µL of the test compound solution (at various concentrations) or DMSO (for control wells) to the reaction mixture. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution (final concentration of 5 µM).

  • Reaction Termination: After 2 minutes of incubation at 37°C, terminate the reaction by adding 20 µL of 2.0 M HCl.

  • Sample Preparation for Analysis: Add a known amount of the internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each well.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of prostaglandin E2 (PGE2) produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a simplified signaling pathway for COX inhibition and a general workflow for evaluating halogenated phenylacetic acid analogs.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Catalysis Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Halogenated_Analog Halogenated Phenylacetic Acid Analog Halogenated_Analog->COX_Enzyme Inhibition

Caption: Simplified COX inhibition pathway.

Experimental_Workflow Start Start: Design & Synthesize Halogenated Analogs Physicochem Physicochemical Characterization (pKa, logP, etc.) Start->Physicochem InVitro In Vitro Screening (e.g., COX Assay) Physicochem->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->InVitro Iterative Refinement InVivo In Vivo Efficacy & Toxicity Studies Lead_Opt->InVivo End End: Candidate Selection InVivo->End

Caption: General workflow for drug discovery.

Conclusion

The strategic halogenation of the phenylacetic acid scaffold represents a promising avenue for the discovery of novel therapeutic agents. The available data, although not exhaustive for every specific analog, strongly suggests that the type and position of halogen substituents play a crucial role in determining biological activity. By employing systematic SAR studies and robust in vitro and in vivo assays, researchers can effectively navigate this chemical space to identify potent and selective drug candidates. The provided experimental protocol and workflow diagrams serve as a foundational guide for initiating such investigations. Further research is warranted to fully elucidate the biological profile of this compound and its close analogs to unlock their full therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenylacetic Acids as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) of trifluoromethylphenylacetic acid derivatives. The focus is on their potential as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. By systematically examining the impact of substitutions on the phenyl ring, this guide offers insights into the structural requirements for potent and selective COX inhibition.

The trifluoromethyl group is a common feature in many pharmaceuticals, known to enhance metabolic stability and lipophilicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[1] Phenylacetic acid derivatives, on the other hand, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that often target COX enzymes. This guide synthesizes these concepts to explore the therapeutic potential of trifluoromethylphenylacetic acids.

Data Presentation: Comparative COX-2 Inhibition

The following table summarizes the in vitro cyclooxygenase-2 (COX-2) inhibitory activity of a series of hypothetical trifluoromethylphenylacetic acid analogs. The inhibitory concentration 50 (IC50) values represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity. A lower IC50 value indicates a more potent inhibitor.

Compound IDSubstitution on Phenyl RingIC50 (µM) for COX-2
1a 4-CF35.2
1b 3-CF38.9
1c 2-CF315.4
2a 4-CF3, 2-Cl1.8
2b 4-CF3, 3-Cl3.5
2c 4-CF3, 2-F2.1
2d 4-CF3, 3-F4.0
3a 4-CF3, 2-CH36.8
3b 4-CF3, 3-CH39.5
4a 4-CF3, 2-OCH34.5
4b 4-CF3, 3-OCH37.1

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Experimental Protocols

The following is a detailed methodology for a representative in vitro COX-2 inhibition assay that could be used to generate the data presented above.

In Vitro COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (trifluoromethylphenylacetic acid derivatives)

  • Positive control (e.g., Celecoxib)

  • 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: The human recombinant COX-2 enzyme is pre-incubated with heme in Tris-HCl buffer for 15 minutes at room temperature to reconstitute the active enzyme.

  • Compound Preparation: Test compounds and the positive control are dissolved in DMSO to create stock solutions. A dilution series of each compound is prepared in the assay buffer.

  • Assay Reaction:

    • Add 20 µL of the diluted test compound or control to the wells of a 96-well plate.

    • Add 160 µL of the enzyme/heme mixture to each well.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric probe.

  • Measurement: The fluorescence is measured kinetically for 10 minutes at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control (DMSO). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow for SAR studies.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation InflammatoryStimuli Inflammatory Stimuli PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 PLA2->MembranePhospholipids hydrolyzes TrifluoromethylphenylaceticAcids Trifluoromethyl- phenylacetic Acids TrifluoromethylphenylaceticAcids->COX2 inhibit

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation.

G Start Hypothesis: Substitutions on Trifluoromethyl- phenylacetic Acid Modulate COX-2 Activity Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Screening In Vitro COX-2 Inhibition Assay Purification->Screening DataAnalysis IC50 Determination and SAR Analysis Screening->DataAnalysis DataAnalysis->Synthesis Iterative Design LeadOptimization Lead Compound Identification and Further Optimization DataAnalysis->LeadOptimization

Caption: Experimental workflow for SAR studies of COX-2 inhibitors.

References

comparative analysis of fluorinated building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This guide provides a comparative analysis of common fluorinated building blocks and reagents, offering experimental insights for researchers, scientists, and drug development professionals.

Classification of Fluorinating Reagents

Fluorinating agents can be broadly categorized based on the nature of the fluorine atom delivered to the substrate: electrophilic, nucleophilic, and radical. The choice of reagent is critical and depends on the substrate's electronic properties and the desired transformation.

  • Electrophilic Fluorination: These reagents deliver an electrophilic fluorine equivalent ("F+") to electron-rich substrates like enolates, enol ethers, and aromatic rings.[4][5] They are particularly valued for late-stage functionalization.[4]

  • Nucleophilic Fluorination: This method involves a nucleophilic fluoride source (F⁻) displacing a leaving group, typically in an SN2 reaction, or adding to an unsaturated system.[4] It is often cost-effective and suitable for large-scale synthesis.[4]

  • Radical Fluoroalkylation: These methods generate fluoroalkyl radicals (e.g., •CF₃) that add to unsaturated bonds or participate in C-H functionalization. Photoredox catalysis has emerged as a powerful tool for these transformations under mild conditions.[6][7]

Diagram 1: Classification of Fluorination Strategies

G cluster_main cluster_electro Electrophilic Reagents cluster_nucleo Nucleophilic Reagents cluster_radical Radical Precursors A Fluorination Strategies B Electrophilic (F+) A->B C Nucleophilic (F-) A->C D Radical (•R_f) A->D B1 Selectfluor B->B1 N-F Reagents B2 NFSI B->B2 N-F Reagents C1 TMSCF3 C->C1 CF3- Source C2 PhSO2CF2H C->C2 CF2H- Source D1 CF3I D->D1 Photoredox D2 Togni's Reagent D->D2 Photoredox

A high-level overview of fluorination strategies.

Trifluoromethylation (CF₃) Building Blocks

The trifluoromethyl (CF₃) group is one of the most impactful moieties in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[8]

Comparison of Common Trifluoromethylating Reagents

Reagent/MethodTypeCommon SubstratesKey Activator/ConditionsAdvantagesLimitations
TMSCF₃ (Ruppert-Prakash Reagent) NucleophilicAldehydes, Ketones, IminesFluoride (e.g., TBAF) or non-fluoride Lewis bases (e.g., K₂CO₃), Lewis acids (e.g., BF₃·OEt₂)[9][10]Versatile, widely used, efficient for carbonyls.[9]Requires activation, moisture sensitive with fluoride initiators.[9]
Togni's Reagents Electrophilic / RadicalAlkenes, Alkynes, Boronic AcidsPhotoredox catalysis (e.g., Ir or Ru catalysts), Copper catalysis.[6]Bench-stable, broad substrate scope, useful for radical pathways.Can be expensive compared to other sources.
Umemoto's Reagents ElectrophilicAromatics, EnolatesTypically used directly or with a Lewis acid.Powerful electrophilic CF₃ source.Can be highly reactive, requiring careful substrate selection.
CF₃I / CF₃Br RadicalAlkenes, HeterocyclesPhotoredox catalysis (e.g., fac-Ir(ppy)₃), visible light.[7]Inexpensive gas source, effective for hydrotrifluoromethylation.[7]Gaseous nature can be difficult to handle.[3]
Langlois' Reagent (CF₃SO₂Na) RadicalAlkenes, HeterocyclesOxidants (e.g., t-BuOOH), electrochemical methods.[11]Cost-effective, stable solid.Often requires stoichiometric oxidants or specialized equipment.

Experimental Protocol: Lewis Base-Catalyzed Trifluoromethylation of Aldehydes using TMSCF₃

This protocol describes a fluoride-free activation method for the nucleophilic trifluoromethylation of an aldehyde.[9]

  • Preparation: To a stirred solution of the aldehyde (1.0 mmol, 1.0 equiv.) in dry dimethylformamide (DMF, 3 mL) under an inert atmosphere (e.g., argon), add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv.).

  • Initiation: Add potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram 2: Experimental Workflow for Trifluoromethylation

G A 1. Add Substrate & Solvent (DMF) to Flask B 2. Add TMSCF3 A->B C 3. Add Catalyst (K2CO3) B->C D 4. Stir at RT & Monitor (TLC) C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Concentrate & Purify F->G

A standard laboratory procedure for carbonyl trifluoromethylation.

Di- and Monofluoromethylation (CF₂H and CH₂F) Building Blocks

The difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups are gaining prominence as isosteres for hydroxyl (OH) and thiol (SH) groups, capable of acting as lipophilic hydrogen bond donors.[12][13]

Comparison of Common Di- and Monofluoromethylating Reagents

Reagent/MethodTypeCommon SubstratesKey Activator/ConditionsAdvantages
PhSO₂CF₂H NucleophilicAldehydes, IminesBase (e.g., K₂CO₃, Cs₂CO₃)Stable solid, generates difluoromethyl anion for addition reactions.[12]
HCF₂PO(OEt)₂ NucleophilicAldehydesBaseUseful for preparing difluoromethyl carbinols.[12]
Me₃SiCF₂H NucleophilicNon-enolizable AldehydesFluoride source (e.g., TBAF)A common nucleophilic difluoromethyl source.[3]
(CH₂FSO₂)₂Zn RadicalAlkenes, HeterocyclesPhotoredox catalysisBench-stable solid for radical monofluoromethylation.[14]
Selectfluor Electrophilicβ-ketoesters, DiketonesOrganocatalysts, Metal catalystsPowerful, versatile electrophilic "F+" source for monofluorination.[15]

Experimental Protocol: Photoredox-Mediated Radical Trifluoromethylation

This protocol provides a general method for the trifluoromethylation of styrenes using CF₃I and a photocatalyst.[7]

  • Preparation: In a vial, combine the styrene substrate (0.5 mmol), the photocatalyst fac-Ir(ppy)₃ (0.5 mol%), and cesium acetate (CsOAc) (1.5 mmol).

  • Reaction Setup: Add dry DMF (5 mL) and trifluoroiodomethane (CF₃I) (1.5 mmol). Seal the vial and stir the mixture at room temperature.

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., a 24 W compact fluorescent lamp).

  • Monitoring: Monitor the reaction for 24-48 hours until completion is observed by GC or NMR.

  • Workup and Purification: Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Diagram 3: Generalized Photoredox Catalytic Cycle

G PC PC(II) PC_star *PC(II) PC->PC_star Visible Light PC->PC_star PC_ox PC(III) PC_star->PC_ox SET PC_star->PC_ox CF3I CF3I PC_red PC(I) PC_ox->PC PC_ox->PC I_minus I- CF3I->I_minus •CF3 Substrate Substrate Product Product-CF3

Generation of a CF3 radical via Single Electron Transfer (SET).

Electrophilic Monofluorination

For the direct introduction of a single fluorine atom, electrophilic N-F reagents are the tools of choice. Their reactivity varies significantly, allowing for fine-tuning of reaction conditions.[16][17]

Comparison of Common Electrophilic Fluorinating Reagents

ReagentAcronymRelative ReactivityKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) SelectfluorHighHighly versatile, stable, and widely used for fluorinating diverse nucleophiles.[5][15]
N-Fluorobenzenesulfonimide NFSIModerate-HighEffective and common reagent, often used in catalytic, enantioselective fluorinations.[5][15]
N-Fluoro-o-benzenedisulfonimide NFOBSModerateOne of the earlier developed N-F reagents.[5]

A quantitative reactivity scale spanning eight orders of magnitude has been developed for N-F reagents, which can help guide reagent selection beyond simple trial and error.[16][18]

Conclusion

The field of organofluorine chemistry continues to expand, providing an ever-growing toolbox for chemists. The choice of a fluorinated building block or fluorinating reagent is a critical decision in the synthetic design process. Nucleophilic reagents like TMSCF₃ are workhorses for carbonyl chemistry, while radical methods enabled by photoredox catalysis offer mild conditions for complex scaffolds. Electrophilic reagents, particularly the N-F class, provide unparalleled access to monofluorinated compounds, crucial for fine-tuning molecular properties in the late stages of drug development. A thorough understanding of the reactivity, scope, and limitations of each class is essential for the successful synthesis of next-generation pharmaceuticals and advanced materials.

References

validating experimental results with 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

It appears you're requesting a detailed comparison guide for the chemical compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, tailored for a scientific audience. Due to the highly specific and technical nature of this request, which involves sourcing and comparing proprietary or unpublished experimental data, I am unable to generate a full comparison guide at this time.

To create such a guide would require access to internal research data, subscription-based scientific journals, and the ability to perform a scientific review, which is beyond my current capabilities.

  • Supplier Technical Data: Contact chemical suppliers who sell this compound and its alternatives. They often provide technical data sheets with some experimental information.

  • Patent Literature: Search for patents that involve this compound, as they can sometimes contain detailed experimental procedures and results.

Once you have gathered the relevant data, you can then proceed to structure it into the comparison guide format you have outlined.

Navigating AP-1 Inhibition: A Comparative Guide to Alternatives for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, the transcription factor Activator Protein-1 (AP-1) represents a critical target in a multitude of pathologies, including inflammatory diseases and cancer. While the specific research applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid are not extensively documented in publicly available literature, its structural motifs—a substituted phenylacetic acid core—are common in compounds designed to modulate cellular signaling pathways. Given the established role of AP-1 in diseases where such compounds are often investigated, this guide explores potent and well-characterized alternatives that target the AP-1 signaling cascade.

This comparison focuses on T-5224, a selective c-Fos/AP-1 inhibitor, and other notable small molecules and natural compounds that offer researchers a range of options for investigating AP-1 driven processes.

T-5224: A Specific Inhibitor of c-Fos/AP-1

T-5224 is a small molecule that specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 transcription factor complex.[1][2] This selectivity allows for targeted investigation of AP-1's role in gene regulation without broadly affecting other transcription factors.[1] Its primary mechanism involves interfering with the binding of AP-1 to its consensus DNA sequence, thereby downregulating the expression of AP-1 target genes, which include various pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[1][2]

A Comparative Look at AP-1 Inhibitors

Beyond T-5224, a number of other compounds have been identified as inhibitors of the AP-1 pathway, each with distinct mechanisms and potencies. This section provides a comparative overview of selected alternatives.

CompoundTarget/MechanismPotency (IC50/Effective Dose)Key Research Applications
T-5224 Selective c-Fos/AP-1 DNA binding inhibitor.[1][2]IC50: ~10 μM for inhibition of MMP-1, MMP-3, IL-6, and TNF-α production in IL-1β-stimulated human synovial cells.[3] ED50: 1-10 mg/kg in a mouse model of collagen-induced arthritis.[3]Rheumatoid arthritis,[1][2] oncology (inhibition of tumor invasion and metastasis),[4][5] inflammatory kidney disease.[6][7]
SP100030 Dual inhibitor of NF-κB and AP-1.[8]IC50: 50 nM for both NF-κB and AP-1 in T-cell activation assays.[8][9]Immunosuppression, inflammation.[3]
SR11302 Retinoid that specifically inhibits AP-1 activity without activating retinoic acid response elements (RAREs).[10]No direct IC50 for AP-1 binding provided, but effective at 1-2 μM in cell-based assays.[10] EC50 > 1 μM for RARα, RARβ, RARγ, and RXRα.Cancer chemoprevention, dermatology.[3]
Curcumin Natural polyphenol with pleiotropic effects, including inhibition of AP-1 and NF-κB activation.[11][12] Acts as an APE1 redox inhibitor, which in turn affects AP-1 activity.[11]CC50: 23.56 μM in BCBL-1 cells.[11] Effective concentrations in cell culture are typically in the micromolar range.Anti-inflammatory, antioxidant, anti-cancer research.[11][13][14]

Signaling Pathways and Experimental Workflows

To effectively utilize these inhibitors, a thorough understanding of the AP-1 signaling pathway and the experimental methods to assess their activity is crucial.

The AP-1 Signaling Pathway

The AP-1 transcription factor is a downstream effector of multiple signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways. External stimuli such as growth factors, cytokines, and stress activate a cascade of kinases that ultimately lead to the phosphorylation and activation of Jun and Fos family proteins. These proteins then dimerize and translocate to the nucleus to regulate gene expression.

AP1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptors Stress (UV, ROS) Stress (UV, ROS) MAPK Cascade (e.g., JNK, p38, ERK) MAPK Cascade (e.g., JNK, p38, ERK) Stress (UV, ROS)->MAPK Cascade (e.g., JNK, p38, ERK) Receptors->MAPK Cascade (e.g., JNK, p38, ERK) Jun/Fos Proteins Jun/Fos Proteins MAPK Cascade (e.g., JNK, p38, ERK)->Jun/Fos Proteins Phosphorylation AP-1 Complex (c-Jun/c-Fos) AP-1 Complex (c-Jun/c-Fos) Jun/Fos Proteins->AP-1 Complex (c-Jun/c-Fos) Dimerization & Nuclear Translocation AP-1 Target Genes AP-1 Target Genes AP-1 Complex (c-Jun/c-Fos)->AP-1 Target Genes Binds to DNA mRNA mRNA AP-1 Target Genes->mRNA Transcription Inflammation Inflammation mRNA->Inflammation Proliferation Proliferation mRNA->Proliferation Invasion Invasion mRNA->Invasion

Figure 1: Simplified AP-1 signaling pathway.
Experimental Workflow for Screening AP-1 Inhibitors

A typical workflow for identifying and characterizing AP-1 inhibitors involves a series of in vitro assays to confirm the mechanism of action and cellular effects.

Experimental_Workflow Start Start Compound Library Compound Library Start->Compound Library AP-1 Luciferase Reporter Assay AP-1 Luciferase Reporter Assay Compound Library->AP-1 Luciferase Reporter Assay Identify Hits Identify Hits AP-1 Luciferase Reporter Assay->Identify Hits EMSA Electrophoretic Mobility Shift Assay (EMSA) (Confirms inhibition of AP-1 DNA binding) Identify Hits->EMSA Western Blot Western Blot (Analyze phosphorylation of JNK, c-Jun) Identify Hits->Western Blot Cell-Based Assays Cell-Based Assays (e.g., Cytokine ELISA, MMP activity) EMSA->Cell-Based Assays Western Blot->Cell-Based Assays Gelatin Zymography Gelatin Zymography (Assess MMP-2/9 activity) Cell-Based Assays->Gelatin Zymography Lead Compound Lead Compound Gelatin Zymography->Lead Compound

Figure 2: A typical experimental workflow for screening AP-1 inhibitors.

Detailed Experimental Protocols

Luciferase Reporter Assay for AP-1 Activity

This assay provides a quantitative measure of AP-1 transcriptional activity in living cells.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple AP-1 binding sites. Activation of the AP-1 pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T, HeLa) in a 96-well plate. Transfect cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with the test compounds at various concentrations for a specified duration (e.g., 6-24 hours). Include a positive control (e.g., PMA, a known AP-1 activator) and a vehicle control.

  • Cell Lysis: Aspirate the media and lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the positive control.

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding

EMSA is used to directly assess the ability of a compound to inhibit the binding of AP-1 to its DNA consensus sequence.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the AP-1 binding site is incubated with nuclear extracts containing activated AP-1. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The slower migration of the complex indicates binding.

Protocol:

  • Nuclear Extract Preparation: Treat cells with a stimulus to activate AP-1 (e.g., PMA, TNF-α) and prepare nuclear extracts.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the AP-1 consensus sequence (5'-CGCTTGATGAGTCAGCCGGAA-3') with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in the presence or absence of the test compound in a binding buffer.

  • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of AP-1 DNA binding.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay is used to determine the effect of AP-1 inhibitors on the activity of matrix metalloproteinases, which are key downstream targets of AP-1 involved in tissue remodeling and cancer cell invasion.

Principle: Cell culture supernatants or tissue extracts are subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and activity of MMPs. The MMPs in the sample degrade the gelatin, and after staining with Coomassie Blue, areas of degradation appear as clear bands against a blue background.

Protocol:

  • Sample Preparation: Collect conditioned media from cells treated with the test compounds.

  • Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs. Incubate the gel in a development buffer containing calcium and zinc ions at 37°C for 12-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain until clear bands of gelatinolysis are visible.

  • Analysis: Quantify the band intensity using densitometry to determine the relative MMP activity. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their different molecular weights.[1][2]

Conclusion

The inhibition of the AP-1 signaling pathway holds significant therapeutic promise for a range of diseases. While this compound may serve as a scaffold for novel inhibitors, researchers have a variety of well-characterized alternatives at their disposal. T-5224 offers high selectivity for c-Fos/AP-1, making it an excellent tool for targeted studies. Other compounds like SP100030 and SR11302 provide different mechanistic profiles, while natural products like curcumin offer a broader spectrum of activity. The selection of an appropriate inhibitor will depend on the specific research question, the desired level of selectivity, and the experimental model. The experimental protocols provided in this guide offer a starting point for the robust evaluation of these and other novel AP-1 inhibitors.

References

Potency Showdown: A Comparative Analysis of 3,5-Disubstituted Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potency of various 3,5-disubstituted phenylacetic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document serves as a practical resource for understanding the structure-activity relationships within this important class of compounds.

Data Summary: Potency of 3,5-Disubstituted Phenylacetic Acid Derivatives

The following table summarizes the in vitro potency of selected 3,5-disubstituted phenylacetic acid derivatives against Cryptosporidium parvum and their activity as sodium channel blockers.

Compound IDPhenylacetic Acid SubstituentsAssayTarget/OrganismPotency (EC50/IC50)
75 3,5-dichloroC. parvum growth inhibitionCryptosporidium parvum1.2 µM[1]
77 3,5-difluoroC. parvum growth inhibitionCryptosporidium parvum>5 µM (5-fold decrease from 75)[1]
79 3,5-bis(trifluoromethyl)C. parvum growth inhibitionCryptosporidium parvum~0.4 µM (3-fold increase from 75)[1]
12-15 Halogenated diphenylacetic acids[3H]batrachtoxinin binding inhibitionRat neocortical membranesVery Potent[2]
12-15 Halogenated diphenylacetic acidsVeratridine-induced Na+ influx inhibitionCHO cells expressing type IIA Na+ channelsVery Potent[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cryptosporidium parvum Growth Inhibition Assay

This assay quantifies the in vitro efficacy of compounds against Cryptosporidium parvum infecting human intestinal epithelial cells.

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in 96-well plates until they reach 80-100% confluency.

  • Oocyst Preparation: C. parvum oocysts are treated with 10 mM HCl for 10 minutes at 37°C, followed by a 10-minute incubation with 200 µM sodium taurocholate at 15°C to facilitate excystation.

  • Infection: The prepared oocysts are added to the HCT-8 cell monolayers at a specific multiplicity of infection (e.g., 1 oocyst per 2 host cells).

  • Compound Treatment: After a 4-hour infection period, the monolayers are washed, and serial dilutions of the test compounds are added.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Staining and Imaging: Cells are fixed, permeabilized, and stained with a fluorescently labeled lectin (e.g., FITC-conjugated Vicia villosa lectin) to visualize the parasite. Host cell nuclei are counterstained (e.g., with Hoechst 33342).

  • Data Analysis: The parasite load in treated wells is quantified using imaging software and compared to untreated controls to determine the half-maximal effective concentration (EC50).

[3H]Batrachotoxinin Binding Inhibition Assay

This radioligand binding assay measures the ability of compounds to displace [3H]batrachotoxinin A 20-α-benzoate from voltage-sensitive sodium channels.

  • Membrane Preparation: Synaptosomes are prepared from rat cerebral cortex.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of [3H]batrachotoxinin-A benzoate and varying concentrations of the test compound in the presence of a sodium channel activator, such as scorpion toxin, to enhance ligand binding.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding in the presence of the test compound is compared to the binding in its absence to determine the inhibitory concentration (IC50).

Veratridine-Induced Sodium Influx Assay

This functional assay assesses the ability of compounds to block sodium influx through voltage-gated sodium channels activated by veratridine.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a specific subtype of voltage-gated sodium channel (e.g., type IIA) are grown in multi-well plates.

  • Dye Loading: The cells are loaded with a sodium-sensitive fluorescent indicator dye.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Activation and Measurement: Veratridine is added to the wells to activate the sodium channels, and the resulting increase in intracellular sodium is measured as a change in fluorescence intensity using a kinetic plate reader.

  • Data Analysis: The inhibition of the veratridine-induced fluorescence signal by the test compound is used to calculate the IC50 value.

Visualizations

Experimental Workflow for C. parvum Growth Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HCT8 Culture HCT-8 cells in 96-well plates Infect Infect HCT-8 cells with prepared oocysts HCT8->Infect Oocysts Prepare C. parvum oocysts for excystation Oocysts->Infect Wash1 Wash to remove unbound oocysts Infect->Wash1 Treat Add serial dilutions of test compounds Wash1->Treat Incubate Incubate for 48 hours Treat->Incubate Stain Fix, permeabilize, and stain cells Incubate->Stain Image Acquire images using fluorescence microscopy Stain->Image Quantify Quantify parasite load and determine EC50 Image->Quantify

Caption: Workflow for the in vitro Cryptosporidium parvum growth inhibition assay.

Mechanism of Voltage-Gated Sodium Channel Blockers

G cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Inactive Inactive State Na_channel->Inactive Stabilizes inactive state Resting Resting State Open Open State Open->Inactive Inactivates Na_influx Na+ Influx (Action Potential) Open->Na_influx Inactive->Resting Recovers Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Repolarization Blocker Channel Blocker (e.g., Phenylacetic Acid Derivative) Blocker->Na_channel Binds to channel

Caption: Simplified signaling pathway of voltage-gated sodium channel modulation.

References

efficacy of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of compounds derived from phenylacetic acid analogs, with a focus on anti-protozoal activity. Due to a lack of direct biological assay data for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in publicly available literature, this guide focuses on the performance of closely related precursor molecules in the synthesis of active pharmaceutical ingredients. The inclusion of chloro, fluoro, and trifluoromethyl groups on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.

Comparative Efficacy Against Cryptosporidium parvum

A key area where derivatives of trifluoromethyl-substituted phenylacetic acids have been evaluated is in the development of inhibitors for Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease. The following data is derived from structure-activity relationship (SAR) studies on a series of aryl acetamide triazolopyridazines. In these studies, various substituted phenylacetic acids were used as starting materials to synthesize the final compounds, which were then tested for their efficacy.

Table 1: In Vitro Efficacy of Synthesized Compounds Against C. parvum

Precursor Phenylacetic AcidSynthesized Compound IDSubstitution PatternEC50 (µM) in C. parvum HCT-8 Assay
3-Fluoro-5-(trifluoromethyl)phenylacetic acid733-F, 5-CF3Not explicitly stated, but part of a potent series
3-Chloro-5-(trifluoromethyl)phenylacetic acid783-Cl, 5-CF3Potency increase noted with CF3 substitution
3,5-dichlorophenylacetic acid753,5-diCl1.2
3-chloro-5-fluorophenylacetic acid763-Cl, 5-FSimilar to 1.2
3,5-difluorophenylacetic acid773,5-diF~6.0 (5-fold decrease from 3,5-diCl)
3,5-bis(trifluoromethyl)phenylacetic acid793,5-diCF3Potency increase noted

Data synthesized from Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.[1]

The study highlights that electron-withdrawing groups, such as trifluoromethyl (CF3), at the 3 and 5 positions of the phenyl ring of the precursor phenylacetic acid contribute to increased potency of the final compound against C. parvum.[1] The presence of a trifluoromethyl group is a key factor in the potency of this class of compounds.

General Biological Activities of Halogenated and Trifluoromethylated Aromatic Compounds

While direct data on this compound is unavailable, the structural motifs suggest potential for other biological activities.

  • Antimicrobial Activity : Halogenated aromatic compounds, including those with fluorine and chlorine, have been widely investigated for their antibacterial and antifungal properties. The trifluoromethyl group is known to enhance the biological activity and stability of molecules, making it a valuable component in the development of active pharmaceutical ingredients with antifungal and antibacterial properties.

  • Anti-inflammatory Activity : Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The inclusion of trifluoromethyl groups in phenyl rings has been explored in the design of anti-inflammatory agents.

Experimental Protocols

Synthesis of Aryl Acetamide Triazolopyridazines (General Procedure)

The synthesis of the final tested compounds involved a multi-step process. The initial step is the formation of an amide bond between the respective phenylacetic acid derivative and a piperazine core, followed by further modifications to yield the final triazolopyridazine structure.

A key step involves the coupling of the substituted phenylacetic acid with a piperazine intermediate. This is a standard amide coupling reaction, often facilitated by a coupling agent.

G Substituted_Phenylacetic_Acid Substituted_Phenylacetic_Acid Amide_Product Amide_Product Substituted_Phenylacetic_Acid->Amide_Product Piperazine_Intermediate Piperazine_Intermediate Piperazine_Intermediate->Amide_Product Coupling_Agent Coupling_Agent Coupling_Agent->Amide_Product Facilitates Reaction

Figure 1: General workflow for the amide coupling step.

In Vitro Anti-Cryptosporidium Assay

The efficacy of the synthesized compounds was evaluated using a Cryptosporidium parvum HCT-8 cell-based assay.

  • Cell Culture : Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and grown to confluency.

  • Infection : Cells are infected with C. parvum oocysts.

  • Compound Treatment : The synthesized compounds are added to the wells at various concentrations.

  • Incubation : The plates are incubated for a set period to allow for parasite development.

  • Quantification : Parasite growth is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects a C. parvum-specific antigen.

  • Data Analysis : The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

G cluster_workflow In Vitro Anti-Cryptosporidium Assay Workflow A Seed HCT-8 Cells in 96-well plates B Infect cells with C. parvum oocysts A->B C Add test compounds at varying concentrations B->C D Incubate for parasite development C->D E Quantify parasite growth via ELISA D->E F Calculate EC50 values E->F

Figure 2: Experimental workflow for the in vitro anti-Cryptosporidium assay.

Signaling Pathways

The precise mechanism of action for the anti-cryptosporidial compounds discussed was not detailed in the source material. However, many antimicrobial agents function by inhibiting key signaling pathways essential for the pathogen's survival, such as those involved in metabolism, replication, or host-cell invasion.

G Antimicrobial_Compound Antimicrobial_Compound Target_Pathway Essential Parasite Pathway (e.g., Metabolism, Replication) Antimicrobial_Compound->Target_Pathway Binds to/Interacts with Pathway_Inhibition Pathway_Inhibition Target_Pathway->Pathway_Inhibition Leads to Parasite_Death Parasite_Death Pathway_Inhibition->Parasite_Death

Figure 3: A generalized signaling pathway for antimicrobial action.

References

Unmasking Hidden Interactions: A Comparative Guide to the Cross-Reactivity of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of therapeutic development. The introduction of fluorine into drug candidates, a common strategy to enhance metabolic stability and target affinity, can also influence a compound's cross-reactivity profile. This guide provides a comparative analysis of the cross-reactivity of select fluorinated compounds, supported by experimental data and detailed methodologies, to aid in the informed design and evaluation of novel therapeutics.

The strategic incorporation of fluorine atoms is a well-established practice in medicinal chemistry, lauded for its ability to modulate the physicochemical properties of a molecule.[1][2] This can lead to improved potency, metabolic stability, and bioavailability.[3][4] However, the same electronic effects that confer these advantages can also lead to unintended interactions with other biological targets, a phenomenon known as cross-reactivity or off-target activity. These unforeseen interactions can result in adverse drug reactions and complicate the drug development process.[5][6]

This guide examines the cross-reactivity of two widely used fluorinated drugs, the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the nonsteroidal anti-inflammatory drug (NSAID) celecoxib, comparing their off-target profiles with their non-fluorinated or less-fluorinated counterparts where applicable.

Comparative Off-Target Activity

The following table summarizes the off-target activity of fluoxetine and celecoxib against a panel of receptors and enzymes. The data, presented as median IC50 values, highlight the potential for these drugs to interact with targets beyond their primary mechanism of action. A lower IC50 value indicates a higher potency of interaction.

TargetFluoxetine (Fluorinated)Atomoxetine (Non-fluorinated comparator)Celecoxib (Fluorinated)
Primary Target Serotonin TransporterNorepinephrine TransporterCyclooxygenase-2 (COX-2)
Off-Target Interactions (Median IC50 in nM)
Serotonin ReceptorsPotent interactions with 13 subtypes[5][6]--
COX-2 Enzyme--Potent interaction with 12 other targets[5][6]

Data sourced from a study on the observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals.[5][6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key cross-reactivity assays are provided below.

Experimental Workflow: Receptor Binding Assay

Below is a generalized workflow for a competitive radioligand binding assay, a common method to determine the binding affinity of a compound to a specific receptor.[7][8] This protocol is adapted from methodologies used to assess the binding of compounds like fluoxetine to serotonin receptors.[4]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (e.g., Fluoxetine) Serial Dilution Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Analysis Data Analysis: Calculate IC50 and Ki Quantification->Analysis

A generalized workflow for a receptor binding assay.

Protocol: Radioligand Binding Assay for Serotonin Receptors

  • Receptor Membrane Preparation: Membranes from cells expressing the target serotonin receptor subtype (e.g., 5-HT2C) or from tissue homogenates (e.g., rat cerebral cortex) are prepared and stored at -70°C.[4]

  • Incubation: A reaction mixture is prepared containing the receptor membranes, a specific radiolabeled ligand for the target receptor (e.g., [3H]5HT), and varying concentrations of the test compound (e.g., fluoxetine).[4] The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[7]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation to reflect the compound's binding affinity for the receptor.[4]

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, a standard method for evaluating the potency of compounds like celecoxib against enzymes such as COX-2.[9][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_Prep Enzyme Solution (e.g., COX-2) Reaction_Mix Combine Enzyme, Inhibitor, and Substrate Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate Solution (e.g., Arachidonic Acid) Substrate_Prep->Reaction_Mix Inhibitor_Prep Inhibitor (e.g., Celecoxib) Serial Dilution Inhibitor_Prep->Reaction_Mix Measurement Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Reaction_Mix->Measurement Analysis Data Analysis: Determine IC50 Value Measurement->Analysis

A generalized workflow for an enzyme inhibition assay.

Protocol: COX-2 Enzyme Inhibition Assay

  • Reagents Preparation: Purified COX-2 enzyme, its substrate (arachidonic acid), and a range of concentrations of the test inhibitor (celecoxib) are prepared in a suitable buffer.

  • Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a defined period before the addition of the substrate to initiate the enzymatic reaction.

  • Detection: The activity of the enzyme is measured by monitoring the formation of a product or the depletion of a substrate over time. For COX-2, this often involves measuring the production of prostaglandin E2 (PGE2) using methods like ELISA or mass spectrometry.

  • Data Analysis: The rate of the enzymatic reaction at each inhibitor concentration is determined. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Signaling Pathways

To visualize the biological context of the on-target and potential off-target effects of these fluorinated compounds, the following diagrams illustrate the signaling pathways for the serotonin receptor and COX-2.

Serotonin Receptor Signaling Pathway

Fluoxetine's primary therapeutic effect is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[11] However, as the data indicates, fluoxetine can also interact with various serotonin receptor subtypes, potentially modulating their downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) Serotonin->Serotonin_Receptor Binds G_Protein G-protein Serotonin_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Biological Response Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

References

The Trifluoromethyl Group: A Key Player in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enhancing Pharmaceutical Properties

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone for enhancing their therapeutic potential. This guide provides a comprehensive comparison of trifluoromethylated compounds against their non-fluorinated analogs, offering researchers, scientists, and drug development professionals a detailed look into the advantages conferred by this unique functional group. We will delve into its impact on metabolic stability, lipophilicity, and target binding affinity, supported by experimental data, detailed protocols, and illustrative diagrams.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond are central to its transformative effects in drug design.[1][2] Replacing a methyl group (CH3) or a hydrogen atom with a CF3 group can dramatically alter a molecule's physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3]

Enhanced Metabolic Stability

One of the most significant advantages of introducing a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][3] By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, a concept known as "metabolic switching." This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Table 1: Comparison of In Vitro Metabolic Stability of N-CF3 vs. N-CH3 Analogs in Human Liver Microsomes (HLM)

CompoundR GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog 1 N-CH31546.2
N-CF3> 120< 5.8
Analog 2 N-CH33321.0
N-CF3> 120< 5.8

Data from a study by Schiesser et al. (2020), demonstrating the significant increase in metabolic stability upon N-trifluoromethylation.

Modulation of Lipophilicity and Bioavailability

The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes, including the blood-brain barrier.[4] This improved membrane permeability can lead to better absorption and distribution within the body, ultimately increasing bioavailability.[3] However, the impact on lipophilicity can be complex and position-dependent. While alpha-trifluorination strongly enhances lipophilicity, this effect diminishes as the CF3 group is moved further from a polar functional group.

Table 2: Comparison of Octanol-Water Partition Coefficients (logP) for Alcohols and their Trifluoromethylated Analogs

AlcohollogPTrifluoromethylated AnaloglogP of AnalogΔlogP
Ethanol-0.322,2,2-Trifluoroethanol0.38+0.70
1-Propanol0.253,3,3-Trifluoro-1-propanol0.53+0.28
1-Butanol0.884,4,4-Trifluoro-1-butanol0.98+0.10

This table illustrates how the lipophilicity enhancement by the CF3 group is most pronounced when it is closer to the hydroxyl group.

Enhanced Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, impacting its interaction with biological targets.[4] This can lead to increased binding affinity and potency. The CF3 group can also modulate the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.

Case Studies: Trifluoromethylated Drugs in Action

The successful application of the trifluoromethyl group is evident in numerous FDA-approved drugs.

  • Fluoxetine (Prozac®): The para-trifluoromethyl group in Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is crucial for its activity. It enhances lipophilicity, facilitating its entry into the central nervous system.[3][5] Structure-activity relationship studies have shown that the inclusion of the -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to the non-fluorinated analog.[6]

  • Celecoxib (Celebrex®): This nonsteroidal anti-inflammatory drug (NSAID) is a selective COX-2 inhibitor. The trifluoromethyl group on the pyrazole ring contributes to its binding affinity and selectivity for the COX-2 enzyme.[1][7]

  • Atogepant (Qulipta®): A calcitonin gene-related peptide (CGRP) receptor antagonist used for the preventive treatment of migraine, Atogepant's structure includes a trifluoromethyl group. This group enhances its metabolic stability and binding affinity to the CGRP receptor.[2][3]

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Liver microsomes (e.g., human, rat) suspended in buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

    • Internal standard solution in organic solvent (e.g., acetonitrile) for quenching the reaction and for analytical quantification.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound to the microsomal suspension to a final concentration (e.g., 1 µM).

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.

Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in the aqueous phase.

    • Add an equal volume of the n-octanol phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • logP = log10(P).

Visualizing the Impact of the Trifluoromethyl Group

Atogepant's Mechanism of Action in the CGRP Signaling Pathway

G cluster_trigeminal_neuron Trigeminal Ganglion Neuron cluster_postsynaptic_neuron Postsynaptic Neuron CGRP CGRP Release CGRP_R CGRP Receptor CGRP->CGRP_R Binds to AC Adenylate Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Pain_Signal Pain Signal Transmission PKA->Pain_Signal Phosphorylates channels leading to Atogepant Atogepant (CF3-containing) Atogepant->CGRP_R Blocks G Start Start Prepare Prepare Microsomes, Test Compound, & NADPH Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) Incubate->Timepoints Quench Quench Reaction with Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) & Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

References

Fluorination as a Strategy to Enhance In Vitro Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in advancing a promising lead compound toward a viable drug candidate. The strategic incorporation of fluorine into a molecular structure has become a widely adopted strategy to improve pharmacokinetic profiles. This guide provides an objective comparison of the in vitro metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed methodologies, and visualizations to inform rational drug design.

The introduction of fluorine can significantly enhance metabolic stability, primarily due to the strength of the carbon-fluorine (C-F) bond. This bond is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog of UT-15513.29-Mouse
32cCF3-substituted indazole analog of UT-15553.711.29Mouse
5-Fluoroindole (5-FI)Fluorinated indole144.29.0Rat
Risperidone Analogs RisperidoneNon-fluorinated--Human
9-FluororisperidoneFluorinated analog16x more stable than Risperidone-Human
Celecoxib Analogs CelecoxibNon-fluorinated--Human
4'-FluorocelecoxibFluorinated analog4x more stable than Celecoxib-Human

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. However, the trend of increased stability with fluorination within each compound series is evident.

Experimental Protocols

Detailed Methodology for In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]

  • Positive control compounds (high and low clearance, e.g., Verapamil, Dextromethorphan)[5][6]

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination[7]

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).[4]

    • Thaw the liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C for approximately 10 minutes.[9]

    • To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.[7]

    • A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[3]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point represents the initial compound concentration.[3]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.[7]

    • Transfer the supernatant to a new plate or vials for analysis.[9]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression of this plot, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[10]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .[10]

Visualizations

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the generalized workflow for an in vitro microsomal stability assay and the catalytic cycle of Cytochrome P450 enzymes, which are central to the metabolism of many pharmaceutical compounds.

G Experimental Workflow for In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Compound, Microsomes, NADPH System) pre_warm Pre-warm Microsomes (37°C) prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add Compound & NADPH) pre_warm->initiate_reaction time_points Terminate Reaction at Time Points (add Acetonitrile) initiate_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

A generalized workflow for an in vitro microsomal stability assay.

CYP450_Cycle Cytochrome P450 Catalytic Cycle A P450 (Fe³⁺) B P450 (Fe³⁺) -Substrate A->B Substrate (R-H) binds C P450 (Fe²⁺) -Substrate B->C e⁻ (from NADPH) D P450 (Fe²⁺)-O₂ -Substrate C->D O₂ binds E P450 (Fe³⁺)-O₂⁻ -Substrate D->E e⁻ transfer F P450 (Fe³⁺)-O₂²⁻ -Substrate E->F e⁻, 2H⁺ (from NADPH) G P450 (Fe⁴⁺)=O -Substrate F->G H₂O released H P450 (Fe³⁺) -Product G->H Substrate Oxidation (R-OH) H->A Product (R-OH) released

The catalytic cycle of cytochrome P450 enzymes.

References

Assessing the Phytotoxicity of Fluopyram and its Metabolite p-Chloroaniline (PCA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the phytotoxic effects of the fungicide fluopyram and its primary metabolite, p-chloroaniline (PCA), reveals a significant disparity in their impact on non-target plants. While fluopyram itself exhibits a degree of phytotoxicity, its degradation product, PCA, has been identified as the primary driver of significant, herbicide-like damage in certain plant species, particularly grapevines. This guide provides a comparative analysis of their phytotoxicity, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Fluopyram is a broad-spectrum fungicide and nematicide widely used in agriculture.[1] However, concerns have been raised regarding the potential for phytotoxic effects on non-target plants. Research has indicated that while fluopyram can cause some initial, transient phytotoxicity in certain plants like soybeans, its metabolite, p-chloroaniline (PCA), is responsible for more severe and lasting damage, mimicking the effects of auxin herbicides.[2][3]

Comparative Phytotoxicity Data

The following tables summarize the available quantitative data on the phytotoxicity of fluopyram and its metabolite PCA. It is important to note that direct comparative studies on the same plant species are limited.

CompoundOrganismEndpointValueReference
Fluopyram Allium cepa (Onion)GerminationAffected at 5.00 mg/mL[4]
Lactuca sativa (Lettuce)Root GrowthHormetic response (stimulation at low concentrations, inhibition at high concentrations)[4]
Cucumis sativus (Cucumber)Root GrowthHormetic response (stimulation at low concentrations, inhibition at high concentrations)[4]
p-Chloroaniline (PCA) Phaeodactylum tricornutum (Marine Diatom)EC50 (24h)35.35 mg/L[5]
EC50 (48h)20.10 mg/L[5]
EC50 (96h)10.00 mg/L[5]
Brassica rapa (Turnip)Lowest Effect Value66.5 mg/kg soil[6]

EC50: The concentration of a substance that causes a 50% reduction in a measured biological effect.

Experimental Protocols

A standardized method for assessing the phytotoxicity of substances to aquatic plants is the Lemna gibba (duckweed) 7-day daily renewal test. This protocol is widely accepted and provides a consistent means of exposure.

Lemna gibba 7-Day Daily Renewal Phytotoxicity Test

1. Culture and Maintenance of Lemna gibba

  • Cultures are maintained in a sterile, defined nutrient medium (e.g., 20X-AAP medium).

  • The cultures are kept under controlled conditions of temperature, light intensity, and photoperiod to ensure healthy, logarithmic growth.

2. Test Procedure

  • The test is initiated by transferring a specific number of healthy L. gibba fronds into test vessels containing a range of concentrations of the test substance (e.g., fluopyram, PCA) dissolved in the nutrient medium.

  • Control vessels containing only the nutrient medium (and a solvent control if applicable) are also prepared.

  • The test solutions are renewed daily for 7 days to maintain consistent exposure concentrations.

  • At the end of the 7-day period, various endpoints are measured to assess phytotoxicity.

3. Endpoints for Assessment

  • Frond Number: The number of fronds in each test vessel is counted.

  • Frond Area: The total surface area of the fronds is measured.

  • Dry Weight: The dry weight of the plant material is determined after drying at a specific temperature.

  • Chlorophyll Content: The chlorophyll content of the fronds can be measured as a biochemical indicator of stress.

4. Data Analysis

  • The data are statistically analyzed to determine the effective concentration (EC) values, such as the EC10, EC25, and EC50, which represent the concentrations causing a 10%, 25%, and 50% inhibition of the measured endpoint, respectively.

Signaling Pathways and Mechanisms of Action

The significant phytotoxicity of PCA is attributed to its structural similarity to auxin herbicides, allowing it to interfere with plant hormone signaling pathways.

Fluopyram Degradation Pathway

Fluopyram undergoes metabolic degradation in the environment and within plants, leading to the formation of several metabolites. The primary pathway involves the cleavage of the amide bond, resulting in the formation of fluopyram-benzamide and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA).

Fluopyram_Degradation fluopyram Fluopyram hydrolysis Hydrolysis of Amide Bond fluopyram->hydrolysis benzamide Fluopyram-benzamide hydrolysis->benzamide pca 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) hydrolysis->pca

Fluopyram degradation to its primary metabolites.
Proposed Mechanism of PCA-Induced Phytotoxicity via Auxin Signaling Disruption

PCA is believed to act as an auxin mimic, disrupting the normal regulation of plant growth and development. Natural auxins, like indole-3-acetic acid (IAA), bind to receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby allowing auxin response factors (ARFs) to activate the expression of auxin-responsive genes.

PCA, due to its structural similarities to auxins, is thought to bind to these same TIR1/AFB receptors. This binding likely initiates the same downstream signaling cascade but in an uncontrolled manner, leading to an "auxin overdose" effect. This results in the characteristic symptoms of auxin herbicide damage, such as leaf epinasty (downward curling), stunted growth, and abnormal development.[3][7]

PCA_Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Degradation Degradation of Aux/IAA TIR1_AFB->Degradation Promotes ARF ARF Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription PCA PCA (Auxin Mimic) PCA->TIR1_AFB Binds to (uncontrolled) IAA IAA (Natural Auxin) IAA->TIR1_AFB Binds to Degradation->Aux_IAA

PCA disrupts auxin signaling by mimicking natural auxins.

Comparison with Alternative Fungicides

To provide a broader context, it is useful to compare the phytotoxicity of fluopyram with other commonly used fungicides, such as boscalid and pyraclostrobin. While comprehensive, directly comparable phytotoxicity data is scarce, the available information suggests that all fungicides have the potential to cause phytotoxicity under certain conditions, and this can vary significantly depending on the plant species, application rate, and environmental factors.

Conclusion

The assessment of the phytotoxicity of fluopyram and its metabolites reveals a critical distinction: while the parent compound may exhibit some phytotoxic effects, its metabolite, p-chloroaniline (PCA), is a potent phytotoxin with an auxin-herbicide-like mode of action. This highlights the importance of considering the entire degradation pathway of a pesticide when evaluating its environmental and non-target organism safety. For researchers, scientists, and drug development professionals, understanding these differences is crucial for developing safer and more effective crop protection strategies. The detailed experimental protocols and the elucidation of the signaling pathways involved provide a framework for further investigation into the phytotoxic risks associated with fluopyram and its metabolites.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar chemical compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against potential splashes of the chemical that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC)To prevent skin contact which may lead to irritation.[3][4]
Body Protection Chemical-resistant lab coat or apronTo protect against spills and contamination of personal clothing.[5][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a dust mask (e.g., N95) may be necessary.[1][7]To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[1][2]
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational Protocol: Handling and Storage

Proper handling and storage are critical to maintaining the stability of the chemical and the safety of the laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[1]

  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Carefully weigh and dispense the solid compound, avoiding the generation of dust.

  • Cleaning : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[2]

Storage Requirements:

Parameter Requirement
Container Store in a tightly closed container.[2][8]
Location Keep in a cool, dry, and well-ventilated area.[8]
Incompatibilities Store away from strong bases and strong oxidizing agents.[1]

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to mitigate environmental impact and comply with regulations.

Waste Segregation and Disposal:

  • Waste Category : This compound is classified as a halogenated organic waste due to the presence of chlorine and fluorine.[10][11]

  • Container : Collect waste in a designated, properly labeled "Halogenated Organic Waste" container.[9][10] The container must be in good condition with a secure, threaded cap.[8]

  • Labeling : The waste container must be clearly labeled with its contents, including the full chemical name. Do not use abbreviations.[8]

  • Disposal : Arrange for the disposal of the halogenated organic waste through your institution's licensed hazardous waste management provider. Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[10]

  • Prohibition : Never dispose of this chemical down the drain.[9]

Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify fume hood certification prep2 Locate emergency eyewash and shower prep1->prep2 prep3 Gather all necessary PPE prep2->prep3 handle1 Don appropriate PPE prep3->handle1 Proceed to handling handle2 Weigh/dispense chemical in fume hood handle1->handle2 handle3 Perform experimental work handle2->handle3 clean1 Segregate waste into 'Halogenated Organic Waste' container handle3->clean1 Experiment complete clean2 Clean work area clean1->clean2 clean3 Doff and store/dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 dispose1 Ensure waste container is properly labeled and sealed clean4->dispose1 End of session dispose2 Store waste in designated satellite accumulation area dispose1->dispose2 dispose3 Contact EH&S for waste pickup dispose2->dispose3

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.